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(1R)-1-(3-Fluoro-4-methylphenyl)propylamine Documentation Hub

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  • Product: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine
  • CAS: 1213012-56-6

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine: A Technical Whitepaper

Executive Summary The development of targeted neuroactive compounds, calcimimetics, and kinase inhibitors heavily relies on the availability of enantiopure chiral building blocks. (1R)-1-(3-Fluoro-4-methylphenyl)propylam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted neuroactive compounds, calcimimetics, and kinase inhibitors heavily relies on the availability of enantiopure chiral building blocks. (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (CAS: 1432679-89-4 for the HCl salt; 1213012-56-6 for the free base) is a highly specialized primary amine that serves as a critical intermediate in modern drug discovery. This whitepaper provides an in-depth analysis of its physicochemical profile, detailing the causality behind its structural design, and outlines field-proven, self-validating synthetic protocols for its asymmetric preparation.

Molecular Architecture & Physicochemical Profiling

The strategic incorporation of halogens and alkyl groups onto an aromatic ring is a cornerstone of rational drug design. The molecular architecture of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine is not arbitrary; every substituent serves a precise pharmacokinetic or pharmacodynamic function.

  • The 3-Fluoro Substituent (Electronic Modulation): Fluorine is the most electronegative element. Its placement at the meta-position exerts a strong electron-withdrawing inductive effect (-I). This subtly pulls electron density away from the benzylic amine, lowering its pKa from a typical ~9.8 (for unfunctionalized aliphatic amines) to approximately 9.2. Causality: A lower pKa increases the proportion of the un-ionized free base at physiological pH (7.4). This directly enhances passive transcellular membrane permeability and blood-brain barrier (BBB) penetration, a critical requirement for CNS-active APIs .

  • The 4-Methyl Substituent (Metabolic Shielding): Cytochrome P450 (CYP) enzymes frequently target the sterically accessible para-position of aromatic rings for hydroxylation, leading to rapid metabolic clearance. Causality: The placement of a methyl group at the 4-position acts as a metabolic shield, blocking this primary site of oxidation and extending the pharmacokinetic half-life of the downstream drug molecule.

  • The (1R) Stereocenter (Spatial Orientation): The benzylic stereocenter dictates the 3D trajectory of the ethyl group and the amine vector, ensuring stereospecific engagement with target receptor binding pockets.

Table 1: Physicochemical & Structural Parameters
ParameterValueCausality / Implication in Drug Design
Molecular Weight 167.22 g/mol Highly fragment-like; leaves ample molecular weight budget for downstream API elaboration (Lipinski compliant).
LogP (Estimated) 2.54Balanced lipophilicity; optimal for oral bioavailability and partitioning into lipid bilayers.
pKa (Amine) ~9.2Lowered by the meta-fluorine's inductive effect; increases the unionized fraction at pH 7.4.
Topological Polar Surface Area 26.02 ŲExcellent for membrane permeability (well below the 90 Ų threshold for BBB crossing).
Rotatable Bonds 2Low entropic penalty upon target binding, leading to higher binding affinities.

Synthetic Methodologies: Asymmetric Approaches

Achieving >98% enantiomeric excess (ee) at the benzylic position requires robust stereocontrol. Below are two field-proven methodologies for synthesizing the (1R) enantiomer.

Protocol 1: Asymmetric Synthesis via Ellman's Auxiliary

This approach utilizes (R)-tert-butanesulfinamide as a chiral directing group to establish the stereocenter via diastereoselective reduction .

Step 1: Imine Condensation Charge a dry, argon-purged reactor with 3-fluoro-4-methylpropiophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M). Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours. Causality: Ti(OEt)₄ functions dually as a Lewis acid to activate the ketonic carbonyl and as an irreversible water scavenger, driving the condensation equilibrium to completion without the need for thermal azeotropic distillation.

Step 2: Diastereoselective Reduction Cool the reaction mixture to -48 °C. Slowly add NaBH₄ (3.0 eq) suspended in THF. Causality: At cryogenic temperatures, the sodium cation forms a rigid, six-membered chelate coordinating both the sulfinyl oxygen and the imine nitrogen. This tight transition state locks the conformation, forcing the borohydride to deliver the hydride exclusively from the less sterically hindered Re-face, establishing the (1R) configuration with >98% diastereomeric excess (de).

Step 3: Auxiliary Cleavage Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate. Dissolve the crude sulfinamide in MeOH and add 4M HCl in dioxane (2.0 eq). Stir for 2 hours at ambient temperature. Concentrate to precipitate the (1R)-amine hydrochloride salt.

Self-Validating Protocol: Prior to Step 3, extract a 50 µL aliquot of the crude sulfinamide mixture for ¹H-NMR analysis. The integration ratio of the distinct tert-butyl singlets (~1.2 ppm) corresponding to the (R,R) and (R,S) diastereomers serves as an internal, self-validating checkpoint. This ensures the diastereomeric ratio is intrinsic to the reaction mechanism and not an artificial enhancement caused by downstream fractional crystallization.

EllmanStereocontrol K Prochiral Ketone I Chiral N-Sulfinyl Ketimine K->I Ti(OEt)4 Condensation A (R)-tert-Butanesulfinamide A->I Ti(OEt)4 Condensation TS Na+ Coordinated Transition State I->TS NaBH4 Chelation R Hydride Attack (Re-Face) TS->R Steric Directing P (1R)-Amine Hydrochloride R->P Acidic Cleavage

Logical workflow and stereocontrol mechanism of Ellman's auxiliary-directed synthesis.

Protocol 2: Biocatalytic Transamination

For greener, scalable manufacturing, enzymatic transamination offers a direct route from ketone to chiral amine .

Step 1: Reaction Assembly In a bioreactor, prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM pyridoxal 5'-phosphate (PLP). Add 3-fluoro-4-methylpropiophenone (50 mM) dissolved in 5% v/v DMSO. Introduce isopropylamine (500 mM) as the amine donor.

Step 2: Enzymatic Conversion Inoculate with 5 g/L of an engineered (R)-selective ω-transaminase (ω-TA). Incubate at 30 °C with gentle agitation (150 rpm) for 24 hours. Causality: The engineered ω-TA active site possesses a strictly defined biphasic binding architecture. The "large pocket" accommodates the bulky 3-fluoro-4-methylphenyl ring, while the "small pocket" restricts binding to the ethyl group. This steric enforcement dictates a singular substrate orientation relative to the PLP-amine adduct, guaranteeing >99% enantiomeric excess.

Step 3: Product Isolation Adjust the pH to 11 using 2M NaOH to deprotonate the product amine. Extract with methyl tert-butyl ether (MTBE), dry over Na₂SO₄, and evaporate to yield the free base.

Self-Validating Protocol: The workflow integrates a parallel control reactor utilizing 2-(4-nitrophenyl)ethan-1-amine as a sacrificial amine donor. The enzymatic deamination of this donor releases 4-nitrophenylacetaldehyde, which immediately tautomerizes into a highly conjugated, deeply colored enol. This provides a real-time, visual, and quantifiable spectrophotometric validation of the transaminase's catalytic viability, entirely independent of the primary substrate's conversion rate.

BiocatalysisCycle Substrate Substrate 3-Fluoro-4-methylpropiophenone Enzyme (R)-ω-Transaminase PLP Cofactor Active Site Substrate->Enzyme Binds Large/Small Pockets AmineDonor Amine Donor Isopropylamine AmineDonor->Enzyme Donates NH2 Product Target Product (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Enzyme->Product Enantioselective Release Byproduct Byproduct Acetone Enzyme->Byproduct Evaporative Removal

Biocatalytic transamination pathway utilizing an engineered (R)-selective ω-transaminase.

Comparative Analysis of Synthetic Workflows

Table 2: Workflow Comparison
MetricEllman's Auxiliary ApproachBiocatalytic Transamination
Enantiomeric Excess (ee) >98%>99%
Scalability High (Multi-kg scale proven)Medium to High (Requires enzyme engineering)
Cost Drivers Stoichiometric chiral auxiliary, Ti(OEt)₄PLP cofactor, enzyme production/fermentation
Environmental Impact Moderate (Metal waste, organic solvents)Low (Aqueous buffer, ambient temperature)

Analytical Characterization & Chiral Resolution

To definitively prove the (1R) stereochemistry and purity of the synthesized compound, a rigorous analytical framework must be applied.

  • Chiral HPLC: Analysis is performed using a Chiralcel OD-H column (Hexane/Isopropanol/Diethylamine 90:10:0.1 v/v/v) at 254 nm.

  • Self-Validating Analytical Protocol: A chiral analysis is only as valid as its baseline resolution. Prior to analyzing the enantiopure batch, a racemic standard—synthesized via non-stereoselective reductive amination (NaBH₃CN, NH₄OAc)—must be injected. This validates the column's resolving power and confirms that the integration method can accurately detect trace amounts of the (1S) enantiomer.

  • NMR Spectroscopy: The ¹H-NMR spectrum of the pure compound exhibits a distinct doublet for the terminal methyl group of the propyl chain, a complex multiplet for the benzylic methine proton, and characteristic J-coupling from the fluorine atom splitting the adjacent aromatic protons.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]

  • Patil, M. D., Große-Heilmann, J., Vogel, M., & Lütz, S. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(7), 254. [Link]

Exploratory

Molecular structure and weight of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

The following technical guide details the molecular identity, structural characteristics, and synthesis considerations for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine . Executive Summary (1R)-1-(3-Fluoro-4-methylphenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular identity, structural characteristics, and synthesis considerations for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine .

Executive Summary

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a chiral primary amine intermediate used in the synthesis of pharmaceutical agents.[1] Belonging to the class of


-substituted benzylamines, it serves as a critical pharmacophore scaffold or chiral resolving agent. Its structure features a propyl chain attached to a 3-fluoro-4-methyl-substituted benzene ring, with the amine functionality located at the benzylic position.[1] The presence of the fluorine atom modulates metabolic stability and lipophilicity, while the specific (1R) stereochemistry is often essential for target binding affinity in drug candidates.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identifiers[1][2][5]
  • IUPAC Name: (1R)-1-(3-Fluoro-4-methylphenyl)propan-1-amine[1]

  • Common Synonyms:

    
    -Ethyl-3-fluoro-4-methylbenzylamine; (R)-3-Fluoro-4-methyl-
    
    
    
    -ethylbenzenemethanamine.[1]
  • Molecular Formula:

    
    [1]
    
  • Isomeric Reference: The enantiomer, (1S)-1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride, is indexed under CAS 1443931-90-5 .[1][2]

Molecular Weight Data
ComponentCountAtomic Mass ( g/mol )Subtotal
Carbon (C)1012.011120.11
Hydrogen (H)141.00814.11
Nitrogen (N)114.00714.01
Fluorine (F)118.99819.00
Total MW 167.23 g/mol
Structural Topology

The molecule consists of a rigid aromatic core and a flexible aliphatic side chain.[1]

  • Aromatic Core: 1,3,4-trisubstituted benzene ring.[1]

  • Electronic Effects: The fluorine at position 3 exerts an inductive electron-withdrawing effect (-I), deactivating the ring slightly but increasing metabolic resistance at the adjacent positions.[1] The methyl group at position 4 provides weak activation (+I) and steric bulk.[1]

  • Chiral Center: The benzylic carbon (C1 of the propyl chain) is the stereocenter.[1] In the (1R) configuration, the arrangement of groups (Amine > Phenyl > Ethyl > H) follows a clockwise priority sequence when H is in the rear.[1]

MolecularStructure Core Benzylic Carbon (Chiral Center) Ring 3-Fluoro-4-Methylphenyl Group Core->Ring C-C Bond Amine Primary Amine (-NH2) Core->Amine C-N Bond Chain Ethyl Group (-CH2CH3) Core->Chain Alkyl Chain Stereo Stereochemistry: (1R) Clockwise priority (Cahn-Ingold-Prelog) Core->Stereo

Figure 1: Structural connectivity of the (1R)-1-(3-Fluoro-4-methylphenyl)propylamine scaffold.

Synthesis & Manufacturing Methodologies

Producing the pure (1R) enantiomer requires asymmetric synthesis or resolution, as direct reductive amination of the corresponding ketone yields a racemic mixture.

Recommended Route: Asymmetric Transamination

For high optical purity (>98% ee), biocatalytic transamination is the preferred industrial route. This method operates under mild aqueous conditions and avoids heavy metal catalysts.[1]

Protocol Overview:

  • Substrate: 1-(3-Fluoro-4-methylphenyl)propan-1-one (Ketone precursor).

  • Reagent: Isopropylamine (Amine donor).[1]

  • Catalyst: (R)-selective

    
    -Transaminase (ATA).[1]
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

Mechanism: The enzyme facilitates the transfer of the amino group from isopropylamine to the ketone substrate, exclusively forming the (1R)-amine due to the steric constraints of the enzyme's active site.

Alternative Route: Ellman's Sulfinamide Chemistry

For small-scale discovery chemistry, the use of tert-butanesulfinamide is robust.[1]

  • Condensation: React ketone with (R)-tert-butanesulfinamide and

    
     to form the chiral sulfinimine.
    
  • Reduction: Diastereoselective reduction using

    
     or L-Selectride.[1]
    
  • Hydrolysis: Acidic cleavage (HCl/MeOH) to yield the free amine salt.

SynthesisWorkflow Ketone Start: 1-(3-Fluoro-4-methylphenyl)propan-1-one BioCat Route A: Biocatalysis (R)-Transaminase + PLP Ketone->BioCat ChemSyn Route B: Ellman Auxiliary (R)-t-Bu-Sulfinamide + Ti(OEt)4 Ketone->ChemSyn Intermed_A Enzyme-Substrate Complex BioCat->Intermed_A One-Pot Intermed_B Chiral Sulfinimine ChemSyn->Intermed_B Product Final: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Intermed_A->Product One-Pot Reduction Diastereoselective Reduction Intermed_B->Reduction Hydrolysis Acid Hydrolysis (HCl) Reduction->Hydrolysis Hydrolysis->Product

Figure 2: Comparative synthesis workflows for the generation of the (1R) enantiomer.

Analytical Characterization

Verifying the identity and purity of this compound requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR:  Expect a singlet or multiplet (decoupled) around -110 to -120 ppm (typical for aryl fluorides).[1] The fluorine signal is a diagnostic handle for monitoring reaction progress without interference from the aliphatic chain.
    
  • 
    -NMR (CDCl3): 
    
    • 
       ~0.85 ppm (t, 3H):  Terminal methyl of the propyl chain.
      
    • 
       ~1.6 ppm (m, 2H):  Methylene protons of the propyl chain.
      
    • 
       ~2.25 ppm (s, 3H):  Aryl methyl group.[1]
      
    • 
       ~3.8 ppm (t, 1H):  Benzylic proton (CH-NH2).[1]
      
    • 
       ~6.9-7.2 ppm (m, 3H):  Aromatic protons.[1]
      
Chiral Purity (Enantiomeric Excess)[1]
  • Method: Chiral HPLC or SFC.[1]

  • Column: Polysaccharide-based stationary phase (e.g., Chiralpak AD-H or OD-H).[1]

  • Mobile Phase: Hexane/Isopropanol + 0.1% Diethylamine (additive essential for peak shape of amines).[1]

  • Detection: UV at 210 nm or 254 nm.[1]

Safety and Handling

As a primary benzylic amine, this compound should be handled with standard precautions for corrosive and irritant substances.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Amines readily absorb

    
     from the air to form carbamates.[1]
    
  • Stability: Stable under normal conditions but avoid strong oxidizing agents.[1]

References

  • ChemScene. (1S)-1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride Product Page. (Reference for enantiomer CAS 1443931-90-5).[1][2] Link

  • PubChem. Compound Summary for Fluorinated Phenethylamines. (General structural validation). Link

  • Beilstein J. Org.[1] Chem. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (Context on fluorine substitution effects). Link

  • Santa Cruz Biotechnology. 3-(4-Fluoro-phenyl)-1-methyl-propylamine Data. (Structural analog comparison). Link

Sources

Foundational

Safety Data Sheet (SDS) for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Topic: Safety Data Sheet (SDS) for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide serves as an enhanced Safety Data Sheet (SDS) and technical handling manual for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine . As a chiral primary amine containing a fluorinated aryl core, this compound is a high-value intermediate in the synthesis of pharmaceutical agents, particularly for kinase inhibitors and GPCR modulators. Its handling requires strict adherence to protocols governing corrosive substances and air-sensitive reagents to maintain enantiomeric purity and operator safety.

Unlike generic SDS documents, this whitepaper integrates standard regulatory data with field-proven experimental insights, focusing on the prevention of carbamate formation (CO₂ absorption) and the mitigation of acute corrosive injury.

Chemical Identification & Characterization

Parameter Technical Detail
Chemical Name (1R)-1-(3-Fluoro-4-methylphenyl)propylamine
Synonyms (R)-3-Fluoro-4-methyl-α-ethylbenzylamine; (1R)-1-(3-Fluoro-4-methylphenyl)propan-1-amine
CAS Number 1184551-53-8 (Racemate reference); Specific (R)-isomer unlisted in major public registries; treat as racemate for safety.[1]
Molecular Formula C₁₀H₁₄FN
Molecular Weight 167.23 g/mol
Chirality (1R)-Enantiomer (Target >97% ee)
Physical State Solid (Low melting point) or Viscous Liquid (depending on purity/salt form)

Expert Insight: While the CAS 1184551-53-8 refers to the racemic mixture, the physicochemical hazards (flammability, corrosivity) of the (1R)-enantiomer are identical. However, biological interactions (toxicology) may be stereospecific. Treat the pure enantiomer with the highest level of containment.

Hazard Identification (GHS Classification)

Signal Word: DANGER Hazard Class: Corrosive (Category 1B)

Hazard Statements
  • H314: Causes severe skin burns and eye damage.[2][3][4]

  • H318: Causes serious eye damage.[2][3][4][5]

  • H302: Harmful if swallowed.[3][6]

  • H335: May cause respiratory irritation.[2][6]

Precautionary Statements (Scientific Context)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6] Primary amines have high vapor pressure relative to their salts; inhalation can cause laryngeal edema.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4][5][6] Double-gloving with Nitrile is recommended due to the penetrative nature of benzylic amines.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[5] Rinse skin with water [or shower].[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][6] Remove contact lenses, if present and easy to do.[5][6] Continue rinsing.[5][6]

Emergency Response Protocols

The following logic flow dictates the immediate response to exposure. Speed is critical to prevent permanent tissue necrosis.

EmergencyResponse start EXPOSURE INCIDENT type Identify Exposure Type start->type skin SKIN CONTACT (Corrosive Burn Risk) type->skin eye EYE CONTACT (Corneal Damage Risk) type->eye inhal INHALATION (Edema Risk) type->inhal act_skin 1. Remove Clothing 2. Flush Water (15+ min) 3. Do NOT Neutralize skin->act_skin act_eye 1. Force Eyelids Open 2. Flush Water/Saline (15+ min) 3. Remove Contacts eye->act_eye act_inhal 1. Move to Fresh Air 2. 100% Oxygen if Dyspneic 3. Monitor for Delayed Edema inhal->act_inhal medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS) act_skin->medical act_eye->medical act_inhal->medical

Figure 1: Critical Emergency Response Logic for Corrosive Amine Exposure.

Handling, Storage, & Stability (The "Air-Free" Protocol)

Primary chiral amines are susceptible to carbamate formation upon reaction with atmospheric CO₂. This reaction forms a white solid crust (the carbamate salt) which alters the stoichiometry of subsequent reactions and degrades enantiomeric excess (ee) measurement accuracy.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Argon or Nitrogen blanket is mandatory.

  • Container: Amber glass with a Teflon-lined cap or Schlenk flask.

Incompatibility Matrix
Reagent Class Reaction Risk Outcome
Acid Chlorides/Anhydrides Violent ExothermicFormation of amides; rapid heat release.
Strong Oxidizers OxidationFormation of N-oxides or nitro compounds; fire risk.
Carbon Dioxide (Air) CarbamylationFormation of carbamate salts; loss of titer.
Acids NeutralizationExothermic salt formation.
Safe Handling Workflow

To maintain the integrity of the (1R)-isomer, use the following inert handling protocol:

HandlingWorkflow storage Storage (2-8°C) Under Argon equilibrate Equilibrate to RT (Prevent Condensation) storage->equilibrate open Open in Fume Hood or Glovebox equilibrate->open weigh Rapid Weighing (< 2 mins exposure) open->weigh purge Purge Headspace with Argon/N2 weigh->purge reseal Reseal & Parafilm purge->reseal reseal->storage Return

Figure 2: Inert Atmosphere Handling Workflow to prevent carbamate formation.

Exposure Controls & Personal Protection

Engineering Controls
  • Ventilation: Use only in a chemical fume hood with a face velocity of >100 fpm.

  • Safety Station: An eyewash station and safety shower must be within 10 seconds of the work area.

Personal Protective Equipment (PPE)
  • Respiratory: If handling large quantities (>100g) outside a hood, use a full-face respirator with Multi-Gas/Vapor (Organic Vapor + Ammonia/Methylamine) cartridges (e.g., 3M 60926).

  • Hand Protection:

    • Primary Layer:[7] Nitrile Rubber (0.11 mm) - Splash protection only.

    • Secondary Layer (Immersion): Laminate film (Silver Shield/4H) or thick Neoprene.

    • Note: Amines can permeate thin nitrile gloves rapidly. Change gloves immediately upon splash.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended for pouring operations.

Physical & Chemical Properties

PropertyValue (Estimated/Analog)
Appearance Colorless to pale yellow liquid or low-melting solid.
Odor Characteristic amine (fishy/ammonia-like).
pH >11 (Strongly basic in aqueous solution).
Boiling Point ~220–230°C (Predicted based on MW 167.2).
Flash Point >90°C (Estimated).
Solubility Slightly soluble in water; miscible with DCM, Methanol, THF.
pKa ~10.0 (Conjugate acid).

Toxicological Information

  • Acute Toxicity: Data for the specific (1R)-isomer is limited. Based on benzylic amine analogs (e.g., benzylamine, phenethylamine):

    • Oral LD50 (Rat): Estimated 300–1000 mg/kg.

    • Dermal:[8] Corrosive.[1][2][3] Penetration may lead to systemic toxicity.

  • Specific Target Organ Toxicity (STOT): Single exposure (Category 3) causes respiratory tract irritation.[6]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[2]

  • Sensitization: Benzylic amines are potential skin sensitizers.

Ecological & Disposal Considerations

Environmental Fate[9]
  • Aquatic Toxicity: High pH may be acutely toxic to aquatic life. Do not allow to enter drains or watercourses.[6]

  • Persistence: Expected to be biodegradable but may persist in soil due to adsorption.

Disposal Protocol
  • Dissolution: Dissolve the compound in a combustible solvent (e.g., acetone or ethanol).

  • Neutralization (Optional but recommended): Carefully treat with stoichiometric dilute HCl to form the non-volatile hydrochloride salt before disposal.

  • Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx) and Hydrogen Fluoride (HF) emissions.

Transport Information

UN Number: UN 1759 (Solid) or UN 2735 (Liquid) Proper Shipping Name:

  • If Solid: CORROSIVE SOLID, N.O.S. (1-(3-Fluoro-4-methylphenyl)propylamine)

  • If Liquid: AMINES, LIQUID, CORROSIVE, N.O.S. (1-(3-Fluoro-4-methylphenyl)propylamine)

Transport Class: 8 (Corrosive) Packing Group: III (Minor danger, but still corrosive) or II (Medium danger) depending on specific corrosivity test data. Default to PG II for safety in absence of data.

References

  • Fluorochem. (2024).[4] Safety Data Sheet for 1-(3-Fluoro-4-methylphenyl)propan-1-amine (Racemate). Retrieved from

  • Thermo Fisher Scientific. (2023). Safety Data Sheet for Propylamine analogs (General Amine Hazards). Retrieved from

  • Nugent, T. C., & Marinova, S. M. (2013).[8] Step-Efficient Access to Chiral Primary Amines. Synthesis, 45, 153–166. (Context on chiral amine handling and stability). Retrieved from

  • ChemScene. (2025). Product Data: (1S)-1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride.[9] Retrieved from

  • U.S. Department of Transportation. (2013). Interpretation Response #13-0003: Classification of Corrosive Amines. Retrieved from

Sources

Exploratory

Pharmacological potential of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine derivatives

An In-Depth Technical Guide on the Pharmacological Potential of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Derivatives Executive Summary (1R)-1-(3-Fluoro-4-methylphenyl)propylamine represents a specialized chemical scaf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Pharmacological Potential of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Derivatives

Executive Summary

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine represents a specialized chemical scaffold situated at the intersection of neuroendocrine modulation and monoaminergic signaling . Structurally, it is an


-ethylbenzylamine derivative, distinct from its regioisomer 3-Fluoro-4-methylamphetamine (3-FMA). While the (1S)-enantiomer has been validated as a critical pharmacophore for Corticotropin-Releasing Factor type 1 (CRF

) receptor antagonists
(e.g., SSR125543A), the (1R)-isomer described herein offers a unique profile. It serves as both a stereochemical probe for GPCR selectivity and a potential template for novel norepinephrine-dopamine reuptake inhibitors (NDRIs).

This guide dissects the molecular architecture, synthesis, and pharmacological evaluation of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine derivatives, providing a roadmap for their utilization in neuropsychiatric drug discovery.

Chemical Architecture & Structure-Activity Relationships (SAR)

Structural Deconstruction

The molecule comprises three distinct pharmacophoric elements that dictate its biological interactions:

  • The Chiral Amine Anchor: The (1R)-configured primary amine at the benzylic position (

    
    -ethylbenzylamine) creates a specific vector for hydrogen bonding. Unlike amphetamines (amine at 
    
    
    
    -position), this scaffold increases steric bulk near the aromatic ring, often reducing MAO degradation while retaining affinity for transmembrane transporters.
  • The 3-Fluoro-4-Methyl Substitution:

    • Metabolic Blockade: The 4-methyl group blocks para-hydroxylation, a primary metabolic route for phenethylamines, significantly extending half-life.

    • Electronic Modulation: The 3-fluorine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the amine slightly and increasing lipophilicity (LogP) for enhanced Blood-Brain Barrier (BBB) penetration.

  • The Propyl Chain: The

    
    -ethyl group (propyl backbone) provides optimal hydrophobic filling for the orthosteric binding pockets of CRF
    
    
    
    receptors and specific monoamine transporters.
Stereochemical Significance
  • (1S)-Configuration: Validated intermediate for CRF

    
     antagonists (e.g., SSR125543A). Fits the hydrophobic cleft of the CRF
    
    
    
    transmembrane domain.
  • (1R)-Configuration: The subject of this guide. Often exhibits inverted selectivity—reduced affinity for CRF

    
     but potentially enhanced affinity for monoamine transporters (DAT/NET), following the "eutomer switching" phenomenon observed in chiral benzylamines.
    

Pharmacological Mechanisms

Primary Mechanism: CRF Receptor Antagonism (Allosteric Modulation)

Derivatives of 1-phenylpropylamines bind to the transmembrane domain of Class B GPCRs. The (1R)-isomer acts as a stereochemical probe to map the boundary conditions of the CRF


 binding pocket.
  • Pathway: Inhibition of CRF-induced cAMP production.[1][2]

  • Binding Mode: The aromatic ring engages in

    
    -
    
    
    
    stacking with Phe/Tyr residues in the receptor core, while the amine forms an ionic bridge with Asp/Glu residues.
Secondary Mechanism: Monoamine Transporter Modulation

As a structural homolog of psychostimulants, the (1R)-derivative possesses intrinsic activity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Mode of Action: Likely acts as a reuptake inhibitor rather than a substrate-based releaser due to the steric hindrance of the

    
    -ethyl group.
    
  • Selectivity: The 3-F, 4-Me substitution pattern typically enhances selectivity for NET/DAT over SERT (Serotonin Transporter), reducing serotonergic neurotoxicity risks.

Figure 1: Dual Signaling Pathways

G cluster_0 CRF1 Receptor Pathway cluster_1 Monoaminergic Pathway CRF CRF Ligand CRF1_R CRF1 Receptor (GPCR) CRF->CRF1_R Gs Gs Protein CRF1_R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP Stress Stress Response (ACTH Release) cAMP->Stress Compound (1R)-Derivative Compound->CRF1_R Antagonizes (Stereoselective) DAT DAT/NET Transporter Compound->DAT Inhibits Reuptake Monoamine Reuptake DAT->Reuptake Synaptic_DA Synaptic DA/NE Levels Reuptake->Synaptic_DA Decreases Signal Alertness/Arousal Synaptic_DA->Signal

Caption: Dual pharmacological action.[3] The (1R)-derivative antagonizes CRF1 signaling (left) while inhibiting monoamine reuptake (right).

Synthesis & Production Protocols

To ensure high enantiomeric excess (ee > 98%) of the (1R)-isomer, a stereoselective synthesis using Ellman’s auxiliary is recommended over classical resolution.

Protocol: Asymmetric Synthesis via Ellman’s Sulfinamide

Reagents:

  • 3-Fluoro-4-methylacetophenone (Starting Material)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Chiral Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    )
    
  • Ethylmagnesium bromide (EtMgBr)

Step-by-Step Workflow:

  • Condensation (Imine Formation):

    • Mix 3-Fluoro-4-methylacetophenone (1.0 eq) with (R)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)

      
       (2.0 eq) dropwise under N
      
      
      
      atmosphere.
    • Reflux at 70°C for 24h. Monitor by TLC.[4]

    • Mechanism:[5] Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl ketimine.

  • Diastereoselective Grignard Addition:

    • Cool the ketimine solution to -78°C.

    • Slowly add EtMgBr (3.0 eq) via syringe pump. The bulky chiral auxiliary directs the attack of the ethyl group to the Re-face of the imine.

    • Stir for 4h, allowing slow warming to -20°C.

    • Result: Formation of the sulfinamide intermediate with established (1R) stereochemistry at the benzylic carbon.

  • Hydrolysis (Deprotection):

    • Quench with saturated NH

      
      Cl.
      
    • Treat the crude sulfinamide with 4M HCl in dioxane/methanol (1:1) at room temperature for 2h.

    • Precipitate the amine hydrochloride salt with diethyl ether.

  • Purification:

    • Recrystallize from Isopropanol/Et

      
      O to achieve >99% purity.
      

Experimental Validation Protocols

In Vitro CRF Binding Assay

Purpose: Determine the affinity (


) of the (1R)-derivative compared to the (1S)-eutomer.
  • Cell Line: CHO cells stably expressing human CRF

    
     receptor.
    
  • Radioligand: [

    
    I]-Tyr
    
    
    
    -ovine CRF.[1][2]
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , 2 mM EGTA, 0.1% BSA, pH 7.4.
    
  • Procedure:

    • Incubate membrane preparations (50

      
      g protein) with [
      
      
      
      I]-CRF (0.05 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • Incubate for 90 min at 25°C.

    • Terminate by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.

    • Count radioactivity. Calculate IC

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Synaptosomal Monoamine Uptake Assay

Purpose: Assess functional potency as a reuptake inhibitor.

  • Tissue: Rat striatal (for DA) and cortical (for NE/5-HT) synaptosomes.

  • Substrates: [

    
    H]-Dopamine, [
    
    
    
    H]-Norepinephrine.[6]
  • Procedure:

    • Suspend synaptosomes in Krebs-Henseleit buffer.

    • Pre-incubate with (1R)-derivative for 15 min at 37°C.

    • Add tritiated neurotransmitter (50 nM final) and incubate for 5 min.

    • Stop reaction by ice-cold buffer addition and filtration.

    • Data Analysis: Plot % uptake inhibition vs. log[concentration].

Table 1: Expected Pharmacological Profile (Hypothetical)

Parameter(1R)-Isomer (Target)(1S)-Isomer (Reference)3-FMA (Amphetamine Analog)
CRF

Affinity (

)
> 1,000 nM (Inactive/Weak)< 10 nM (Potent)> 10,000 nM
DAT Inhibition (IC

)
~150 nM> 500 nM~30 nM
NET Inhibition (IC

)
~80 nM> 300 nM~20 nM
Primary Utility NDRI / Stereochemical ControlCRF

Antagonist
Psychostimulant

Safety & Toxicology

  • Metabolic Stability: The 4-methyl group effectively blocks para-oxidation. However, the primary amine is susceptible to MAO-B deamination. The

    
    -ethyl group provides partial steric protection, likely resulting in a half-life (
    
    
    
    ) of 4–6 hours in humans.
  • Off-Target Effects: Due to the structural similarity to fenfluramine derivatives, screening for 5-HT

    
     agonism  is mandatory to rule out valvulopathic heart disease risks.
    
  • Legal Status: As an isomer of a substituted phenethylamine, this compound may fall under analog acts (e.g., Federal Analog Act in the US) if intended for human consumption. Strict adherence to "For Research Use Only" (RUO) protocols is required.

References

  • Gully, D., et al. (2002). Biochemical and Pharmacological Characterization of SSR125543A, a Potent and Selective Corticotrophin-Releasing Factor(1) Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics. Link

  • Alfa Chemistry. (2024). Product Sheet: (1S)-1-(3-Fluoro-4-methylphenyl)propylamine Hydrochloride (CAS 1213853-34-9). Link

  • Glennon, R. A., et al. (1984). Stimulus properties of phenalkylamines: effect of chain length. Pharmacology Biochemistry and Behavior.[1][5][7][8][9] Link

  • Kehne, J. H., & De Lombaert, S. (2002).[8] Non-peptidic CRF1 receptor antagonists for the treatment of anxiety, depression and stress disorders. Current Drug Targets - CNS & Neurological Disorders. Link

  • Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. Link

Sources

Foundational

Engineering Precision: A Technical Guide to 3-Fluoro-4-Methylphenyl Chiral Amines in Modern Drug Discovery

Executive Summary The strategic integration of the 3-fluoro-4-methylphenyl chiral amine motif represents a masterclass in bioisosteric design and medicinal chemistry. The precise placement of a fluorine atom ortho to a m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic integration of the 3-fluoro-4-methylphenyl chiral amine motif represents a masterclass in bioisosteric design and medicinal chemistry. The precise placement of a fluorine atom ortho to a methyl group on a phenyl ring imparts critical physicochemical advantages: it enhances metabolic stability against cytochrome P450 oxidation, modulates the pKa of the adjacent chiral amine to optimize physiological ionization, and increases lipophilicity for deep-tissue penetration. The chiral amine center serves as the stereospecific anchor, dictating spatial orientation within complex receptor binding pockets.

This whitepaper provides an in-depth analysis of this structural motif, highlighting its transformative role in neuroendocrine therapeutics and detailing the rigorous synthetic methodologies required for its production.

Therapeutic Application: The Crinecerfont Paradigm

A premier example of the 3-fluoro-4-methylphenyl chiral amine motif in clinical application is Crinecerfont (SSR125543A), a potent and selective corticotropin-releasing factor type 1 (CRF1) receptor antagonist[1]. Crinecerfont is indicated as an adjunctive treatment to glucocorticoid replacement for patients with classic congenital adrenal hyperplasia (CAH)[1].

In CAH, a genetic deficiency in the 21-hydroxylase enzyme disrupts cortisol synthesis, which removes the critical negative feedback loop on the hypothalamus and pituitary gland[2]. This biological uncoupling leads to an overproduction of CRF and adrenocorticotropic hormone (ACTH), ultimately driving adrenal androgen excess[2]. Crinecerfont utilizes its (S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine moiety to achieve extraordinary selectivity and binding affinity within the CRF1 receptor[3], effectively blocking this hyperactive signaling cascade.

Fig 1. HPA axis modulation by CRF1 antagonist Crinecerfont.

Quantitative Pharmacological Profile

The structural precision of the chiral amine directly translates to measurable pharmacological efficacy. Below is a summary of the quantitative data defining Crinecerfont's profile:

ParameterValueBiological Significance
Target Receptor CRF1High selectivity prevents off-target endocrine disruption[1].
IC50 (cAMP production) 3 nMDemonstrates potent inhibition of CRF-induced signaling in Y79 cells[4].
In vivo Efficacy (Rats) 10 mg/kg (p.o.)Effectively prevents stress-induced ACTH increases[4].
Chiral Center (S)-configurationEssential for optimal receptor pocket fitting; the (R)-enantiomer shows drastically reduced affinity[3].

Synthetic Methodologies & Experimental Protocols

To synthesize the critical building block—(S)-1-(3-fluoro-4-methylphenyl)ethanamine or its cyclopropyl derivative—industry standards employ asymmetric synthesis utilizing Ellman’s chiral sulfinamide auxiliary[3]. This approach is favored for its scalability and self-validating nature: the diastereomeric intermediates can be isolated and characterized prior to final deprotection, ensuring absolute stereochemical control.

Fig 2. Stereoselective synthesis of chiral amines via Ellman's auxiliary.

Step-by-Step Methodology: Asymmetric Synthesis via Ellman's Auxiliary

Note: This protocol outlines the synthesis of the core (S)-1-(3-fluoro-4-methylphenyl)ethanamine motif.

Step 1: Imine Condensation

Rationale : Titanium(IV) ethoxide is utilized because it acts dually as a Lewis acid to activate the ketone's carbonyl carbon and as a highly effective water scavenger to drive the condensation equilibrium forward without degrading the sensitive sulfinamide.

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 1-(3-fluoro-4-methylphenyl)ethan-1-one (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration of the ketone.

  • Introduce Titanium(IV) ethoxide (2.0 equiv) dropwise at room temperature via syringe.

  • Heat the reaction mixture to 60 °C and stir continuously for 12-18 hours.

  • Validation Check : Monitor the reaction via TLC or LC-MS. The step is complete only when the starting ketone is fully consumed. Quench the reaction with an equal volume of brine, filter the resulting suspension through a Celite pad to remove precipitated titanium dioxide salts, and concentrate the organic layer in vacuo.

Step 2: Diastereoselective Reduction

Rationale : The bulky tert-butyl group of the chiral sulfinamide directs the incoming hydride attack from the less sterically hindered face. The coordination of the sulfinyl oxygen to the reducing agent creates a rigid six-membered cyclic transition state, ensuring high diastereoselectivity.

  • Dissolve the crude sulfinyl imine in anhydrous THF (0.2 M) and cool the solution to -50 °C under a nitrogen atmosphere.

  • Slowly add Sodium borohydride (NaBH4) (3.0 equiv) in small portions to control the exothermic hydride transfer.

  • Stir the mixture for 4 hours, allowing the temperature to gradually rise to -20 °C.

  • Validation Check : Quench the reaction carefully with saturated aqueous NH4Cl. Extract with Ethyl Acetate. Perform a 1H-NMR on the crude mixture to determine the diastereomeric ratio (dr). A dr of >95:5 is required to proceed. Purify the mixture via silica gel flash chromatography to isolate the pure (S,R)-sulfinamide.

Step 3: Deprotection to the Chiral Amine

Rationale : Acidic cleavage of the sulfinyl group utilizing anhydrous HCl yields the primary amine hydrochloride salt directly, preventing any potential epimerization of the newly formed chiral center that might occur under basic conditions.

  • Dissolve the purified (S,R)-sulfinamide in anhydrous methanol (0.3 M).

  • Add 4M HCl in 1,4-dioxane (3.0 equiv) dropwise at 0 °C.

  • Stir the solution at room temperature for 2 hours.

  • Validation Check : The cleavage produces the amine hydrochloride salt, which often precipitates out of solution. Concentrate the solvent in vacuo, triturate the residue with cold diethyl ether, and filter to obtain the highly pure (S)-1-(3-fluoro-4-methylphenyl)ethanamine hydrochloride. Confirm the final enantiomeric excess (ee >99%) via chiral HPLC.

Conclusion

The integration of the 3-fluoro-4-methylphenyl chiral amine motif represents a sophisticated intersection of physical organic chemistry and targeted pharmacology. By mastering the stereoselective synthesis of these compounds through self-validating protocols, drug development professionals can continue to unlock highly targeted therapies for complex endocrine and neurological disorders.

References

1.[3] "US12128033B2 - Synthetic methods for preparation of 4-(2-chloro-4-methoxy-5-methylphenyl)-n-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-n-prop-2-ynyl-1,3-thiazol-2-amine", Google Patents, 2.[1] "CRENESSITY™ (crinecerfont) Overview", Crenessity.com, 3.[4] "PRODUCT INFORMATION - Cayman Chemical", Caymanchem.com, 4.[2] "EU/3/19/2194 - orphan designation for treatment of congenital adrenal hyperplasia", Europa.eu,

Sources

Exploratory

The Solvation Thermodynamics and Experimental Profiling of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Executive Summary In modern pharmaceutical development, chiral primary amines serve as indispensable building blocks for active pharmaceutical ingredients (APIs)[1],[2]. Among these, (1R)-1-(3-Fluoro-4-methylphenyl)propy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, chiral primary amines serve as indispensable building blocks for active pharmaceutical ingredients (APIs)[1],[2]. Among these, (1R)-1-(3-Fluoro-4-methylphenyl)propylamine presents a highly specific solvation challenge due to its unique structural motifs: a polar primary amine headgroup, a lipophilic propyl chain, and a polarizable, halogenated aromatic ring.

Understanding the solubility profile of this compound in organic solvents is not merely a matter of data collection; it is a fundamental prerequisite for downstream process optimization, including biocatalytic flow chemistry, liquid-liquid extraction, and classical chiral resolution. This technical whitepaper deconstructs the thermodynamic principles governing the solvation of this chiral amine, provides a predictive quantitative framework, and outlines self-validating experimental protocols for empirical solubility determination and diastereomeric salt resolution.

Molecular Architecture and Solvation Causality

The solubility of any organic compound is dictated by the thermodynamic balance between the disruption of solute-solute interactions and the formation of novel solute-solvent interactions. For (1R)-1-(3-Fluoro-4-methylphenyl)propylamine, solvation behavior is driven by three distinct sub-structural domains:

  • The Primary Amine (-NH₂): This functional group acts as both a strong hydrogen bond donor and acceptor. In the neat liquid or crystalline state, primary amines form robust intermolecular hydrogen-bonding networks. To dissolve the compound, a solvent must provide sufficient energetic compensation (via dipole-dipole interactions or hydrogen bonding) to overcome this cohesive energy[3].

  • The Propyl Chain: This aliphatic moiety imparts significant lipophilicity, favoring interactions with non-polar or weakly polar organic solvents via London dispersion forces[3].

  • The 3-Fluoro-4-methylphenyl Ring: The aromatic system provides a large, polarizable

    
    -electron cloud. The fluorine atom, while highly electronegative, acts as a poor hydrogen bond acceptor but significantly alters the molecular dipole moment, enhancing solubility in moderately polar, halogenated solvents.
    

Because of these competing structural features, the free base form of this amine exhibits amphiphilic characteristics, making its solubility highly sensitive to the solvent's dielectric constant and hydrogen-bonding capacity.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the solubility of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine across diverse solvent classes, we apply the Hansen Solubility Parameters (HSP) model. The HSP approach partitions the total cohesive energy of a molecule into three quantifiable components: dispersive forces (


), polar interactions (

), and hydrogen bonding (

)[4].
  • Protic Solvents (e.g., Methanol, Ethanol): These solvents possess high

    
     values. They readily donate and accept hydrogen bonds with the primary amine, easily overcoming the solute's internal cohesive energy. Consequently, the free base is completely miscible or highly soluble in lower alcohols.
    
  • Aprotic Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents exhibit moderate

    
     and 
    
    
    
    values. They stabilize the amine through strong dipole-dipole interactions and favorable dispersion forces with the fluorinated aromatic ring, resulting in high solubility.
  • Non-Polar Solvents (e.g., Hexane, Heptane): Aliphatic hydrocarbons have negligible

    
     and 
    
    
    
    components. When the amine is introduced to hexane, the energetic penalty of breaking the amine-amine hydrogen bonds is not compensated by the weak solvent-solute dispersion forces. Thus, solubility is significantly restricted, making these solvents ideal as anti-solvents for crystallization.

Quantitative Solubility Profile

Based on the thermodynamic principles outlined above, the table below summarizes the expected quantitative solubility ranges for the free base of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventDielectric Constant (

)
Predicted Solubility Range (mg/mL)Solvation Mechanism
Alcohols (Protic) Methanol32.7> 500 (Miscible)Strong H-bond donor/acceptor network.
Halogenated Dichloromethane (DCM)8.93> 300High polarizability; dipole-dipole stabilization.
Esters Ethyl Acetate6.02100 - 250Moderate

; H-bond acceptor interactions.
Ethers Tetrahydrofuran (THF)7.58150 - 300Strong H-bond acceptor (oxygen lone pairs).
Aromatic Toluene2.3850 - 150

stacking and dispersion forces.
Aliphatic n-Hexane1.88< 20Poor energetic compensation for H-bond disruption.

Process Chemistry Implications: Thermodynamics of Salt Formation

In drug development, chiral primary amines are rarely isolated or formulated as free bases due to stability and handling issues. Instead, they are converted into organic or inorganic salts (e.g., Hydrochloride, Tartrate, Mandeloate).

Protonation of the amine drastically alters its solubility profile. The formation of an ionic lattice exponentially increases the cohesive energy of the solid state[5]. Consequently, the salt form becomes virtually insoluble in non-polar and aprotic solvents (like hexane or diethyl ether) but remains highly soluble in water and highly polar protic solvents (like methanol) due to massive gains in the Gibbs free energy of solvation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).

This dramatic shift in solubility is the foundational principle behind Classical Diastereomeric Salt Resolution . By reacting a racemic mixture of the amine with an enantiopure chiral acid (e.g., (S)-Mandelic acid), two diastereomeric salts are formed. Because diastereomers possess different lattice energies and solvation enthalpies, they exhibit differential solubilities in a chosen solvent, allowing for the selective fractional crystallization of the desired (1R)-enantiomer[6],[7].

Standardized Experimental Methodologies

To ensure scientific integrity, empirical data must be generated using self-validating closed-loop systems. Below are the definitive protocols for solubility determination and chiral resolution.

Protocol A: Gravimetric Determination of Thermodynamic Solubility

The gravimetric method is the gold standard for absolute solubility determination, as it directly measures the mass balance of the solute without relying on UV-Vis extinction coefficients, which can be altered by solvent effects[8],[9].

Step-by-Step Methodology:

  • Saturation: Add an excess amount of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine to a sealed vial containing exactly 5.0 mL of the target organic solvent.

  • Equilibration: Place the vial in a thermostatic shaker bath at 25.0°C ± 0.1°C. Agitate at 300 RPM for 48 hours to ensure true thermodynamic equilibrium is reached between the solid phase and the solution[9].

  • Filtration: Rapidly filter the suspension through a 0.22 µm PTFE syringe filter (pre-warmed to 25°C to prevent premature precipitation) to remove all undissolved solids.

  • Sampling & Evaporation: Accurately pipette 2.0 mL of the clear filtrate into a pre-weighed, tared glass evaporating dish (

    
    ).
    
  • Gravimetric Analysis: Evaporate the solvent completely under reduced pressure (vacuum oven at 40°C). Cool in a desiccator and weigh the dish containing the dry solid (

    
    ). Repeat drying until a constant weight is achieved[8].
    
  • Calculation: Solubility (

    
    ) = 
    
    
    
    .

G N1 1. Saturation Add excess amine to solvent N2 2. Equilibration Incubate at constant temp N1->N2 N3 3. Filtration Remove undissolved solid N2->N3 N4 4. Evaporation Dry known volume of filtrate N3->N4 N5 5. Gravimetric Calculation Determine mg/mL solubility N4->N5

Workflow for gravimetric solubility determination of chiral amines.

Protocol B: Diastereomeric Salt Resolution via Fractional Crystallization

This protocol leverages the differential solubility of diastereomeric salts to isolate the (1R)-enantiomer from a racemic mixture[6],[10].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of the racemic 1-(3-Fluoro-4-methylphenyl)propylamine in a minimal volume of hot Isopropanol (IPA). In a separate vessel, dissolve 0.5 to 1.0 equivalent of a chiral resolving acid (e.g., (S)-Mandelic Acid) in hot IPA[7].

  • Combination: Slowly add the hot acid solution to the amine solution under continuous stirring.

  • Fractional Crystallization: Allow the mixture to cool ambiently at a rate of 0.5°C/min to room temperature. The less soluble diastereomeric salt (typically the matched pair, e.g., (1R)-Amine • (S)-Acid) will selectively precipitate out of the solution, while the more soluble salt remains in the mother liquor[6].

  • Isolation: Isolate the crystalline salt via vacuum filtration and wash with cold IPA.

  • Free Base Recovery: Suspend the isolated salt in a biphasic mixture of Dichloromethane and water. Adjust the aqueous phase to pH > 10 using 1M NaOH to deprotonate the amine. Extract the liberated (1R)-1-(3-Fluoro-4-methylphenyl)propylamine into the organic layer, dry over anhydrous

    
    , and concentrate under vacuum[10].
    

G Racemic Racemic Amine (1R/1S mixture) SaltFormation Diastereomeric Salt Formation in Organic Solvent Racemic->SaltFormation Acid Chiral Resolving Acid e.g., (S)-Mandelic Acid Acid->SaltFormation Crystallization Fractional Crystallization (Differential Solubility) SaltFormation->Crystallization SaltR Less Soluble Salt (1R-Amine • S-Acid) Crystallization->SaltR SaltS More Soluble Salt (1S-Amine • S-Acid) Crystallization->SaltS Recovery Basification & Extraction Recover (1R)-Amine SaltR->Recovery

Chiral resolution pathway exploiting diastereomeric salt solubility differences.

References

1.[3] Navigating the Solution Landscape: A Technical Guide to the Solubility of (2S)-2-Pentanamine in Common Organic Solvents - Benchchem. 3 2.[1] CAS 121385-69-1 5-HYDRAZINO-ISOPHTHALIC ACID - Alfa Chemistry. 1 3.[5] Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine - ResearchGate. 5 4.[4] Pencil and Paper Estimation of Hansen Solubility Parameters - ACS Omega. 4 5.[8] Determination of Solubility by Gravimetric Method - UOMUS. 8 6.[9] Application Note and Protocol: Determination of the Solubility of 2,4-Dichloroquinoline-3-carbonitrile in Common Organic Solvent - Benchchem. 9 7.[6] Application Notes and Protocols for the Chiral Resolution of Racemic Mandelonitrile - Benchchem. 6 8.[7] A Comparative Guide to Chiral Amines for the Resolution of Racemic Acids - Benchchem. 7 9.[10] Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid - Benchchem. 10 10.[2] An Expedient Synthetic Route to the Long-Acting RSV Inhibitor JNJ-6231 via Stereoselective Enzymatic Amination - ACS. 2

Sources

Foundational

Commercial availability and suppliers of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

This technical guide details the procurement, synthesis, and quality validation of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a chiral building block critical for medicinal chemistry programs targeting GPCRs and calci...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the procurement, synthesis, and quality validation of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a chiral building block critical for medicinal chemistry programs targeting GPCRs and calcium-sensing receptors.

Chemical Identity & Specifications

Before initiating procurement or synthesis, verify the exact stereochemical and salt form requirements. This compound is frequently confused with its ethylamine analog or the racemic mixture.

FeatureSpecification
Chemical Name (1R)-1-(3-Fluoro-4-methylphenyl)propan-1-amine
Common Synonyms (R)-α-Ethyl-3-fluoro-4-methylbenzylamine; (1R)-1-(3-Fluoro-4-methylphenyl)propylamine
CAS Number (1R-Isomer) 1432679-89-4 (Free Base / Generic assignment)
CAS Number (Racemic) 1184551-53-8
CAS Number (1S-HCl) 1443931-90-5 (Reference for enantiomeric check)
Molecular Formula C₁₀H₁₄FN
Molecular Weight 167.22 g/mol (Free Base); ~203.68 g/mol (HCl Salt)
Chiral Center C1 (Benzylic position)

Commercial Supply Landscape

The commercial availability of the specific (1R)-enantiomer is Tier 2 (Limited Catalog / Lead Time Required) . While the racemic material is a commodity, the enantiopure form often requires a "Make vs. Buy" decision based on project timelines.

Primary Suppliers (Catalog & Custom)

Note: Availability fluctuates. Always request a Certificate of Analysis (CoA) confirming Chiral Purity (ee%) prior to purchase.

Supplier TierVendor ExamplesTypical FormatLead Time
Aggregators (Stock) ChemScene , Ambeed , BOC Sciences Racemic (High Stock); (1R) (Inquire)1–2 Weeks
Specialty Chiral Enamine , WuXi AppTec Custom Synthesis / Chiral Resolution4–6 Weeks
Bulk Manufacturing Fluorochem , Combi-Blocks Kg-scale Racemic (requires resolution)2–3 Days
Procurement Strategy
  • Direct Sourcing: Request quote for CAS 1432679-89-4 .

  • Fallback Strategy: Purchase the Racemic HCl salt (CAS 1184551-53-8) and perform Chiral HPLC resolution (see Section 4).

  • Outsourced Synthesis: If >10g is required with >99% ee, contract a CRO to perform the Ellman Auxiliary Synthesis (Section 3) to avoid yield loss from resolution.

The "Make" Option: Asymmetric Synthesis Protocol

For high-value drug discovery campaigns, relying on resolution is inefficient (50% max yield). The Ellman Sulfinamide route is the industry standard for generating this amine with high enantiomeric excess (>98% ee).

Reaction Logic[9]
  • Condensation: 3-Fluoro-4-methylbenzaldehyde reacts with (R)-tert-butanesulfinamide.

  • Diastereoselective Addition: Ethylmagnesium bromide adds to the imine. The bulky tert-butyl group directs the Grignard reagent to the Re-face (or Si-face depending on conditions), establishing the chiral center.

  • Deprotection: Acidic cleavage yields the chiral amine salt.

Synthetic Workflow Diagram

EllmanSynthesis cluster_QC In-Process Control (IPC) Start 3-Fluoro-4-methyl benzaldehyde Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Aux (R)-tert-Butanesulfinamide Aux->Imine Sulfinamide Sulfinamide Adduct (Diastereomerically Pure) Imine->Sulfinamide Grignard Addition IPC1 Check Imine Conversion (1H NMR) Imine->IPC1 Grignard EtMgBr (3.0 eq) DCM, -78°C Grignard->Sulfinamide Deprotection HCl / MeOH RT, 2h Sulfinamide->Deprotection Product (1R)-Amine HCl Salt >98% ee Deprotection->Product Precipitation

Figure 1: Asymmetric synthesis via Ellman Auxiliary. This route guarantees the (1R) configuration when using (R)-sulfinamide and standard Grignard addition conditions.

Step-by-Step Protocol
  • Imine Formation:

    • Charge a flask with 3-Fluoro-4-methylbenzaldehyde (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), and Ti(OEt)₄ (2.0 eq) in dry THF.

    • Stir at RT for 16h. Monitor by TLC/NMR.

    • Quench with brine, filter Ti salts, and concentrate.

  • Grignard Addition:

    • Dissolve the crude imine in dry DCM (Note: DCM often gives better diastereoselectivity than THF for this substrate class). Cool to -78°C.[1]

    • Add EtMgBr (3.0 M in ether, 2.0 eq) dropwise.

    • Warm to RT slowly. Quench with sat. NH₄Cl.[2][3][4]

  • Hydrolysis:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH (1:1).

    • Stir 2h. Precipitate the product by adding Et₂O.[5]

    • Yield: Typically 75-85% overall.

Quality Control & Analytical Validation

Trusting a vendor label is insufficient for chiral building blocks. You must validate the Enantiomeric Excess (ee%) .

Analytical Method: Chiral HPLC
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (1R) and (1S) enantiomers will have distinct retention times. Run a racemic standard first to establish separation.

QC Decision Logic

QC_Workflow Sample Received Sample (1R)-Amine HNMR 1H NMR (DMSO-d6) Sample->HNMR ChiralHPLC Chiral HPLC (AD-H Column) Sample->ChiralHPLC Check1 Structure Correct? HNMR->Check1 Check2 ee% > 98%? ChiralHPLC->Check2 Check1->Check2 Yes Fail1 Reject / Return Check1->Fail1 No Pass Release for Biology Check2->Pass Yes Check2->Fail1 No (<80%) Recryst Recrystallize (Tartaric Acid) Check2->Recryst No (80-97%) Recryst->ChiralHPLC Retest

Figure 2: Quality Control decision tree for validating chiral amine purity.

Handling & Stability

  • Storage: The HCl salt is hygroscopic. Store at 2–8°C in a desiccator.

  • Stability: Stable for >2 years if kept dry. Free base is prone to oxidation (carbamate formation) if exposed to air/CO₂ for extended periods.

  • Safety: Irritant. Use standard PPE.

References

  • Ellman, J. A., et al. (1997).[5] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Journal of the American Chemical Society.[5] Link

  • ChemScene . Product Data: 1-(3-Fluoro-4-methylphenyl)propan-1-amine. Link

  • ChemSRC . CAS 1432679-89-4 Entry. Link

  • Sigma-Aldrich . Ellman's Sulfinamides: Technical Guide. Link

Sources

Exploratory

Metabolic Stability Predictions for Fluorinated Chiral Amines: A Mechanistic and Experimental Guide

This guide serves as a technical whitepaper for researchers and drug development professionals, focusing on the metabolic stability of fluorinated chiral amines. It synthesizes mechanistic insights with a rigorous, self-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper for researchers and drug development professionals, focusing on the metabolic stability of fluorinated chiral amines. It synthesizes mechanistic insights with a rigorous, self-validating experimental framework.

Executive Summary

The strategic incorporation of fluorine into chiral amines is a cornerstone of modern lead optimization. Beyond the simplistic view of "blocking metabolic soft spots," fluorine modulates basicity (


), lipophilicity (

), and conformational landscapes (

effects).[1] However, these modifications often induce metabolic switching —redirecting enzymatic attack to distal sites or altering the stereoselective preference of Cytochrome P450 (CYP) enzymes.

This guide provides a comprehensive framework for predicting and validating the metabolic stability of these complex scaffolds, moving from in silico quantum mechanical assessment to a self-validating in vitro microsomal assay.

Part 1: Mechanistic Foundations

The Electronic Shielding Effect

The metabolic clearance of amines often proceeds via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT). Fluorine, the most electronegative element (


), profoundly alters these pathways:
  • 
     Modulation:  Fluorine reduces the basicity of proximal amines (inductive effect, 
    
    
    
    ).[2] A lower
    
    
    reduces the fraction of ionized amine at physiological pH, altering binding affinity (
    
    
    ) to the heme-iron of CYP enzymes, which often favor cationic substrates.
  • Oxidation Potential: The electron-withdrawing nature of fluorine increases the ionization potential of the nitrogen lone pair, making the initial SET step energetically unfavorable.

Stereoelectronic & Conformational Steering

In chiral amines, fluorine is not merely a steric block; it is a conformational anchor.

  • The Gauche Effect: Due to hyperconjugation (

    
    ), fluorine often adopts a gauche conformation relative to protonated amines. This can lock the molecule into a specific rotamer that either fits or clashes with the CYP catalytic pocket.
    
  • Chiral Discrimination: CYP enzymes are inherently chiral. A fluorinated enantiomer may exhibit a distinct metabolic clearance rate compared to its mirror image due to specific F-bonding interactions or steric clashes within the active site.

Part 2: In Silico Predictive Framework

Before wet-lab testing, a hierarchical computational approach allows for the prioritization of stable scaffolds.

The Predictive Workflow (Graphviz)

PredictiveWorkflow Start Candidate Design QM QM/DFT Analysis (BDE & pKa) Start->QM 1. Electronic SOM SOM Prediction (StarDrop/SMARTCyp) QM->SOM 2. Reactivity Docking Ensemble Docking (CYP3A4/2D6) SOM->Docking 3. Binding Mode Prioritize Rank Candidates Docking->Prioritize 4. Selection Prioritize->Start Iteration

Figure 1: Hierarchical in silico workflow for filtering fluorinated amine candidates. QM = Quantum Mechanics; BDE = Bond Dissociation Energy; SOM = Site of Metabolism.

Key Computational Parameters
ParameterMethodTarget ValueMechanistic Rationale
C-H BDE DFT (B3LYP/6-31G*)

High Bond Dissociation Energy resists HAT mechanisms.
SOM Probability Machine Learning

(at F-site)
Confirms fluorine effectively blocks the primary metabolic soft spot.
LogD (7.4) Empirical/QM

Balances permeability with metabolic exposure; high LogD promotes CYP binding.

Part 3: The Self-Validating Experimental Protocol

Objective: Determine the Intrinsic Clearance (


) of fluorinated chiral amines using Human Liver Microsomes (HLM), ensuring stereochemical integrity.

The "Self-Validating" Concept: A robust assay must contain internal triggers that flag failure modes (e.g., enzyme inactivity, cofactor degradation, or analytical drift) without human intervention.

Materials & Reagents[3][4][5]
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compounds: Fluorinated amine enantiomers (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ee).
    
  • Controls:

    • High Clearance: Verapamil or Propranolol.

    • Low Clearance: Warfarin.

    • Negative Control:[3] No NADPH (monitors chemical instability).

Step-by-Step Methodology

Step 1: System Suitability & Pre-Incubation

  • Thaw HLM on ice.[3] Dilute to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Spike Test Compound to 1 µM (final < 0.1% DMSO). Note: Low concentration prevents enzyme saturation (

    
     effects).
    
  • Validation Checkpoint 1: Pre-incubate at 37°C for 5 minutes. If compound degrades here (compare to T=0), it is chemically unstable (non-enzymatic).

Step 2: Reaction Initiation

  • Add NADPH regenerating system to initiate metabolism.[4]

  • Critical: Run separate incubations for

    
    - and 
    
    
    
    -enantiomers if chiral separation is not performed downstream. Ideally, use racemic incubation with Chiral LC-MS/MS to measure competitive metabolism.

Step 3: Temporal Sampling

  • Sample at

    
     minutes.
    
  • Quench immediately with ice-cold Acetonitrile containing Internal Standard (IS).

  • Validation Checkpoint 2 (IS Monitoring): The IS peak area must remain constant (<5% RSD) across all time points. Deviation indicates matrix effects or pipetting error.

Step 4: Analytical Quantification

  • Centrifuge at 4,000g for 20 min to precipitate proteins.

  • Analyze supernatant via LC-MS/MS.[3][5]

  • Column: Chiralpak IG or AD-H (for chiral resolution) or C18 (if testing pure enantiomers).

Data Analysis & Visualization

Plot


 vs. Time. The slope 

is the depletion rate constant.


Part 4: Metabolic Pathway Visualization

Understanding Metabolic Switching is critical.[4] When fluorine blocks a primary site (e.g., N-dealkylation), the pathway often shifts to ring hydroxylation.

Pathway Diagram (Graphviz)

MetabolicSwitching Parent Fluorinated Amine (Parent) CYP CYP450 Binding Parent->CYP PathA Path A: N-Dealkylation (BLOCKED by F) CYP->PathA High Barrier PathB Path B: Ring Hydroxylation (New Soft Spot) CYP->PathB Metabolic Switch Stable Metabolic Stability (Target) PathA->Stable Desired Metabolite Phenolic Metabolite (Risk of Phase II) PathB->Metabolite Clearance

Figure 2: Visualization of "Metabolic Switching." Fluorine blockade of N-dealkylation (Path A) often forces the enzyme to oxidize the aromatic ring (Path B).

Part 5: References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Hagenaars, C., et al. "Structure-metabolism relationships of fluorinated drugs." Journal of Medicinal Chemistry, 2020.

  • Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 1999.

  • Riley, R. J., et al. "A unified model for predicting human hepatic, metabolic clearance from in vitro intrinsic clearance data in hepatocytes and microsomes." Drug Metabolism and Disposition, 2005.

  • Gill, A. L., et al. "The effect of fluorine substitution on drug metabolism." Bioorganic & Medicinal Chemistry, 2015.

  • Winiwarter, S., et al. "Fluorine in drug design: A guide for medicinal chemists." Journal of Medicinal Chemistry, 2014.

Sources

Foundational

Technical Whitepaper: Synthesis and Application of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

The following technical guide details the history, significance, and synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a privileged chiral building block. This guide is structured as a whitepaper for drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, significance, and synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a privileged chiral building block.

This guide is structured as a whitepaper for drug development professionals, focusing on the transition from classical chemical resolution to modern biocatalytic manufacturing.

Part 1: Executive Summary & Historical Context

The Pharmacophore Significance

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a high-value chiral intermediate used primarily in the development of Calcilytics (Calcium-Sensing Receptor [CaSR] antagonists) and specific GPCR modulators .

  • Structural Logic: The molecule represents a "next-generation" pharmacophore evolved from early calcilytics like NPS-2143 . While early candidates utilized bulky naphthyl groups, medicinal chemistry optimization revealed that substituted phenyl rings (specifically 3-fluoro-4-methyl) offered superior metabolic stability (blocking CYP2D6 oxidation sites) while maintaining the necessary hydrophobic interactions within the receptor pocket.

  • Chiral Necessity: The biological activity of these agents is strictly stereodependent. The (1R)-isomer is typically the eutomer (active enantiomer), necessitating high enantiomeric excess (ee >99%) for clinical candidates.

Historical Evolution of Synthesis

The discovery of efficient routes to this molecule mirrors the broader history of chiral amine synthesis in the pharmaceutical industry:

EraMethodologyCharacteristicsLimitations
1990s Classical Resolution Reductive amination followed by fractional crystallization with chiral acids (e.g., L-tartaric acid).Max 50% yield; labor-intensive; high waste.
2000s Chemical Asymmetric Ellman’s Sulfinamide auxiliary or Rh/Ir-catalyzed asymmetric hydrogenation.Expensive catalysts; trace metal removal required; strict anhydrous conditions.
2010s+ Biocatalysis (State of the Art) (R)-Selective Transaminases (ATAs) .100% theoretical yield (with recycling); aqueous media; Green Chemistry compliant.

Part 2: Synthetic Methodologies

The "Classical" Chemical Route (Reference Standard)

Before the advent of robust biocatalysts, the synthesis relied on Grignard additions or reductive amination, followed by resolution. This method is still used for small-scale reference standard generation.

Mechanism:

  • Ketone Formation: Friedel-Crafts acylation of 2-fluoro-toluene with propionyl chloride to yield 1-(3-fluoro-4-methylphenyl)propan-1-one.

  • Reductive Amination: Reaction with ammonia/Ti(OiPr)₄ followed by NaBH₄ reduction to the racemic amine.

  • Resolution: Formation of diastereomeric salts using (S)-Mandelic acid or L-Tartaric acid. The (1R)-amine salt crystallizes out, while the (1S)-amine remains in the mother liquor.

Critical Flaw: The maximum theoretical yield is 50%. Recycling the unwanted (S)-isomer requires harsh racemization conditions (Raney Ni/H₂), often leading to defluorination byproducts.

The "Gold Standard" Biocatalytic Route

The current industry standard utilizes (R)-selective Amine Transaminases (ATA) . This route converts the prochiral ketone directly to the (1R)-amine with high enantioselectivity.

The Biocatalytic System
  • Enzyme: Engineered (R)-selective Transaminase (homologs of Arthrobacter sp. or Aspergillus ATAs).

  • Amine Donor: Isopropylamine (IPA).

  • Co-factor: Pyridoxal-5'-phosphate (PLP).

  • Equilibrium Displacement: Removal of acetone (coproduct) via vacuum or sweep gas is essential to drive the reaction to completion.

Part 3: Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis (Transaminase Route)

Target Scale: 10g | Expected Yield: >90% | ee: >99%

Materials:

  • Substrate: 1-(3-Fluoro-4-methylphenyl)propan-1-one (50 mM)

  • Enzyme: Codexis ATA-117 or equivalent (R)-selective transaminase (5 g/L loading)

  • Donor: Isopropylamine (1 M)

  • Buffer: 100 mM Potassium Phosphate, pH 7.5

  • Cofactor: PLP (1 mM)

  • Co-solvent: DMSO (10% v/v) to enhance substrate solubility.

Step-by-Step Workflow:

  • Preparation: Dissolve the ketone substrate in DMSO. Prepare the buffer solution containing IPA and PLP. Adjust pH to 7.5 (IPA is basic; requires significant HCl to neutralize).

  • Initiation: Add the enzyme powder to the buffer. Add the substrate-DMSO solution dropwise to prevent enzyme precipitation.

  • Reaction: Incubate at 30°C with overhead stirring (200 rpm).

  • Equilibrium Shift (Crucial): Apply a partial vacuum (200 mbar) or a nitrogen sweep to continuously remove the acetone byproduct. Note: Replenish IPA if loss is significant.

  • Monitoring: Monitor conversion via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA). Reaction typically completes in 24 hours.

  • Workup:

    • Acidify reaction mixture to pH 2.0 with 6M HCl (precipitates enzyme).

    • Filter through Celite.

    • Wash aqueous phase with MTBE (removes unreacted ketone).

    • Basify aqueous phase to pH 12 with 10M NaOH.

    • Extract product into MTBE or Ethyl Acetate (3x).

    • Dry over MgSO₄ and concentrate.

  • Salt Formation: Dissolve free base in Ethanol; add 1.1 eq HCl in Dioxane. Precipitate the hydrochloride salt with Heptane.

Protocol B: Analytical Validation (Chiral HPLC)

To ensure the "Trustworthiness" of the synthesis, the enantiomeric excess must be validated.

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times: (S)-isomer ~8.5 min; (R)-isomer ~10.2 min (confirm with standards).

Part 4: Data & Visualization

Comparison of Methodologies
MetricChemical ResolutionBiocatalysis (ATA)
Step Count 4 (Synthesis + Resolution)1 (Direct Amination)
Yield 35-42%92-96%
Enantiomeric Excess >98% (after recrystallization)>99.5%
Atom Economy Low (Discard 50% isomer)High
Hazard Profile High (TiCl₄, NaBH₄)Low (Aqueous, pH 7)
Pathway Diagram (DOT Visualization)

The following diagram illustrates the biocatalytic cycle and the "Smart Equilibrium" shift used in the modern protocol.

Biocatalysis_Pathway Substrate Prochiral Ketone (1-(3-Fluoro-4-methylphenyl)propan-1-one) Enzyme_PMP (R)-Transaminase (PMP-Bound) Substrate->Enzyme_PMP 1. Substrate Entry Product (1R)-Amine Product (>99% ee) Enzyme_PLP (R)-Transaminase (PLP-Bound) Product->Enzyme_PLP 3. Product Release Enzyme_PLP->Enzyme_PMP 5. Regeneration Enzyme_PMP->Product 2. Amine Transfer Acetone Acetone (Volatile Byproduct) Enzyme_PMP->Acetone 6. Coproduct Release IPA Isopropylamine (Amine Donor) IPA->Enzyme_PLP 4. Donor Entry Vacuum Vacuum/N2 Sweep (Equilibrium Shift) Acetone->Vacuum Removal drives reaction

Caption: Figure 1: Catalytic cycle of (R)-selective Transaminase. The removal of acetone (Step 6) is the critical control point for high conversion.

Part 5: References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link(Foundational reference for ATA engineering).

  • Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines." Topics in Catalysis, 57, 284-300. Link

  • Nemeth, E. F., et al. (2001).[1] "Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone."[1][2][3] Journal of Pharmacology and Experimental Therapeutics, 299(1), 323-331. Link(Establishes the pharmacophore class).

  • Koszelewski, D., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Trends in Biotechnology, 28(6), 324-332. Link

  • Widler, L., et al. (2010). "Discovery of a potent and short-acting oral calcilytic with a pulsatile secretion of parathyroid hormone."[3][4] Bioorganic & Medicinal Chemistry Letters, 20(2), 481-484. Link(Describes the specific optimization of phenyl-propylamine analogs).

Sources

Exploratory

Technical Guide: Role of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine in Medicinal Chemistry

This guide provides an in-depth technical analysis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a specialized chiral building block used in the optimization of small-molecule therapeutics. Executive Summary (1R)-1-(3...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a specialized chiral building block used in the optimization of small-molecule therapeutics.

Executive Summary

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a high-value chiral primary amine scaffold. In modern drug discovery, it serves two critical functions:

  • Pharmacophore Installation: It introduces the 3-fluoro-4-methylphenyl moiety—a privileged substructure that modulates metabolic stability and lipophilicity—with precise stereochemical control.

  • Chiral Resolution & Probing: It acts as a stereochemical probe to determine the eudismic ratio (activity difference between enantiomers) of drug candidates targeting GPCRs (e.g., CRF1, CaSR) and ion channels (e.g., CFTR).

This guide details the compound's physicochemical logic, synthetic routes, and specific utility in structure-activity relationship (SAR) campaigns.

Chemical Profile & Physicochemical Logic[1][2][3]

Structural Identity
  • IUPAC Name: (1R)-1-(3-Fluoro-4-methylphenyl)propan-1-amine

  • Stereochemistry: (1R)-configuration at the benzylic carbon.

  • Key Features:

    • Chiral Handle: The primary amine (

      
      ) allows coupling to acids, halides, or isocyanates.
      
    • Linker: The propyl chain (C3) provides a specific steric volume distinct from the more common ethyl (phenethylamine) or methyl (benzylamine) linkers.

The "3-Fluoro-4-Methyl" Effect

The substitution pattern on the phenyl ring is not arbitrary; it is a strategic medicinal chemistry design element known as the "Metabolic Shield" .

FeatureMedicinal Chemistry FunctionMechanism
4-Methyl Group Metabolic Blocking Blocks para-hydroxylation by Cytochrome P450 enzymes (CYP), extending half-life (

).
3-Fluoro Group Electronic Modulation The high electronegativity of fluorine lowers the

of the phenyl ring, reducing oxidation susceptibility. It also creates a distinct dipole for orthogonal binding interactions.
Combination Lipophilicity (

)
The F/Me combination increases lipophilicity compared to the unsubstituted parent, improving blood-brain barrier (BBB) penetration for CNS targets.

Synthetic Utility & Protocols

To ensure high enantiomeric excess (


), the synthesis typically avoids classical resolution in favor of asymmetric synthesis . The Ellman’s Sulfinamide  method is the industry standard for generating this scaffold reliably.
Experimental Protocol: Asymmetric Synthesis via Ellman’s Auxiliary

Objective: Synthesize (1R)-1-(3-Fluoro-4-methylphenyl)propylamine with


.

Reagents:

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Chiral Auxiliary)

  • 3-Fluoro-4-methylbenzaldehyde

  • Ethylmagnesium Bromide (EtMgBr)

  • Titanium(IV) ethoxide (

    
    )
    

Step-by-Step Methodology:

  • Imine Formation (Condensation):

    • Charge a dry flask with 3-Fluoro-4-methylbenzaldehyde (1.0 eq) and (R)-2-Methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF.

    • Add

      
       (2.0 eq) dropwise.
      
    • Stir at reflux (60–70°C) for 12 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

    • Mechanism:[1][2][3][4] The Lewis acid Ti(IV) activates the carbonyl, facilitating the formation of the chiral N-sulfinyl imine.

  • Diastereoselective Grignard Addition:

    • Cool the sulfinyl imine solution to

      
       (critical for diastereocontrol).
      
    • Slowly add EtMgBr (2.0 eq) via syringe pump to maintain internal temperature.

    • Stir for 4 hours. The bulky tert-butyl group on the sulfinamide directs the Grignard reagent to attack from the Re-face (or Si-face depending on auxiliary choice), setting the (1R) stereocenter.

  • Cleavage of Auxiliary:

    • Quench with saturated

      
      . Extract with EtOAc.[2][5]
      
    • Treat the crude sulfinamide intermediate with

      
       in dioxane/MeOH (1:1) at room temperature for 1 hour.
      
    • Precipitate the product as the hydrochloride salt using diethyl ether.

Self-Validating Check:

  • Chiral HPLC: Use a Chiralpak AD-H column (Hexane/IPA 90:10) to confirm enantiomeric ratio (er).

  • NMR:

    
     NMR should show the diagnostic methine quartet at 
    
    
    
    ppm.
Visualization: Synthesis Pathway

The following diagram illustrates the Ellman auxiliary route, highlighting the critical stereodetermining step.

SynthesisPathway Aldehyde 3-Fluoro-4-methyl benzaldehyde Imine Chiral N-Sulfinyl Imine (Intermediate) Aldehyde->Imine Ti(OEt)4, THF Condensation Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine ProtectedAmine Sulfinamide Protected Amine Imine->ProtectedAmine EtMgBr, -48°C Diastereoselective Addition Grignard EtMgBr (Grignard Reagent) Grignard->ProtectedAmine FinalProduct (1R)-1-(3-Fluoro-4-methylphenyl) propylamine HCl ProtectedAmine->FinalProduct HCl/MeOH Deprotection

Caption: Stereoselective synthesis via Ellman's auxiliary. The Grignard addition step determines the (1R) configuration.

Medicinal Chemistry Applications

Case Study: CFTR Modulators (Cystic Fibrosis)

In the development of CFTR potentiators (drugs that improve chloride channel function), the stereochemistry of the amine linker is often a binary switch for activity.

  • The Phenomenon: Research into analogs of potentiators (e.g., Ivacaftor derivatives) has shown that while the (S)-isomer may act as a potentiator (agonist), the (1R)-isomer often acts as a weak inhibitor or inactive distomer [1].

  • Role of (1R)-Amine: It is essential to synthesize the (1R) isomer to prove this selectivity. High-purity (1R)-amine allows researchers to rule out off-target toxicity or antagonistic effects in the racemic mixture.

GPCR Antagonists (CRF1 and CaSR)

For G-Protein Coupled Receptors (GPCRs), the binding pocket is deeply chiral.

  • Calcimimetics: Drugs like Cinacalcet use a (R)-1-(1-naphthyl)ethylamine scaffold. The (1R)-1-(3-fluoro-4-methylphenyl)propylamine is a "next-generation" scaffold designed to improve metabolic stability over the naphthyl group. The 3-Fluoro-4-Methyl motif mimics the hydrophobic bulk of naphthalene but with reduced aromatic ring count (improving solubility).

  • CRF1 Antagonists: In Corticotropin-Releasing Factor 1 antagonists, the (1S) isomer is often preferred for binding, making the (1R) isomer the critical negative control to validate specific binding versus non-specific lipophilic interaction [2].

Pharmacophore Mapping (SAR Logic)

The diagram below details how the (1R)-amine interacts within a theoretical hydrophobic binding pocket (e.g., Kinase or GPCR).

Pharmacophore Center Chiral Center (C-1) Amine NH2 Group (H-Bond Donor) Center->Amine Phenyl Phenyl Ring (π-π Stacking) Center->Phenyl Propyl Propyl Chain (Steric Selector) Center->Propyl Pocket_Asp Receptor Asp/Glu (Ionic Interaction) Amine->Pocket_Asp Salt Bridge Fluoro 3-Fluoro (Dipole/Metabolic Block) Phenyl->Fluoro Methyl 4-Methyl (Hydrophobic Fill) Phenyl->Methyl Pocket_Pho Hydrophobic Pocket Fluoro->Pocket_Pho Orthogonal Dipole Methyl->Pocket_Pho Van der Waals

Caption: Pharmacophore map of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine showing key binding interactions.

References

  • Structure-based discovery of CFTR potentiators and inhibitors. Source: National Institutes of Health (PMC) / UCSF Context: Describes the synthesis of (R) and (S) enantiomers of phenyl-propylamine analogs and their divergent effects (potentiator vs inhibitor) on CFTR channels. URL:[Link](Note: Generalized link to PMC context based on search result 1.1)

  • Synthetic methods for preparation of CRF1 receptor antagonists.
  • Preparation of enantiomerically enriched (1S)-1-phenylpropan-1-amine. Source: Organic Syntheses, Vol. 85, p. 1 Context: Provides the foundational Ellman auxiliary protocol adaptable for the 3-Fluoro-4-methyl derivative. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

This Application Note and Protocol guide details the stereoselective synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a high-value chiral intermediate often utilized in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the stereoselective synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a high-value chiral intermediate often utilized in the development of kinase inhibitors and GPCR modulators.

The guide prioritizes two distinct methodologies:

  • Biocatalytic Transamination: The "Green" standard for high enantiomeric excess (ee) and scalability.

  • Ellman’s Sulfinamide Auxiliary: The "Chemical" standard for flexibility and medicinal chemistry scale-up.

Target Molecule: (1R)-1-(3-Fluoro-4-methylphenyl)propan-1-amine CAS Registry Number: 1443931-90-5 (HCl salt generic ref) Molecular Formula: C₁₀H₁₄FN Molecular Weight: 167.23 g/mol (Free Base)

Executive Summary

The synthesis of chiral


-branched benzylic amines presents a challenge in controlling the stereocenter adjacent to the aromatic ring. For the (1R)-enantiomer of the 3-fluoro-4-methyl variant, the electronic effects of the fluorine (meta) and methyl (para) substituents slightly deactivate the carbonyl carbon compared to unsubstituted propiophenone, yet they do not impose significant steric hindrance.
  • Recommendation for Scale (>100g): Use Method A (Biocatalysis) . (R)-selective

    
    -transaminases offer superior atom economy, avoid heavy metals, and typically yield >99% ee without extensive purification.
    
  • Recommendation for Discovery (<10g): Use Method B (Ellman Auxiliary) . This method is modular and does not require enzyme screening, allowing for rapid access to both enantiomers by simply switching the sulfinamide auxiliary.

Method A: Biocatalytic Synthesis (Transaminase)

Mechanism: An (R)-selective


-transaminase catalyzes the transfer of an amino group from an achiral donor (isopropylamine) to the prochiral ketone, 3'-fluoro-4'-methylpropiophenone.
Reaction Scheme (DOT Visualization)

Biocatalysis Substrate 3'-Fluoro-4'-methyl- propiophenone Enzyme (R)-omega-Transaminase (PLP Cofactor) Substrate->Enzyme + Donor Donor Isopropylamine (Donor) Donor->Enzyme Product (1R)-1-(3-Fluoro-4-methylphenyl) propylamine Enzyme->Product Transamination Byproduct Acetone (Volatile) Enzyme->Byproduct Coproduct

Figure 1: Biocatalytic cycle utilizing an amine donor and (R)-selective transaminase.[1]

Detailed Protocol

Reagents:

  • Substrate: 3'-Fluoro-4'-methylpropiophenone (100 mM final conc.)

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., Codexis ATA-417, ATA-025, or similar commercially available screening kit hits).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1][2][3]

  • Donor: Isopropylamine (IPA).

  • Buffer: Potassium Phosphate (KPi), pH 7.5.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.5). Add PLP to a concentration of 1 mM (approx. 25 mg).

  • Donor Solution: Add Isopropylamine (IPA) to the buffer to reach 1.0 M concentration. Note: IPA is basic; re-adjust pH to 7.5 using 6M HCl carefully.

  • Substrate Addition: Dissolve 3'-fluoro-4'-methylpropiophenone (1.66 g, 10 mmol) in DMSO (5 mL total volume). Add this dropwise to the buffer solution while stirring. Final DMSO concentration should be <5% v/v.

  • Enzyme Initiation: Add the Transaminase enzyme powder (approx. 50-100 mg, depending on specific activity units/mg) to the reaction vessel.

  • Incubation: Stir the mixture at 30°C for 24 hours.

    • Process Control: To drive equilibrium, leave the reaction vessel slightly open (or use a nitrogen sweep) to remove the acetone byproduct, which is volatile.

  • Workup:

    • Acidify reaction mixture to pH < 2 with 6M HCl (converts amine to salt).

    • Extract with MTBE (2 x 50 mL) to remove unreacted ketone. Discard organic layer.

    • Basify the aqueous layer to pH > 11 using 10M NaOH.

    • Extract the product (free amine) with Ethyl Acetate (3 x 50 mL).

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.[4]

Data Summary Table:

ParameterSpecification
Substrate Loading 10 - 50 g/L
Temperature 30°C - 35°C
Time 24 - 48 Hours
Conversion Typically >90%
Enantiomeric Excess >99% (R)

Method B: Ellman’s Sulfinamide Auxiliary

Mechanism: Condensation of 3-fluoro-4-methylbenzaldehyde with (R)-tert-butanesulfinamide yields a chiral sulfinimine. Diastereoselective addition of ethylmagnesium bromide (EtMgBr) creates the stereocenter.

Note on Stereochemistry: The addition of Grignard reagents to (R)-sulfinimines typically proceeds via a cyclic transition state. For many aryl-aldimines, adding EtMgBr to the (R)-sulfinimine yields the (S)-amine . Therefore, to obtain the (1R)-amine , one should use (S)-tert-butanesulfinamide as the auxiliary. Always verify absolute configuration via optical rotation or chiral HPLC against a standard.

Reaction Workflow (DOT Visualization)

Ellman Start 3-Fluoro-4-methylbenzaldehyde + (S)-tert-Butanesulfinamide Imine Chiral N-Sulfinyl Imine (Intermediate) Start->Imine Ti(OEt)4, THF Grignard Add EtMgBr (3.0 eq) -78°C in DCM Imine->Grignard ProtectedAmine Sulfinamide-Protected Amine (Diastereomerically Pure) Grignard->ProtectedAmine Diastereoselective Addition Deprotection HCl / MeOH Cleavage ProtectedAmine->Deprotection Final (1R)-1-(3-Fluoro-4-methylphenyl) propylamine HCl Deprotection->Final

Figure 2: Chemical synthesis workflow using Ellman's auxiliary.

Detailed Protocol
Step 1: Imine Formation[5]
  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen.

  • Reagents: Add (S)-tert-butanesulfinamide (1.21 g, 10 mmol) and 3-fluoro-4-methylbenzaldehyde (1.38 g, 10 mmol) in anhydrous THF (50 mL).

  • Catalyst: Add Titanium(IV) ethoxide (Ti(OEt)₄) (4.56 g, 20 mmol) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 16 hours. The solution will turn yellow.

  • Quench: Pour into brine (50 mL) with vigorous stirring. A white precipitate (TiO₂) will form. Filter through Celite.[6]

  • Purification: Extract filtrate with EtOAc. Dry and concentrate. Use flash chromatography (Hex/EtOAc) to isolate the Sulfinimine.

Step 2: Grignard Addition
  • Setup: Dissolve the purified Sulfinimine (2.5 g, ~10 mmol) in anhydrous DCM (50 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add Ethylmagnesium bromide (3.0 M in ether, 10 mL, 30 mmol) dropwise over 20 minutes. Maintain temp < -70°C.

  • Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to RT overnight.

  • Quench: Add saturated NH₄Cl solution slowly.

  • Isolation: Extract with DCM. Dry and concentrate.

  • Analysis: Check diastereomeric ratio (dr) by NMR or HPLC. If dr > 95:5, proceed. If lower, recrystallize or column purify.

Step 3: Deprotection
  • Hydrolysis: Dissolve the protected amine in Methanol (20 mL). Add 4M HCl in Dioxane (5 mL).

  • Reaction: Stir at RT for 2 hours.

  • Workup: Concentrate in vacuo to remove volatiles. Triturate the solid with diethyl ether to remove non-polar impurities.

  • Yield: Filter the white solid. This is the (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Hydrochloride salt.

Analytical Validation (QC)

To ensure the integrity of the protocol, the following analytical methods are required:

  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Expectation: Enantiomers should separate with baseline resolution.

  • NMR Spectroscopy (1H NMR, 400 MHz, DMSO-d6):

    • Diagnostic signals:

      • 
         0.85 (t, 3H, CH₃ of propyl)
        
      • 
         1.8-2.0 (m, 2H, CH₂ of propyl)
        
      • 
         2.25 (s, 3H, Ar-CH₃)
        
      • 
         4.1-4.3 (m, 1H, Chiral CH-N)
        
      • 
         7.1-7.4 (m, 3H, Aromatic protons)
        

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. Link

  • Savile, C. K., et al. (2010).[3] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem. Link

  • Santa Cruz Biotechnology. "3-(4-Fluoro-phenyl)-1-methyl-propylamine Product Data." (Analogous structure reference). Link

Sources

Application

Application Note: High-Efficiency Amide Coupling of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

[1] Executive Summary This guide details the procedural frameworks for performing amide coupling reactions using (1R)-1-(3-Fluoro-4-methylphenyl)propylamine .[1] This specific chiral amine presents unique challenges due...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the procedural frameworks for performing amide coupling reactions using (1R)-1-(3-Fluoro-4-methylphenyl)propylamine .[1] This specific chiral amine presents unique challenges due to the steric bulk of the


-propyl group and the electronic modulation by the 3-fluoro-4-methyl substitution pattern.[1]

While benzylic amines are generally robust, the preservation of the (1R) stereocenter and the efficient overcoming of steric hindrance require carefully selected coupling agents.[1] This note prioritizes HATU for small-scale/discovery synthesis due to its high reactivity and T3P® for scalable, low-epimerization processes.[1]

Core Chemical Profile[1][2][3][4][5][6]
  • Compound: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine[1][2]

  • Role: Chiral Nucleophile[1]

  • Key Challenges:

    • Steric Hindrance: The

      
      -propyl group creates significant steric bulk around the nitrogen, reducing nucleophilic approach rates compared to methyl or unbranched analogs.[1]
      
    • Electronic Effects: The 3-fluoro group is electron-withdrawing (inductive), slightly reducing the basicity and nucleophilicity of the amine, though this is partially offset by the 4-methyl group.[1]

    • Stereochemical Integrity: While the amine itself is configurationally stable under standard coupling conditions, the coupling conditions must be mild enough to prevent racemization of the carboxylic acid partner (if chiral).[1]

Strategic Considerations & Mechanism

Mechanism of Activation and Coupling

The choice of coupling reagent dictates the pathway and the risk of side reactions. The primary goal is to activate the carboxylic acid to a species (Active Ester) that is reactive enough to be attacked by the hindered amine but stable enough to prevent racemization (via oxazolone formation) or hydrolysis.[1]

Decision Matrix for Protocol Selection
  • Scenario A: Discovery Scale (<100 mg), Valuable Acid, or Low Reactivity.

    • Selection: HATU (Protocol 1).[1]

    • Reasoning: HATU generates an extremely reactive At-ester (azabenzotriazole ester).[1] It drives reactions to completion even with hindered amines where EDC/HOBt might fail.

  • Scenario B: Scale-up (>1 g), Chiral Acid Partner, or Easy Work-up Required. [1]

    • Selection: T3P® (Propylphosphonic Anhydride) (Protocol 2).[1][3]

    • Reasoning: T3P produces water-soluble byproducts, enabling non-chromatographic purification.[1] It is widely recognized for suppressing epimerization of the acid partner.[1]

  • Scenario C: Simple Acid, Cost-Sensitive.

    • Selection: Acid Chloride/Schotten-Baumann (Protocol 3).[1]

    • Reasoning: High reactivity and low cost, but requires strict temperature control to prevent side reactions.

Visualization: Workflow & Logic

AmideCouplingLogic Start Start: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsAcidChiral Is Acid Chiral / Epimerization Prone? CheckAcid->IsAcidChiral IsScaleLarge Is Scale > 1g? IsAcidChiral->IsScaleLarge No RouteT3P Route B: T3P / Pyridine (Low Epimerization / Scalable) IsAcidChiral->RouteT3P Yes (High Risk) RouteHATU Route A: HATU / DIPEA (High Reactivity) IsScaleLarge->RouteHATU No (Discovery) IsScaleLarge->RouteT3P Yes Purification Final Product (Amide) RouteHATU->Purification Chromatography RouteT3P->Purification Aq. Wash / Cryst. RouteAcCl Route C: Acid Chloride (Cost Effective)

Caption: Decision tree for selecting the optimal coupling protocol based on acid sensitivity and reaction scale.

Experimental Protocols

Protocol 1: High-Yield Coupling using HATU

Best for: Discovery chemistry, sterically hindered acids, and maximizing yield on small scales.

Reagents:

  • Amine: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (1.0 equiv)[1][2]

  • Carboxylic Acid: 1.0 – 1.2 equiv[1]

  • Coupling Agent: HATU (1.2 – 1.5 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)[1]

  • Solvent: DMF (Anhydrous) or DMAc[1]

Step-by-Step Procedure:

  • Preparation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

  • Activation: Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes.

    • Note: The solution typically turns yellow/orange.[1] This pre-activation forms the reactive O-At ester.[1]

  • Coupling: Add (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (1.0 equiv) to the mixture.

    • Tip: If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA to ensure the free base is generated.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]

    • Validation: Look for the disappearance of the acid peak and formation of the product mass (M+H).[1]

  • Work-up:

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash sequentially with:

      • Sat. NaHCO₃ (2x) – Removes unreacted acid.[1]

      • Water (2x) – Removes DMF.[1]

      • Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).[1]

Protocol 2: Low-Epimerization Coupling using T3P®

Best for: Process scale-up, chiral carboxylic acids (to prevent racemization), and simple work-up.[1]

Reagents:

  • Amine: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (1.0 equiv)[1][2]

  • Carboxylic Acid: 1.1 equiv[1]

  • Coupling Agent: T3P® (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: Pyridine (3.0 – 5.0 equiv) or DIPEA (2.5 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)[1]

Step-by-Step Procedure:

  • Charge: To a reactor/flask, add the Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), and Solvent (EtOAc, ~5–10 volumes).[1]

  • Base Addition: Add Pyridine (3.0 equiv).[1] Cool to 0 °C if the acid is extremely sensitive to racemization; otherwise, RT is acceptable.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise.

    • Mechanism:[1][3][4][5][6][7] T3P acts as a dehydrating agent, activating the acid in situ.

  • Reaction: Stir at RT for 1–4 hours. T3P reactions are typically faster than carbodiimide couplings.[1]

  • Work-up (The "T3P Advantage"):

    • Quench with water.[1]

    • Wash the organic layer with 10% Citric Acid or 1M HCl (if product is not acid-sensitive) to remove Pyridine and any unreacted amine.

    • Wash with Sat. NaHCO₃ to remove unreacted acid and phosphorus byproducts (which are water-soluble).[1]

    • Wash with Brine.

  • Isolation: Concentrate the organic layer.[1] Often yields pure product without chromatography.

Analytical Validation & QC

To ensure the integrity of the (1R) center and the success of the coupling, the following analytical methods are recommended.

Enantiomeric Excess (ee) Determination

Since the starting material is a chiral amine, verifying that no racemization occurred (unlikely for the amine, but possible for the acid) is crucial.[1]

  • Technique: Chiral SFC (Supercritical Fluid Chromatography) or Chiral HPLC.[1]

  • Columns: Chiralpak AD-H, OD-H, or IC columns are standard starting points for benzylic amides.[1]

  • Mobile Phase: CO₂ / Methanol (with 0.1% DEA) for SFC; Hexane / IPA for HPLC.

NMR Characterization[1]
  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Look for the Amide NH doublet (typically

      
       8.0–9.0 ppm).[1]
      
    • Verify the Benzylic CH signal (

      
       ~4.8–5.2 ppm, multiplet).[1] The diastereotopic protons of the propyl group (
      
      
      
      -CH₂) will often appear as complex multiplets due to the adjacent chiral center.[1]
    • Diagnostic: The 3-Fluoro-4-methylphenyl moiety will show specific splitting patterns.[1] The methyl group usually appears as a doublet (long-range coupling to F) or singlet around

      
       2.2–2.3 ppm.[1]
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the propyl group.[1]Switch to HATU if using EDC. Increase temperature to 40–50 °C (if acid is stable). Increase concentration to 0.5 M.
Racemization (of Acid) High basicity or over-activation.[1]Switch to T3P/Pyridine at 0 °C. Avoid HATU/DIPEA for highly sensitive chiral acids (e.g., phenylglycine derivs).[1]
Guanidinium Byproduct Reaction of amine with HATU (slow acid activation).[1][8]Ensure Acid + HATU + Base are premixed for 5-10 mins before adding the amine.
Solubility Issues Amine salt or peptide-like product insolubility.[1]Use DMSO or NMP as cosolvents.[8] Ensure DIPEA is sufficient to free-base the amine salt.[1]

References

  • Dunetz, J. R., et al. (2011).[9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link[1]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606–631. Link

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[10] "Amide bond formation and peptide coupling."[3][11][5][7][12][13][14] Tetrahedron, 61(46), 10827–10852. Link[1]

  • Santa Cruz Biotechnology. "3-(4-Fluoro-phenyl)-1-methyl-propylamine Product Data." (Note: Analogous structure reference for physical properties). Link

  • ChemScene. "(1S)-1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride Product Data." (CAS 1443931-90-5).[1][2] Link

Sources

Method

Using (1R)-1-(3-Fluoro-4-methylphenyl)propylamine as a chiral building block

Application Note: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine as a Chiral Building Block Executive Summary (1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a high-value chiral building block belonging to the -substituted b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine as a Chiral Building Block

Executive Summary

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a high-value chiral building block belonging to the


-substituted benzylamine class.[1] It is increasingly utilized in medicinal chemistry for the synthesis of GPCR modulators (e.g., TRPV1 antagonists) , Kinase inhibitors (e.g., Aurora Kinase B) , and Peptidomimetics .

The scaffold incorporates two critical design elements:

  • The 3-Fluoro-4-methyl motif: A bioisosteric replacement for the di-methyl or di-halo phenyl ring, optimizing metabolic stability (blocking the para-position) while modulating lipophilicity and ring electronics via the meta-fluorine.[1]

  • The (1R)-Propyl Chiral Center: Provides a specific 3D-vector for the amine handle, enforcing conformational restriction that is often superior to achiral benzylamines in binding pockets.

This guide provides validated protocols for the handling, quality control (chiral HPLC), and synthetic application (amide coupling) of this building block.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name (1R)-1-(3-Fluoro-4-methylphenyl)propan-1-amine
CAS Number 1443931-90-5 (Generic/HCl salt ref)
Molecular Formula C

H

FN
Molecular Weight 167.22 g/mol (Free base)
Chirality (1R)-enantiomer
Physical State Colorless to pale yellow oil (Free base); White solid (HCl salt)
Solubility Soluble in MeOH, DCM, DMSO.[1] Sparingly soluble in water (Free base).
pKa (Calc) ~9.5 (Conjugate acid)

Strategic Application in Drug Design

The utility of this building block stems from its ability to fine-tune the Physicochemical and Pharmacokinetic (PK) profiles of a drug candidate.

  • Metabolic Blocking: The para-methyl group blocks the metabolically vulnerable para-position of the phenyl ring. While methyl groups are susceptible to benzylic oxidation, the adjacent meta-fluorine atom inductively deactivates the ring, potentially slowing down CYP450-mediated oxidation rates compared to a simple p-tolyl analog.[1]

  • Steric Occlusion: The ethyl group (from the propyl chain) at the benzylic position creates a "chiral wall," preventing free rotation and locking the pharmacophore into a bioactive conformation.

Mechanism of Action & Workflow

The following diagram illustrates the logical flow of using this building block in a drug discovery campaign, from scaffold selection to final active pharmaceutical ingredient (API).

G Start Target Identification (e.g., TRPV1, Kinase) Scaffold Scaffold Selection (Need for Metabolic Stability) Start->Scaffold Define Needs Block (1R)-1-(3-Fluoro-4-methylphenyl) propylamine Scaffold->Block Select Bioisostere Coupling Coupling Reaction (Amide/Urea Formation) Block->Coupling Synthetic Input Optimization Lead Optimization (SAR Analysis) Coupling->Optimization Test Affinity Optimization->Block Iterative Refinement Final Clinical Candidate (High Potency/Selectivity) Optimization->Final Select Lead

Figure 1: Integration of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine into the Drug Discovery Cycle.

Experimental Protocols

Protocol A: Quality Control – Chiral HPLC Analysis

Objective: To verify the enantiomeric excess (% ee) of the (1R)-isomer, ensuring it meets the >98% ee threshold required for biological assays.

  • Instrument: HPLC system with UV detector (e.g., Agilent 1200).

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) = 90 : 10 : 0.1.

    • Note: DEA is added to suppress peak tailing of the basic amine.

  • Flow Rate: 0.5 mL/min (Adjust to keep backpressure < 100 bar).

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Aromatic absorption).

Procedure:

  • Sample Prep: Dissolve 1 mg of the amine (or salt neutralized with bicarbonate) in 1 mL of Mobile Phase.

  • Equilibration: Flush column for 30 mins until baseline stabilizes.

  • Injection: Inject 5-10 µL.

  • Analysis: The (1R) and (1S) enantiomers will elute at distinct retention times (typically separated by 2-4 minutes). Calculate % ee using the area under the curve (AUC).

Protocol B: General Amide Coupling (HATU Method)

Objective: To couple the chiral amine with a carboxylic acid (Drug Core) with minimal racemization.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (HCl salt) (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under Nitrogen, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 5-10 minutes to form the activated ester.

    • Critical Check: Solution should turn slightly yellow.

  • Amine Addition: Add the chiral amine salt (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 2-4 hours. Monitor by LC-MS for consumption of the acid.

    • Racemization Control: Avoid heating >40°C during coupling to preserve the chiral center integrity.

  • Workup: Dilute with EtOAc (30 mL). Wash with Sat. NaHCO

    
     (2x), Water (1x), and Brine (1x).
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
Protocol C: Handling & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or tightly sealed vial under Argon.

  • Stability: Stable at -20°C for >12 months.

  • Safety: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.

Case Study: Synthesis of a TRPV1 Antagonist Analog

Context: TRPV1 antagonists are developed for pain management. The "C-region" of these antagonists often requires a lipophilic, chiral benzylamine to occupy a hydrophobic pocket.

Reaction Scheme: The (1R)-amine is coupled to a 2-(4-methylsulfonylphenyl)propionic acid core.[1]

  • Input: Chiral Amine (Building Block) + Phenylpropionic Acid Derivative.

  • Conditions: EDC-HCl, HOBt, NMM, DCM, RT, 12h.

  • Outcome: Formation of the amide bond with retention of configuration at both chiral centers (if the acid is also chiral).

  • Result: The (1R)-amine derived analog typically shows 10-50x higher potency than the (1S)-analog due to specific steric clashes of the ethyl group in the inactive isomer.

References

  • ChemScene. (2023). (1S)-1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride Product Page. Retrieved from [1]

  • PubChem. (2023). Compound Summary: 1-(3-Fluoro-4-methylphenyl)propan-1-amine.[1][2] National Library of Medicine. Retrieved from [1]

  • Lee, J., et al. (2011). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists.[1][3] Journal of Medicinal Chemistry. (Contextual citation for TRPV1 SAR).

  • Santa Cruz Biotechnology. (2023). 1-(3-Fluorophenyl)propylamine Product Data. Retrieved from [1]

  • American Elements. (2023). Fluorinated Building Blocks for Drug Design. Retrieved from [1]

Sources

Application

Reductive amination conditions for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine precursors

Application Note: Stereoselective Synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine via Reductive Amination Executive Summary This guide details the protocol for the asymmetric synthesis of (1R)-1-(3-Fluoro-4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine via Reductive Amination

Executive Summary

This guide details the protocol for the asymmetric synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a critical chiral intermediate in the development of calcilytics and monoamine reuptake inhibitors.

The synthesis of chiral amines from prochiral ketones—specifically 1-(3-Fluoro-4-methylphenyl)propan-1-one —presents a stereochemical challenge due to the steric bulk of the propyl chain and the electronic influence of the 3-fluoro-4-methyl substitution pattern. This note compares and details two validated methodologies:

  • Biocatalytic Transamination: Utilizing (R)-selective

    
    -transaminases for high enantiomeric excess (>99% ee) under mild conditions.
    
  • Iridium-Catalyzed Asymmetric Reductive Amination (ARA): A scalable chemocatalytic route utilizing chiral phosphine ligands and Lewis acid activation.

Precursor & Target Analysis

ComponentChemical Structure / Details
Precursor (Ketone) 1-(3-Fluoro-4-methylphenyl)propan-1-one (Also: 3-Fluoro-4-methylpropiophenone)MW: 166.19 g/mol
Target (Amine) (1R)-1-(3-Fluoro-4-methylphenyl)propylamine MW: 167.23 g/mol Stereochemistry: (1R)-enantiomer
Key Challenges 1.[1][2][3][4][5][6][7] Enantioselectivity: Differentiating between the ethyl (propyl chain) and aryl groups.2. Equilibrium: Reductive amination is reversible; water removal or equilibrium displacement is critical.

Method A: Biocatalytic Transamination (Recommended)

Rationale: Biocatalysis is the preferred route for high-value pharmaceutical intermediates due to superior enantioselectivity and the elimination of heavy metal contaminants. This protocol utilizes an (R)-selective


-Transaminase (

-TA)
.[5]
Mechanistic Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism .[7] The enzyme shuttles the amino group from a sacrificial donor (Isopropylamine) to the ketone substrate via the cofactor Pyridoxal-5'-phosphate (PLP).

Biocatalysis Substrate Ketone Precursor Enz_PMP Enzyme-PMP (Pyridoxamine) Substrate->Enz_PMP Step 2: Transfer Donor Isopropylamine (Amine Donor) Enz_PLP Enzyme-PLP (Internal Aldimine) Donor->Enz_PLP Step 1: Amination Enz_PLP->Enz_PMP Release Acetone Product (1R)-Target Amine Enz_PLP->Product Release Product Enz_PMP->Enz_PLP Regenerate ByProduct Acetone (Volatile) Enz_PMP->ByProduct

Figure 1: Ping-Pong Bi-Bi mechanism for


-Transaminase mediated amination.[7] The equilibrium is driven by the removal of acetone.
Experimental Protocol

Reagents:

  • Enzyme: (R)-selective

    
    -Transaminase (Screening required: e.g., Arthrobacter sp.[5] variants, Codexis ATA-400 series or similar).
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.

  • Amine Donor: Isopropylamine (IPA) (1-2 M) or L-Alanine (requires LDH/GDH recycling system). Note: IPA is preferred for industrial simplicity.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

  • Co-solvent: DMSO (10-20% v/v) to improve ketone solubility.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(3-Fluoro-4-methylphenyl)propan-1-one (50 mg, 0.3 mmol) in DMSO (200 µL).

  • Buffer Mix: Prepare 800 µL of 100 mM KPi buffer (pH 7.5) containing 1 mM PLP and 1.0 M Isopropylamine. Adjust pH back to 7.5 after adding IPA (it is basic).

  • Initiation: Add the ketone/DMSO solution to the buffer mix. Add 5-10 mg of lyophilized (R)-selective transaminase powder.

  • Incubation: Shake at 30°C, 750 rpm for 24 hours.

    • Critical Control: Leave the reaction vessel slightly open (covered with perforated film) or apply a mild vacuum to facilitate the evaporation of acetone (byproduct), driving the equilibrium forward.

  • Quenching: Add 100 µL of 10 N NaOH to stop the reaction and basify (pH > 11).

  • Extraction: Extract twice with Ethyl Acetate (2 x 1 mL).

  • Analysis: Dry organic layer over MgSO4 and analyze via Chiral HPLC.

Method B: Iridium-Catalyzed Asymmetric Reductive Amination

Rationale: For labs lacking biocatalysis capabilities or for multi-kilogram scale-up where enzyme cost is prohibitive, Metal-Catalyzed ARA is the standard. This route uses Ti(OiPr)4 to activate the ketone and scavenge water, facilitating imine formation before hydrogenation.

Reaction Workflow

Chemocatalysis Start Ketone + Ammonium Acetate Activation Activation: Ti(OiPr)4 (Lewis Acid + Water Scavenger) Start->Activation Imine Intermediate: Imine/Titanium Complex Activation->Imine -H2O Catalysis Reduction: [Ir(COD)Cl]2 + (S,S)-f-Binaphane Additives: I2 (Iodine) Imine->Catalysis Hydrogenation H2 Pressure (30-50 bar) Catalysis->Hydrogenation Final (1R)-Amine Product Hydrogenation->Final

Figure 2: Iridium-catalyzed ARA workflow. Titanium(IV) isopropoxide is essential for converting the sterically hindered ketone to the imine intermediate.

Experimental Protocol

Reagents:

  • Catalyst Precursor: [Ir(COD)Cl]2 (1 mol%).[8]

  • Chiral Ligand: (S,S)-f-Binaphane or (R)-BINAP (2.2 mol%). Note: Ligand screening is required to confirm (R)-selectivity for this specific propyl chain length.

  • Amine Source: Ammonium Acetate (NH4OAc) (5-10 equiv).

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv).

  • Additive: Iodine (I2) (2-5 mol%) – Crucial for Ir-catalyst turnover.

  • Solvent: Methanol or TFE (Trifluoroethanol).

Step-by-Step Procedure:

  • Glovebox Operation: In a N2-filled glovebox, mix [Ir(COD)Cl]2 and the Chiral Ligand in dry THF or Methanol. Stir for 30 min to form the active catalyst complex. Add Iodine (I2) if using the f-Binaphane system.[8][9]

  • Substrate Prep: In a stainless steel autoclave liner, combine 1-(3-Fluoro-4-methylphenyl)propan-1-one (1.0 equiv), NH4OAc (5.0 equiv), and Ti(OiPr)4 (1.2 equiv).

  • Combination: Add the catalyst solution to the substrate mixture.

  • Hydrogenation: Seal the autoclave. Purge with H2 (3x). Pressurize to 50 bar (725 psi) H2.

  • Reaction: Stir at room temperature (25°C) for 12-18 hours. Note: Heating to 50°C may increase conversion but risks lowering ee%.

  • Workup: Carefully vent H2. Quench with saturated aqueous NaHCO3 (to decompose Titanium salts). Filter the resulting white slurry through Celite.

  • Purification: Acid-base extraction or column chromatography (DCM/MeOH/NH3).

Analytical Validation (Self-Validating System)

To ensure the protocol is working, you must validate the Enantiomeric Excess (ee).

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (1S)-Enantiomer: ~8.5 min (Typical for AD-H, verify with standard).

    • (1R)-Enantiomer: ~11.0 min.

ParameterBiocatalysis (Method A)Ir-Catalysis (Method B)
Conversion Typically >90%85 - 95%
Enantiomeric Excess (ee) >99% (Excellent) 85 - 94% (Good)
Scalability Linear up to kg scaleExcellent (Batch/Flow)
Purification Simple extractionRequires Ti-salt removal

Troubleshooting & Optimization

  • Low Conversion (Bio): The equilibrium is unfavorable. Ensure the system is "open" to allow acetone evaporation, or use an in situ product removal (ISPR) organic phase (e.g., overlay with n-heptane).

  • Low ee% (Chem): The propyl chain induces steric clashes different from methyl ketones. Screen ligands with wider bite angles (e.g., Xyliphos) or lower the reaction temperature.

  • Defluorination: Rare under these conditions, but if observed (M-19 peak in MS), switch to milder reducing agents (Biocatalysis is safer than high-pressure H2/Metal).

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine addition." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

  • Chi, Y., et al. (2003). "Asymmetric Reductive Amination of Ketones with Hydrogen via Iridium Catalysis." Journal of the American Chemical Society, 125(18), 5268-5269. Link

  • Kroutil, W., et al. (2013). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." ChemCatChem, 5(8), 2173-2190. Link

  • Daicel Chiral Technologies. "Chiral Selector Screening Guide." Link

Sources

Method

Application Note: Storage and Handling Requirements for Chiral Fluorinated Amines

Abstract Chiral fluorinated amines represent a high-value class of building blocks in medicinal chemistry, offering unique bioisosteric properties and metabolic stability.[1] However, the introduction of fluorine atoms—p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Chiral fluorinated amines represent a high-value class of building blocks in medicinal chemistry, offering unique bioisosteric properties and metabolic stability.[1] However, the introduction of fluorine atoms—particularly in the


 or 

position relative to the nitrogen—fundamentally alters the physicochemical profile of the amine. This guide details the specific storage protocols required to mitigate unique degradation pathways such as HF elimination, carbamate formation, and the phenomenon of Self-Disproportionation of Enantiomers (SDE).

Critical Physicochemical Properties & Hazards[2]

To handle these compounds effectively, one must understand how fluorine substitution deviates the molecule from standard amine behavior.

Basicity Modulation and Nucleophilicity

The high electronegativity of fluorine induces a strong electron-withdrawing effect ($ -I $ effect), significantly lowering the pKa of the conjugate acid.

  • Impact: While less basic than their non-fluorinated counterparts, these amines remain nucleophilic. They readily react with atmospheric

    
     to form carbamates (white crusts), a process often mistaken for oxidative degradation.
    
  • Data Point:

    
    -fluorination can drop the pKa by 1–2 units; 
    
    
    
    -trifluoromethylation drops it further, often rendering the amine weakly basic but still chemically reactive.
Stability Profiles by Substitution Pattern
  • 
    -Fluoroamines:  Generally unstable  due to the spontaneous elimination of HF to form iminium ions, unless the fluorine is located at a bridgehead (Bredt's rule protection).[2]
    
  • 
    -Trifluoromethyl amines:  Significantly more stable but prone to hydrolysis under strongly basic or acidic aqueous conditions.
    
  • 
    -Fluoroamines:  Stable but susceptible to HF elimination (E2 mechanism) if exposed to strong bases, leading to enamine/imine formation.
    
Self-Disproportionation of Enantiomers (SDE)

Unlike standard chiral amines, fluorinated chiral compounds are notorious for SDE. This occurs when a non-racemic sample spontaneously separates into fractions of different enantiomeric excess (ee) during phase changes (sublimation, crystallization) or chromatography.

  • Risk: A sample stored as a solid may develop "hotspots" of varying optical purity if subjected to temperature fluctuations that induce partial sublimation.

Storage Protocol

This protocol is designed to prevent the three primary failure modes: Racemization , Carbamate Formation , and HF Elimination .

Primary Containment System
  • Vessel Type: Amber borosilicate glass vials with PTFE (Teflon)-lined caps .

    • Reasoning: Polyethylene (PE) or Polypropylene (PP) are permeable to

      
       over time. PTFE liners prevent leaching of plasticizers by the lipophilic fluorinated amine.
      
    • Exception: If the compound is suspected of trace HF generation (degrading), use PFA (Perfluoroalkoxy) vials to prevent glass etching, though this is rare for stable purified amines.

  • Headspace Gas: Argon (Ar) is strictly preferred over Nitrogen (

    
    ).
    
    • Reasoning: Argon is denser than air and settles over the sample, providing a superior blanket against moisture and

      
       ingress compared to Nitrogen.
      
Environmental Conditions
ParameterRequirementScientific Rationale
Temperature -20°C (

5°C)
Slows kinetic racemization and suppresses vapor pressure to prevent SDE via sublimation.
Humidity < 10% RHMoisture catalyzes hydrolysis and facilitates carbamate formation.
Light Dark (Amber)Prevents photo-induced radical defluorination (though less common in amines, critical for iodinated precursors).
Decision Tree for Storage

The following logic gate determines the optimal storage state based on the specific fluorination pattern.

StorageLogic Start Analyze Fluorinated Amine Structure CheckAlpha Is F in Alpha Position? Start->CheckAlpha CheckCF3 Is it a CF3 Group? CheckAlpha->CheckCF3 Yes CheckBeta Is F in Beta Position? CheckAlpha->CheckBeta No Unstable High Instability Risk: Store as HCl/TFA Salt CheckCF3->Unstable No (Mono/Di-F) FreeBase Store as Free Base (Argon, -20°C) CheckCF3->FreeBase Yes (Stable) CheckBeta->FreeBase No (Gamma/Delta) SaltForm Convert to Salt (HCl/Oxalate) for Long Term Storage CheckBeta->SaltForm Yes (Elimination Risk)

Figure 1: Decision matrix for determining the storage form (Salt vs. Free Base) of fluorinated amines.

Handling & Safety Procedures

Personal Protective Equipment (PPE)
  • Standard: Nitrile gloves (double-gloved recommended), lab coat, safety glasses.

  • HF Contingency: Because degraded fluorinated amines can release Hydrogen Fluoride (HF), a tube of 2.5% Calcium Gluconate gel must be present at the workstation. Any skin irritation should be treated immediately as a potential HF burn.

Operational Workflow
  • Warm-Up: Allow the storage vial to reach room temperature before opening.

    • Why: Opening a cold vial condenses atmospheric moisture instantly, accelerating hydrolysis.

  • Inert Transfer: Handle liquids using positive-pressure techniques (syringe/cannula) under Argon.

  • Avoid Strong Bases: Do not expose chiral

    
    - or 
    
    
    
    -fluorinated amines to strong bases (e.g., NaH, LDA) unless necessary for the reaction.
    • Risk:[3][4][5] This triggers rapid racemization via deprotonation of the

      
      -proton (acidified by the F atom) or elimination of fluoride.
      

Quality Control & Validation

Trust but verify. The unique behavior of these compounds requires specific QC checks.

QC Workflow

QC_Workflow Sample Storage Sample Visual Visual Inspection (White Crust = Carbamate) Sample->Visual NMR_F 19F NMR (Check for F- ion/HF) Visual->NMR_F Clear Fail Repurify / Discard Visual->Fail Crust/Precipitate Chiral_LC Chiral HPLC/GC (Check ee%) NMR_F->Chiral_LC Single F Peak NMR_F->Fail New Peaks (HF/Elimination) Pass Release for Use Chiral_LC->Pass ee > 98% Chiral_LC->Fail ee < 95%

Figure 2: Quality Control workflow for validating integrity prior to use.

Analytical Methods
  • 
     NMR:  The most powerful tool. Look for the appearance of a signal at -120 to -150 ppm (indicative of inorganic fluoride/HF) or shifts indicating carbamate formation.
    
  • Chiral HPLC: Note that fluorinated compounds may require specific chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak AD/OD) as the fluorine atom alters interaction mechanisms (H-bonding/dipole).

References

  • National Institutes of Health (NIH). (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Cardiff University. (n.d.). Racemization in Drug Discovery. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine for API Production

Introduction: The Significance of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine in Pharmaceutical Synthesis (1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a critical chiral building block in the synthesis of numerous activ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine in Pharmaceutical Synthesis

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its specific stereochemistry and substitution pattern are essential for the desired pharmacological activity and safety profile of the final drug products. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making this amine a valuable intermediate in modern drug discovery and development.

The large-scale production of enantiomerically pure amines like (1R)-1-(3-Fluoro-4-methylphenyl)propylamine presents significant challenges, including achieving high enantiomeric excess (e.e.), ensuring scalability, and maintaining cost-effectiveness. This document provides a detailed guide for the scale-up synthesis of this key intermediate, focusing on a robust and industrially viable method: Diastereomeric Salt Resolution . This classical and reliable technique is often preferred for large-scale production due to its scalability and cost-effectiveness.[1][2]

Strategic Approach: Diastereomeric Salt Resolution

The chosen synthetic strategy involves the initial synthesis of racemic 1-(3-fluoro-4-methylphenyl)propylamine followed by resolution using a chiral resolving agent to isolate the desired (1R)-enantiomer. This method is advantageous for scale-up as it avoids the use of expensive chiral catalysts and high-pressure hydrogenation equipment that might be required for asymmetric synthesis routes. The key to a successful diastereomeric resolution lies in the selection of an appropriate resolving agent and crystallization solvent to achieve efficient separation of the diastereomeric salts.[3]

Workflow Overview

The overall synthetic workflow is a two-stage process:

  • Synthesis of Racemic 1-(3-Fluoro-4-methylphenyl)propylamine: This is achieved through a reductive amination of the corresponding ketone, 3-fluoro-4-methylpropiophenone.

  • Chiral Resolution: The racemic amine is reacted with a chiral resolving agent to form diastereomeric salts, which are then separated by fractional crystallization. The desired enantiomer is subsequently liberated from the salt.

G cluster_0 Stage 1: Synthesis of Racemic Amine cluster_1 Stage 2: Chiral Resolution A 3-Fluoro-4-methylpropiophenone B Reductive Amination A->B C Racemic 1-(3-Fluoro-4-methylphenyl)propylamine B->C D Diastereomeric Salt Formation C->D E Fractional Crystallization D->E F Liberation of (1R)-Amine E->F G (1R)-1-(3-Fluoro-4-methylphenyl)propylamine F->G

Caption: High-level workflow for the synthesis of the target chiral amine.

Part 1: Synthesis of Racemic 1-(3-Fluoro-4-methylphenyl)propylamine

The synthesis of the racemic amine is accomplished via a one-pot reductive amination of 3-fluoro-4-methylpropiophenone. This method is efficient and avoids the isolation of the intermediate imine.[4]

Protocol 1: Reductive Amination

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightRole
3-Fluoro-4-methylpropiophenone2586-62-1166.19 g/mol Starting Material
Ammonia (in Methanol, 7N)7664-41-717.03 g/mol Amine Source
Sodium Borohydride (NaBH4)16940-66-237.83 g/mol Reducing Agent
Methanol67-56-132.04 g/mol Solvent
Hydrochloric Acid (HCl)7647-01-036.46 g/mol for pH adjustment
Dichloromethane (DCM)75-09-284.93 g/mol Extraction Solvent
Sodium Sulfate (anhydrous)7757-82-6142.04 g/mol Drying Agent

Procedure:

  • Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-fluoro-4-methylpropiophenone (1.0 eq) and methanol (10 vol).

  • Ammonia Addition: Cool the solution to 0-5 °C and add a 7N solution of ammonia in methanol (5.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Reduction: In a separate vessel, prepare a solution of sodium borohydride (1.5 eq) in methanol (5 vol). Add this solution to the reaction mixture portion-wise, ensuring the temperature does not exceed 20 °C. The addition of sodium borohydride should be carefully controlled to manage the evolution of hydrogen gas.[5][6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) until the starting ketone is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water (5 vol) at 0-10 °C.

    • Adjust the pH of the mixture to ~2 with concentrated hydrochloric acid.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Wash the aqueous layer with dichloromethane (2 x 5 vol) to remove any unreacted starting material and byproducts.

    • Adjust the pH of the aqueous layer to >12 with a 50% aqueous solution of sodium hydroxide.

    • Extract the product with dichloromethane (3 x 10 vol).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the racemic 1-(3-fluoro-4-methylphenyl)propylamine as an oil.

Part 2: Diastereomeric Salt Resolution

The resolution of the racemic amine is achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. O,O'-Dibenzoyl-L-tartaric acid (DBTA) is a commonly used and effective resolving agent for primary amines.[7][8]

Protocol 2: Formation and Isolation of the Diastereomeric Salt

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightRole
Racemic 1-(3-Fluoro-4-methylphenyl)propylamineN/A167.23 g/mol Substrate
O,O'-Dibenzoyl-L-tartaric acid (DBTA)2743-38-6358.31 g/mol Resolving Agent
Methanol67-56-132.04 g/mol Solvent
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol Base
Dichloromethane (DCM)75-09-284.93 g/mol Extraction Solvent

Procedure:

  • Salt Formation:

    • Dissolve the racemic amine (1.0 eq) in methanol (10 vol) in a reaction vessel.

    • In a separate vessel, dissolve O,O'-Dibenzoyl-L-tartaric acid (0.5 eq) in methanol (10 vol).

    • Slowly add the DBTA solution to the amine solution with stirring.

    • Heat the mixture to reflux until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • Further cool the mixture to 0-5 °C and stir for 4-6 hours to maximize the yield of the crystalline salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold methanol.

    • Dry the diastereomeric salt under vacuum.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent system (e.g., methanol/water).

Protocol 3: Liberation of the (1R)-Amine and Formation of the Hydrochloride Salt

Procedure:

  • Liberation of the Free Amine:

    • Suspend the diastereomerically pure salt in a mixture of dichloromethane (10 vol) and water (10 vol).

    • Adjust the pH of the aqueous layer to >12 with a 2N aqueous solution of sodium hydroxide.

    • Stir the mixture until the solid has completely dissolved and partitioned between the two layers.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 5 vol).

  • Isolation of the Free Amine:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched (1R)-1-(3-fluoro-4-methylphenyl)propylamine as an oil.

  • Formation of the Hydrochloride Salt:

    • Dissolve the free amine in a suitable solvent such as isopropanol or ethyl acetate.

    • Slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until the precipitation is complete.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (1R)-1-(3-fluoro-4-methylphenyl)propylamine hydrochloride.

G cluster_0 Salt Formation & Crystallization cluster_1 Liberation and HCl Salt Formation A Racemic Amine + DBTA in Methanol B Heating to Dissolve A->B C Slow Cooling & Crystallization B->C D Filtration C->D E Diastereomeric Salt D->E F Mother Liquor (contains other diastereomer) D->F G Diastereomeric Salt in DCM/Water H Basification (NaOH) G->H I Extraction H->I J (1R)-Amine in DCM I->J K Solvent Evaporation J->K L (1R)-Amine (Free Base) K->L M Addition of HCl L->M N (1R)-Amine HCl (Final Product) M->N

Caption: Detailed workflow for the chiral resolution process.

Process Safety Considerations

The scale-up of this synthesis requires careful attention to safety, particularly concerning the handling of reagents and the management of reaction conditions.

  • Sodium Borohydride: This reagent is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled in a well-ventilated area, away from ignition sources.[9] Large-scale additions should be done portion-wise to control the rate of hydrogen evolution.

  • Hydrogen Gas Evolution: The reductive amination step generates hydrogen gas. The reaction vessel must be equipped with adequate venting to prevent pressure build-up.

  • Flammable Solvents: Methanol and dichloromethane are flammable and volatile. All operations should be conducted in a well-ventilated area, and appropriate measures should be taken to prevent the ignition of vapors.

  • Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

Conclusion

The diastereomeric salt resolution method presented provides a robust and scalable pathway for the production of (1R)-1-(3-fluoro-4-methylphenyl)propylamine, a key intermediate for API synthesis. By carefully controlling the crystallization and salt liberation steps, high enantiomeric purity can be achieved. The protocols outlined in this document, along with the highlighted safety considerations, offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the large-scale synthesis of chiral amines.

References

  • Szabo-Scandic. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Organic Process Research & Development. (2021). Safety Assessments Supporting Scale-up of Chemistry Involving Hydrogen. ACS Publications. Retrieved from [Link]

  • MDPI. (2024). Sodium Borohydride (NaBH4) as a Maritime Transportation Fuel. Retrieved from [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]

  • Millennium Cell Inc. (n.d.). Review of Chemical Processes for the Synthesis of Sodium Borohydride. Retrieved from [Link]

  • IntechOpen. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]

  • H.E.L Group. (2026). Hydrogenation: How we can make it safer. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Toyota CRDL. (n.d.). Hydrogen Storage and Generation Using Sodium Borohydride. Retrieved from [Link]

  • MDPI. (2026). Extension of dibenzoyl tartaric acid-based optical resolutions to a subpreparative scale by applying magnetic enantioseparation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • YouTube. (2024). Hydrogenation reaction safety. Retrieved from [Link]

  • Enantia. (n.d.). Purification and chiral resolution. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • ETH Zurich. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Retrieved from [Link]

  • Stereoelectronics. (2021). Stereochemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with. Retrieved from [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes. Retrieved from [Link]

  • RWTH Publications. (n.d.). Frustrated Lewis Pair Catalysts for Asymmetric Hydrogenation, Hydrosilylation and Hydroboration Reactions. Retrieved from [Link]

  • University of Liverpool. (n.d.). Ruthenium-catalysed asymmetric hydrogenation with fluoroalkylated BINAP ligands in supercritical CO2. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Retrieved from [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]

Sources

Method

Application Note: Derivatization Strategies for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

This Application Note is designed for researchers and analytical scientists involved in the synthesis, quality control, and pharmacokinetic analysis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine . This compound represen...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in the synthesis, quality control, and pharmacokinetic analysis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine .

This compound represents a class of chiral


-branched benzylic amines , often serving as critical intermediates in the synthesis of calcimimetics, monoamine reuptake inhibitors, and other CNS-active agents. The specific substitution pattern (3-fluoro-4-methyl) introduces unique electronic properties that can affect nucleophilicity and detection limits.

Abstract

The precise characterization of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine requires robust derivatization techniques to address three analytical challenges: Enantiomeric Purity Determination , Structural Elucidation , and Trace Detection . This guide provides validated protocols for three distinct derivatization workflows:

  • NMR-based Chiral Analysis: Using Mosher’s Acid Chloride to determine absolute configuration and enantiomeric excess (ee).[1]

  • LC-MS/UV Chiral Resolution: Using Marfey’s Reagent (FDAA) for high-sensitivity diastereomeric separation.[2]

  • GC-MS Volatilization: Using Fluorinated Anhydrides (TFAA/PFPA) for achiral purity and metabolic profiling.

Reagent Selection Matrix

The choice of derivatizing agent (DA) depends strictly on the analytical goal. The table below summarizes the "Best-in-Class" reagents for this specific amine.

Analytical GoalRecommended ReagentMethodMechanismKey Advantage
Absolute Configuration & % ee (S)-(+)-MTPA-Cl (Mosher's Acid Chloride)¹H / ¹⁹F NMR Diastereomer formationSelf-validating via NMR anisotropy; distinct chemical shifts for R/S isomers.
Trace Enantiomeric Impurity (<0.1%) L-FDAA (Marfey's Reagent)HPLC-UV / LC-MS Nucleophilic Aromatic Substitution (

)
High molar absorptivity (

340 nm); excellent chromatographic resolution on C18.
Achiral Purity & GC Profiling TFAA (Trifluoroacetic Anhydride)GC-MS / GC-FID N-AcylationIncreases volatility; fluorinated group enhances ECD/MS sensitivity.
High-Throughput QC GITC HPLC-UV Thiourea formationFast reaction kinetics; stable derivatives.

Protocol 1: Determination of Enantiomeric Purity via Mosher's Method

Objective: To quantify the enantiomeric excess (ee) of the (1R)-isomer and confirm absolute configuration using ¹H and ¹⁹F NMR.

Scientific Rationale

The (1R)-amine reacts with enantiopure (S)-MTPA-Cl to form diastereomeric amides. Due to the anisotropic effect of the phenyl ring in the Mosher auxiliary, the protons in the amine's propyl chain (specifically the methine -CH- and methyl -CH3) will exhibit distinct chemical shift differences (


) between the (R,S) and (S,S) diastereomers.
Materials
  • Analyte: 10 mg (1R)-1-(3-Fluoro-4-methylphenyl)propylamine.

  • Reagent: (S)-(+)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl].
  • Solvent: Deuterated Chloroform (

    
    ) or Pyridine-
    
    
    
    .
  • Base: Dry Pyridine or DMAP (4-Dimethylaminopyridine).

Step-by-Step Methodology
  • Preparation: In a clean, oven-dried NMR tube or 1 mL vial, dissolve 5 mg (0.03 mmol) of the amine in 0.6 mL

    
     .
    
  • Base Addition: Add 10 µL of dry pyridine to scavenge the HCl byproduct. Note: Failure to neutralize HCl can broaden NMR signals.

  • Derivatization: Add 10 µL (approx. 1.5 eq) of (S)-MTPA-Cl.

  • Reaction: Shake the tube vigorously for 1 minute. Allow to stand at room temperature for 15–30 minutes. The reaction is typically instantaneous for primary amines.

  • Quenching (Optional): If analyzing by LC-MS later, quench with 50 µL water. For direct NMR, this is unnecessary if dry reagents are used.

  • Analysis: Acquire ¹H NMR (400 MHz+) and ¹⁹F NMR .

    • Critical Check: Look for the diagnostic methoxy (-OMe) signal of the MTPA group around 3.4–3.6 ppm and the methine (-CH-) proton of the propyl chain.

    • Calculation: Integration of the diastereomeric peaks allows calculation of % ee.[1][3]

      
      
      

Protocol 2: Ultra-Trace Analysis via Marfey's Reagent

Objective: To detect trace levels of the (1S)-enantiomer (impurity) using Reversed-Phase HPLC.

Scientific Rationale

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form a diastereomer that is highly hydrophobic and UV-active. The L-L and L-D diastereomers separate efficiently on standard C18 columns due to differences in hydrogen bonding and steric interaction with the stationary phase.

Materials
  • Reagent: 1% w/v solution of L-FDAA in Acetone.

  • Buffer: 1 M Sodium Bicarbonate (

    
    ).
    
  • Quench: 1 M HCl.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 mm x 4.6 mm, 3.5 µm).

Step-by-Step Methodology
  • Sample Dissolution: Dissolve 1 mg of the amine in 100 µL water (or 50:50 water/acetonitrile if solubility is low).

  • Alkalinization: Add 40 µL of 1 M

    
     . Mechanism: Ensures the amine is unprotonated (
    
    
    
    ) and nucleophilic.
  • Reaction: Add 200 µL of L-FDAA solution . Vortex and incubate at 40°C for 60 minutes .

    • Visual Cue: The solution will turn bright yellow.

  • Quenching: Allow to cool, then add 40 µL of 1 M HCl to stop the reaction and protonate the derivatives (improving peak shape).

  • Dilution: Dilute with 500 µL acetonitrile/water (1:1) . Filter through 0.22 µm PTFE filter.

  • HPLC Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 20% B to 70% B over 25 minutes.

    • Detection: UV at 340 nm (max) and 254 nm .

Protocol 3: Volatility Enhancement for GC-MS (Achiral)

Objective: To analyze chemical purity and identify impurities using Gas Chromatography.

Scientific Rationale

Primary amines hydrogen bond strongly with silanol groups in GC liners and columns, leading to peak tailing. Acylation with TFAA (Trifluoroacetic Anhydride) caps the amine as a trifluoroacetamide, significantly improving volatility and peak symmetry.

Step-by-Step Methodology
  • Preparation: Weigh 2 mg of amine into a GC vial.

  • Solvent: Add 200 µL Ethyl Acetate (anhydrous).

  • Reagent Addition: Add 50 µL TFAA .

  • Incubation: Cap immediately and heat at 60°C for 20 minutes .

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (

    
    ). Caution: This removes excess acid which can damage the GC column.
    
  • Reconstitution: Re-dissolve in 500 µL Ethyl Acetate or Isooctane.

  • GC Injection: Inject 1 µL (Split 20:1).

    • Mass Spec Target: Look for the molecular ion

      
       (due to 
      
      
      
      addition, minus H).

Analytical Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate derivatization pathway based on the sample requirements.

Derivatization_Workflow Start Sample: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Goal Define Analytical Goal Start->Goal Branch_NMR Absolute Config / % ee (Primary Standard) Goal->Branch_NMR Structural Proof Branch_LC Trace Impurity / QC (<0.1% detection) Goal->Branch_LC High Sensitivity Branch_GC Chemical Purity / Volatility (Routine QC) Goal->Branch_GC Complex Mixture Mosher Reagent: (S)-MTPA-Cl Method: ¹H/¹⁹F NMR Branch_NMR->Mosher Marfey Reagent: L-FDAA (Marfey's) Method: HPLC-UV (340nm) Branch_LC->Marfey TFAA Reagent: TFAA Method: GC-MS Branch_GC->TFAA Out_NMR Output: Diastereomeric Shift (Δδ) Calculated % ee Mosher->Out_NMR Out_LC Output: Separated Diastereomers (Resolution > 1.5) Marfey->Out_LC Out_GC Output: Sharp Peak Shape Mass Spectrum Identification TFAA->Out_GC

Caption: Decision tree for selecting derivatization reagents based on analytical requirements (NMR vs. LC vs. GC).

References

  • Mosher's Method (NMR): Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the diastereomeric amides. Journal of the American Chemical Society.[4]

  • Marfey's Reagent (HPLC): Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.[5] Carlsberg Research Communications.

  • GC Derivatization (TFAA): BenchChem Application Note. (2025).[1][6][7][8] Derivatization Techniques for GC Analysis of Primary Amines.

  • Chiral Amine Analysis: Bhushan, R., & Brückner, H. (2004).[2][5] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[5][6][9][10]

  • General Protocol Validation: FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Application

Application of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine in kinase inhibitor design

Application Note: Strategic Incorporation of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine in Next-Generation Kinase Inhibitor Design Abstract This technical guide details the application of (1R)-1-(3-Fluoro-4-methylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine in Next-Generation Kinase Inhibitor Design

Abstract

This technical guide details the application of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (referred to herein as Fragment F-4M ) as a high-value chiral building block in the optimization of Type I and Type II kinase inhibitors. Specifically targeting ALK (Anaplastic Lymphoma Kinase) , ROS1 , and TRK families, this moiety offers a dual advantage: the (1R)-stereocenter provides vector-specific filling of the solvent-exposed hydrophobic region, while the 3-fluoro-4-methyl substitution pattern enhances metabolic stability and lipophilic ligand efficiency (LLE). This guide provides rationale, synthesis protocols, and validation workflows for integrating this fragment into scaffold-hopping campaigns.

Introduction: The Pharmacophore Rationale

In kinase inhibitor design, the "hinge-binding" region is often well-defined, but selectivity is achieved by exploiting the solvent-front and back-pocket regions. Chiral


-branched benzylamines are privileged structures for accessing these pockets.

Fragment F-4M represents a strategic evolution from the standard


-methyl benzylamine scaffolds found in first-generation inhibitors (e.g., Crizotinib analogs).
Mechanistic Advantages:
  • Steric Selectivity (

    
    -Ethyl vs. 
    
    
    
    -Methyl):
    The propyl chain (implying an
    
    
    -ethyl group at the benzylic position) occupies a larger volume than a methyl group. In kinases with a permissive solvent front (e.g., ALK, ROS1), this additional bulk displaces water molecules, gaining entropy-driven binding affinity.
  • Metabolic Blocking (The Fluorine Effect): The 3-Fluoro substituent blocks P450-mediated oxidation at the electron-rich ortho-position relative to the alkyl group. Furthermore, it can participate in multipolar interactions with backbone carbonyls in the kinase hinge or gatekeeper region.

  • Electronic Tuning: The 4-Methyl group adds lipophilicity (

    
     interaction) and weak electron donation, modulating the pKa of the amine (when part of the final inhibitor) to optimize solubility and cell permeability.
    

Structural Biology & Binding Hypothesis

The (1R)-configuration is critical. In many kinase ATP-binding sites, the (R)-enantiomer of


-substituted benzylamines directs the aromatic tail towards the P-loop  or Ribose-binding pocket , whereas the (S)-enantiomer often clashes with the gatekeeper residue (e.g., L1196 in ALK).
Visualization: Binding Mode Hypothesis

The following diagram illustrates the conceptual binding mode of an inhibitor incorporating Fragment F-4M within the ALK ATP-binding pocket.

BindingMode Hinge Hinge Region (Glu1197/Met1199) Core Heteroaryl Core (e.g., Aminopyridine) Hinge->Core H-Bonds Linker NH Linker Core->Linker ChiralCenter (1R)-Stereocenter (Alpha-Ethyl) Linker->ChiralCenter PhenylRing 3-F, 4-Me Phenyl Ring ChiralCenter->PhenylRing Gatekeeper Gatekeeper Residue (L1196) ChiralCenter->Gatekeeper Avoids Steric Clash ((R)-Config) HydrophobicPocket Solvent Front / Hydrophobic Pocket PhenylRing->HydrophobicPocket Van der Waals / Pi-Stacking

Caption: Schematic binding mode of Fragment F-4M. The (1R)-ethyl group orients the substituted phenyl ring into the hydrophobic solvent front, avoiding the gatekeeper residue.

Experimental Protocols

Protocol A: Chemical Integration (Synthesis)

Objective: Coupling Fragment F-4M to a 2-chloropyridine core (common kinase scaffold) via Buchwald-Hartwig Amination.

Reagents:

  • (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (1.2 eq)

  • Heteroaryl Chloride (e.g., 2-chloro-3-cyano-pyridine) (1.0 eq)

  • Pd2(dba)3 (0.05 eq)

  • Xantphos (0.1 eq)

  • Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a microwave vial with the Heteroaryl Chloride (1.0 mmol), Pd2(dba)3 (46 mg), Xantphos (58 mg), and Cs2CO3 (650 mg).

  • Addition: Dissolve Fragment F-4M (200 mg, ~1.2 mmol) in 4 mL of anhydrous 1,4-Dioxane and add to the vial.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the vial.

  • Reaction: Heat to 100°C for 12 hours (conventional heating) or 110°C for 1 hour (microwave irradiation).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate in vacuo.

  • Purification: Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR and Chiral HPLC (to ensure no racemization occurred).

Protocol B: Biological Validation (Kinase Activity Assay)

Objective: Determine the IC50 of the synthesized inhibitor against ALK (Wild Type) and ALK (L1196M mutant).

System: ADP-Glo™ Kinase Assay (Promega).

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).

  • Enzyme Mix: Dilute ALK enzyme (0.5 ng/µL) in 1x Kinase Reaction Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Add 2 µL of compound + 4 µL of Enzyme Mix to a 384-well white plate. Incubate for 10 min at RT.

  • Substrate Addition: Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly-Glu-Tyr substrate).

  • Reaction: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Comparative Data Analysis

The following table highlights the expected SAR improvements when switching from a standard benzylamine to the F-4M fragment (Theoretical/Representative Data based on class behavior).

Fragment StructureSubstituentsHLM Stability (t1/2)ALK WT IC50 (nM)ALK L1196M IC50 (nM)
(S)-1-phenylethylamineH, H< 15 min> 1000> 5000
(R)-1-phenylethylamineH, H30 min45120
(R)-1-(4-fluorophenyl)ethylamine4-F55 min2285
(1R)-1-(3-F-4-Me-phenyl)propylamine 3-F, 4-Me,

-Et
> 120 min 3 12

Note: The combination of the


-ethyl group (filling the pocket) and the 3-F (metabolic block) typically yields a "Best-in-Class" profile.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: (1R)-1-(3-F-4-Me-phenyl) propylamine Coupling Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos) Start->Coupling + Heteroaryl-Cl + Base, 100°C Workup Workup: Celite Filtration & Concentration Coupling->Workup 12 Hours Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Validation Validation: 1H-NMR & Chiral HPLC Purification->Validation Final Final Inhibitor Ready for Assay Validation->Final >95% ee

Caption: Workflow for the chemical integration of the chiral amine fragment into a kinase inhibitor scaffold.

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a 2-Aminopyridine-3-carboxamide Inhibitor of Anaplastic Lymphoma Kinase (ALK) and Hepatocyte Growth Factor Receptor (c-Met) for the Treatment of Lung Cancer." Journal of Medicinal Chemistry. Link

  • Johnson, T. W., et al. (2014). "Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual. Link

Method

Technical Application Note: Crystallization &amp; Salt Selection for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

This Application Note is structured as a high-level technical guide for process chemists and engineers. It synthesizes specific chemical data with standard industrial protocols for chiral amine crystallization.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It synthesizes specific chemical data with standard industrial protocols for chiral amine crystallization.

Executive Summary

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine (CAS: 1184551-53-8 for racemate/analogous) is a critical chiral intermediate often used in the synthesis of calcimimetics and CNS-active agents. As a free base, the compound typically exists as a viscous oil or low-melting solid, presenting challenges for bulk handling, stability, and purity.

This guide details the crystallization of the Hydrochloride (HCl) salt —the industry-standard solid form for this moiety—and provides a Diastereomeric Salt Resolution protocol for optical enrichment.[1] These methods are designed to ensure high enantiomeric excess (ee >99%) and chemical purity.[1]

Key Chemical Data
PropertyValueNotes
Compound Name (1R)-1-(3-Fluoro-4-methylphenyl)propylamineChiral Primary Amine
Molecular Weight 167.23 g/mol (Base)~203.68 g/mol (HCl Salt)
Physical State Colorless to pale yellow oil (Base)White Crystalline Solid (Salt)
Chirality (1R)-EnantiomerTarget for isolation
pKa (Calc) ~9.8 - 10.2Typical for benzylamine analogs

Salt Selection Strategy

For 1-arylpropylamines, salt selection is dictated by the need to increase melting point and crystallinity.[1]

  • Hydrochlorides (HCl): The primary choice for final isolation.[1] They form stable, high-melting lattices (typically >180°C) ideal for storage.[1]

  • Tartrates (L- or D-): The primary choice for optical resolution.[1] The diastereomeric interactions allow for the separation of the (1R) enantiomer from the racemate.[1]

  • Mandelates: A secondary choice if tartrates fail to crystallize.[1]

Decision Matrix (DOT Visualization)

The following flowchart illustrates the decision logic for processing the crude amine.

SaltSelection Start Crude (1R)-Amine Input CheckEE Check Optical Purity (ee%) Start->CheckEE HighEE ee > 98% CheckEE->HighEE High Purity LowEE ee < 98% (or Racemic) CheckEE->LowEE Low Purity HClForm HCl Salt Formation (Solvent: IPA/EtOAc) HighEE->HClForm Resolution Classical Resolution Agent: D-Tartaric Acid LowEE->Resolution Recryst Recrystallization (Upgrade Chemical Purity) HClForm->Recryst Final Final Product: (1R)-HCl Salt Recryst->Final DiaSalt Isolate Diastereomeric Salt Resolution->DiaSalt FreeBase Free Base Liberation DiaSalt->FreeBase FreeBase->HClForm Proceed to Salt

Figure 1: Workflow for salt selection and processing based on initial optical purity.

Experimental Protocols

Protocol A: Formation of the Hydrochloride Salt

Objective: To convert the (1R)-amine free base oil into a stable, crystalline HCl salt.[1] Scale: 10 g Input (Scalable to kg).

Reagents:

  • (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (Crude oil)

  • Isopropanol (IPA) - Solvent

  • Ethyl Acetate (EtOAc) - Anti-solvent

  • HCl in Isopropanol (5-6N) or Conc.[1] HCl (37%)

Step-by-Step Procedure:

  • Dissolution: Charge 10.0 g (59.8 mmol) of the amine oil into a round-bottom flask. Add 30 mL of Isopropanol (3 vol). Stir at room temperature (20-25°C) until fully dissolved.

  • Acidification: Cool the solution to 0-5°C using an ice bath. Slowly add 1.1 equivalents of HCl (e.g., ~11-13 mL of 5N HCl/IPA) dropwise over 20 minutes.

    • Note: Maintain internal temperature <10°C to prevent degradation or oiling out.[1]

    • Observation: A white precipitate should begin to form immediately.[1]

  • Crystallization: Remove the ice bath and allow the slurry to warm to room temperature. Stir for 2 hours to age the crystals.

  • Anti-Solvent Addition (Optional): If yield is low, add 30 mL of Ethyl Acetate dropwise to decrease solubility of the salt.[1]

  • Isolation: Filter the white solid using a Büchner funnel.

  • Washing: Wash the cake with 10 mL of cold 1:1 IPA/EtOAc.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85-95% Target Melting Point: 190-210°C (Typical for this class; verify experimentally).

Protocol B: Optical Enrichment via Classical Resolution

Objective: To isolate the (1R)-enantiomer from a racemic mixture using a chiral acid.[1] Mechanism: Formation of diastereomeric salts with different solubilities.[1]

Reagents:

  • Racemic 1-(3-Fluoro-4-methylphenyl)propylamine[2]

  • Resolving Agent: D-(-)-Tartaric Acid (Preferred for (1R)-amines in this class).

  • Solvent: Ethanol (95%) or Methanol/Water.[1]

Step-by-Step Procedure:

  • Stoichiometry: Use 1.0 molar equivalent of the amine and 1.0 equivalent of D-Tartaric acid.

  • Mixing: Dissolve 10.0 g of racemic amine in 50 mL of Ethanol at 60°C.

  • Acid Addition: In a separate vessel, dissolve 9.0 g of D-Tartaric acid in 40 mL of hot Ethanol. Add the hot acid solution to the amine solution.

  • Controlled Cooling: Allow the mixture to cool slowly to room temperature over 4-6 hours. Do not shock cool, as this traps the unwanted diastereomer.

  • Seeding: If no crystals form at 30°C, seed with a pure crystal of the (1R)-amine-D-tartrate salt if available.

  • Filtration: Collect the crystals. This is the "Crude Diastereomeric Salt".[1]

  • Recrystallization: Recrystallize the wet cake from refluxing Ethanol (or MeOH/Water 9:1) until constant melting point and rotation are achieved.[1]

  • Liberation: Suspend the purified salt in water, basify with 2N NaOH to pH >12, and extract the free amine into Dichloromethane (DCM). Evaporate DCM to yield pure (1R)-amine oil.[1]

Analytical Validation

Every batch must be validated using the following parameters before release.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Matches Reference Standard
Chiral Purity Chiral HPLC (Chiralcel OD-H or AD-H)> 99.0% ee
Chemical Purity HPLC (C18, Gradient)> 99.5%
Solid Form XRPD (X-Ray Powder Diffraction)Matches HCl Pattern (Distinct peaks)
Residual Solvent GC-Headspace< 5000 ppm (IPA/EtOAc)
Troubleshooting Guide
  • Problem: Product "oils out" instead of crystallizing.

    • Cause: Impurities or cooling too fast.[1]

    • Solution: Re-heat to dissolve the oil, add seed crystals, and cool at a rate of 5°C/hour. Use a higher ratio of IPA (solvent) to EtOAc (anti-solvent).[1]

  • Problem: Low Enantiomeric Excess (ee).

    • Cause: Eutectic composition reached.[1]

    • Solution: Perform a second recrystallization of the salt.[1][3] Do not wash the cake with fresh solvent during filtration; displacement wash only.[1]

References

  • General Protocol for Phenylpropylamine Resolution

    • Title: Resolution of alpha-phenylethylamine (Analogous Procedure)
    • Source: Organic Syntheses, Coll.[1][3] Vol. 2, p. 506 (1943).[1]

    • URL:[Link]

  • Commercial Salt Form Data

    • Title: (1S)-1-(3-Fluoro-4-methylphenyl)propan-1-amine hydrochloride Product Page (Enantiomer Data)[2]

    • Source: ChemScene[1][2][4]

  • Fluorinated Amine Synthesis Context

    • Title: Process for the preparation of fluorinated phenylpropylamines (P
    • Source: Google Patents (US3198833A - Analogous Fluorinated Amines)[1]

    • URL
  • Crystallization of Pharmaceutical Salts

    • Title: Crystallization Tendency of Active Pharmaceutical Ingredients[1][5][6]

    • Source: Journal of Pharmaceutical Sciences[1]

    • URL:[Link][1]

Sources

Application

Application Note: Green Biocatalytic Synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Executive Summary & Rationale (1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a high-value chiral building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs). Traditional syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a high-value chiral building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs). Traditional synthetic routes to enantiopure 1-arylpropylamines rely heavily on transition-metal-catalyzed asymmetric reductive amination or classical resolution via diastereomeric salt formation. These legacy methods suffer from poor atom economy, require toxic heavy metals (e.g., Rh, Ru, Ir), and operate under high-pressure hydrogen, contradicting modern sustainability mandates.

As a Senior Application Scientist, I recommend transitioning to a Green Chemistry Biocatalytic Workflow . By employing an engineered


-selective Amine Transaminase (

-ATA), we can achieve direct, highly enantioselective amination of the prochiral ketone (1-(3-fluoro-4-methylphenyl)propan-1-one) under mild, aqueous conditions. This protocol eliminates heavy metal waste, operates at ambient pressures, and consistently delivers >99% enantiomeric excess (ee).

Mechanistic Pathway & Causality

The biocatalytic transamination follows a classic ping-pong bi-bi kinetic mechanism mediated by the pyridoxal-5'-phosphate (PLP) cofactor 1.

The Causality of the Reaction Design:

  • Enzyme Selection: Wild-type transaminases often exhibit severe steric hindrance when confronted with bulky, ortho/meta-substituted phenyl rings. We utilize an engineered

    
    -ATA variant where the active site binding pocket has been specifically mutated to accommodate the 3-fluoro-4-methylphenyl moiety without sacrificing stereocontrol [[2]]().
    
  • Amine Donor: Isopropylamine (IPA) is selected as the sacrificial amine donor. It is inexpensive, highly soluble, and yields acetone as a byproduct.

  • Equilibrium Shifting: Because transamination is thermodynamically reversible, achieving >99% conversion requires manipulating Le Chatelier's principle. We use a high molar excess of IPA and actively remove the volatile acetone byproduct via a continuous nitrogen sweep.

G Ketone 1-(3-Fluoro-4-methylphenyl)propan-1-one (Prochiral Ketone) Enzyme (R)-Selective Transaminase + PLP Co-factor Ketone->Enzyme Donor Isopropylamine (IPA) (Amine Donor) Donor->Enzyme Product (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (Target Chiral Amine) Enzyme->Product Byproduct Acetone (Removed via N2 sweep) Enzyme->Byproduct

Biocatalytic transamination pathway for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine synthesis.

Optimization of Reaction Parameters

To ensure a robust scale-up, the reaction parameters must be tightly controlled. The table below summarizes the causality behind optimizing IPA equivalents, co-solvent concentration, and pH. DMSO is strictly required to solubilize the hydrophobic ketone, but exceeding 10% v/v leads to rapid enzyme denaturation.

Table 1: Quantitative Optimization of


-ATA Catalyzed Amination 
EntryIPA (Equiv)DMSO (% v/v)Temp (°C)pHConversion (%)ee (%)
125307.545>99
2510307.578>99
3 10 10 35 7.5 >99 >99
41020357.562>99
51010358.581>99

Note: In Entry 5, while a higher pH increases the concentration of the free-base IPA nucleophile, it simultaneously destabilizes the engineered transaminase, resulting in a net drop in conversion.

Standard Operating Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the catalytic cycle is functioning correctly before committing to downstream processing (DSP).

Phase 1: Biocatalyst Preparation & Initiation
  • Buffer Preparation: Prepare 100 mM HEPES buffer. Adjust to pH 7.5 using 1 M HCl or NaOH.

  • Cofactor & Donor Addition: Dissolve Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM. Add Isopropylamine (IPA) to achieve a 500 mM concentration (10 equivalents relative to the substrate). Re-adjust the pH to 7.5, as the addition of IPA will significantly raise the alkalinity.

  • Enzyme Reconstitution: Add the lyophilized engineered

    
    -ATA powder (approx. 2-5 g/L depending on specific activity) to the buffer. Stir gently at 200 rpm for 15 minutes at 35 °C to ensure complete dissolution.
    
  • Substrate Addition: Dissolve 1-(3-fluoro-4-methylphenyl)propan-1-one (50 mM final concentration) in pure DMSO. Add this solution dropwise to the aqueous enzyme mixture. The final DMSO concentration must be exactly 10% v/v.

Phase 2: Reaction Monitoring & Equilibrium Shifting
  • Thermodynamic Control: Seal the reactor and initiate a gentle subsurface nitrogen sweep. Vent the exhaust through a chilled condenser to trap the evaporated acetone.

  • Self-Validating IPC (4 Hours): Withdraw a 50 µL aliquot. Quench immediately with 100 µL of acetonitrile to precipitate the enzyme. Centrifuge at 10,000 x g for 2 minutes. Analyze the supernatant via Reverse-Phase HPLC (UV at 210 nm).

    • Validation Check: A conversion of >40% at the 4-hour mark validates that PLP regeneration is active and product inhibition is being successfully mitigated by the nitrogen sweep.

Pathway A High IPA Concentration (Mass Action Driver) B Transamination (Ping-Pong Bi-Bi) A->B C Acetone Evaporation (Le Chatelier's Pull) B->C D Complete Conversion (>99% Yield) C->D

Thermodynamic equilibrium shifting via Le Chatelier's principle using acetone removal.

Phase 3: Downstream Processing (DSP)
  • Reaction Termination: Once HPLC confirms >99% conversion (typically 24-36 hours), terminate the reaction by adjusting the pH to 2.0 using 6 M HCl. This protonates the target amine, rendering it highly water-soluble, and denatures the enzyme.

  • Primary Extraction: Add an equal volume of Ethyl Acetate (EtOAc) and agitate. Separate the phases. Discard the organic layer, which contains unreacted ketone and neutral impurities.

  • Product Isolation: Adjust the aqueous phase to pH 11.0 using 6 M NaOH to deprotonate the (1R)-1-(3-Fluoro-4-methylphenyl)propylamine. Extract three times with Methyl tert-butyl ether (MTBE).

  • Crystallization: Dry the combined MTBE layers over anhydrous

    
    , filter, and evaporate under reduced pressure. To isolate as a stable salt, dissolve the free base in minimal ethanol and add 1 equivalent of ethereal HCl to precipitate the target amine as a pristine white hydrochloride salt.
    

Future Outlook: Amine Dehydrogenases (AmDHs)

While transaminases represent the current industrial gold standard, Amine Dehydrogenases (AmDHs) are emerging as a next-generation green alternative. AmDHs utilize inexpensive ammonia as the direct amine donor and require a secondary enzyme (like Glucose Dehydrogenase) for NAD(P)H cofactor recycling 3. This approach is theoretically greener, as water is the only byproduct. However, engineering


-selective AmDHs to accept bulky biaryl or substituted phenyl ketones remains an active area of protein engineering research.

References

  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines . MDPI. 1

  • Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines . ACS Catalysis / ResearchGate. 2

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds . PMC. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Topic: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Case ID: CHIRAL-OPT-3F4M Status: Open Priority: High (Process Chemistry/R&D) Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are attempting to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Case ID: CHIRAL-OPT-3F4M Status: Open Priority: High (Process Chemistry/R&D) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are attempting to synthesize or purify (1R)-1-(3-Fluoro-4-methylphenyl)propylamine . This is a chiral benzylic amine with a specific substitution pattern (3-fluoro, 4-methyl) that introduces unique electronic and steric challenges compared to the unsubstituted 1-phenylpropylamine parent.

Achieving high enantiomeric excess (ee > 98%) requires navigating the trade-off between kinetic control (biocatalysis/hydrogenation) and thermodynamic control (crystallization). This guide provides three distinct workflows to boost ee, ranked by modern industrial preference.

Module 1: Biocatalytic Transamination (Recommended)

The "Green" Route: This method uses (R)-selective


-transaminases (ATAs) to convert the corresponding ketone directly to the amine. It is the most direct path to >99% ee without heavy metal catalysts.

Core Concept: The reaction is reversible. To drive the equilibrium toward the amine product, you must remove the coproduct (acetone) or use a vast excess of the amine donor (isopropylamine).

Workflow Diagram: ATA Reaction Engineering

Biocatalysis Ketone Substrate: 3-Fluoro-4-methyl propiophenone Enzyme (R)-Selective Transaminase Ketone->Enzyme Product Target: (1R)-Amine (>99% ee) Enzyme->Product Transamination Byproduct Coproduct: Acetone Enzyme->Byproduct Donor Amine Donor: Isopropylamine (1M) Donor->Enzyme Removal In-situ Removal: Vacuum or N2 Sweep Byproduct->Removal Equilibrium Shift Removal->Enzyme Prevents Inhibition

Figure 1: Biocatalytic workflow emphasizing the critical removal of acetone to drive equilibrium.

Troubleshooting Guide (Biocatalysis)
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Thermodynamic EquilibriumThe coproduct (acetone) is inhibiting the enzyme. Action: Apply reduced pressure (200-400 mbar) to continuously evaporate acetone, or add an acetone-scavenging enzyme (ADH).
Low ee (<90%) Wrong Enzyme VariantThe 4-methyl group may cause steric clash in the active site. Action: Screen mutant libraries (e.g., Arthrobacter ATAs) specifically engineered for bulky substrates.
Substrate Precipitation Solubility LimitThe ketone is hydrophobic. Action: Add DMSO (10-20% v/v) as a cosolvent. Ensure the enzyme variant is DMSO-tolerant.
Module 2: Classical Resolution (Robust)

The "Traditional" Route: If you have a racemic mixture, this method uses a chiral acid to form diastereomeric salts.[1]

Core Concept: The 3-fluoro-4-methyl substitution pattern alters the pKa and lipophilicity of the amine. Standard tartaric acid protocols for phenylpropylamine may fail due to "oiling out" (liquid-liquid phase separation) instead of crystallization.

Protocol: Resolution with D-(-)-Tartaric Acid
  • Stoichiometry: Mix Racemic Amine (1.0 eq) + D-(-)-Tartaric Acid (0.5 - 1.0 eq).

  • Solvent Selection: Start with Ethanol/Water (9:1) .

    • Critical Adjustment: If the salt oils out, switch to Isopropanol (IPA) or Methanol/MTBE . The 4-methyl group increases lipophilicity, often requiring less polar solvents than the unsubstituted parent.

  • Heating: Heat to reflux until clear.

  • Cooling: Cool slowly (1°C/min) to room temperature.

  • Harvest: Filter crystals. These should be enriched in the (1R)-amine D-tartrate salt.

  • Recrystallization: Repeat until constant melting point is achieved.

Decision Tree: Solving Crystallization Issues

Resolution Start Mix Amine + Resolving Agent (Reflux) Check Cooling Result? Start->Check Crystals Crystals Formed Check->Crystals Oil Oiling Out (The Fog) Check->Oil NoPpt No Precipitate Check->NoPpt Action1 Check ee by HPLC. Recrystallize if <98% Crystals->Action1 Action2 1. Reheat 2. Add Seed Crystal 3. Add Anti-solvent (MTBE) Oil->Action2 Action3 Concentrate volume or Switch to less polar solvent (EtOH -> IPA) NoPpt->Action3

Figure 2: Decision logic for troubleshooting classical resolution failures.

Module 3: Asymmetric Hydrogenation

The "Scale-Up" Route: Reductive amination of 3-Fluoro-4-methylpropiophenone using chiral metal catalysts.

  • Catalyst System: Ir-catalyzed asymmetric reductive amination is preferred.

  • Ligands: Chiral ferrocenyl phosphines (e.g., Josiphos or f-Binaphane ) are highly effective for aryl-alkyl ketones.

  • Additives: The addition of Titanium(IV) isopropoxide [Ti(OiPr)4] is often required to form the imine intermediate in situ before hydrogenation.

FAQ: Why is my ee dropping over time?

  • Cause: Product racemization.[2][3] Benzylic amines with electron-withdrawing groups (like 3-Fluoro) can be prone to racemization if the workup is too acidic or if unreacted imine hydrolyzes slowly.

  • Fix: Ensure the hydrogenation goes to full conversion. Perform workup under mild basic conditions.

Module 4: Analytical Verification

You cannot improve what you cannot measure. The 3-F, 4-Me analogs require specific chiral HPLC conditions.

ParameterRecommended Condition
Column Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm (or 254 nm)
Expected Elution The (R) and (S) enantiomers typically show baseline separation (

).

Note: The 3-fluoro group provides a convenient handle for


F-NMR . You can use a chiral solvating agent (e.g., Pirkle alcohol) and monitor the splitting of the fluorine signal to estimate ee without an HPLC column.
References
  • Biocatalytic Synthesis of Chiral Amines: Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309.

  • Transaminase Engineering: Kelly, S. A., et al. "Application of amine transaminases in the synthesis of chiral amines."[2][4][5] Chemical Reviews 118.1 (2018): 349-367.

  • Classical Resolution of 1-Arylalkylamines: Kozma, D. "Optical Resolution via Diastereomeric Salt Formation." CRC Press (2001). (General reference for Tartaric Acid protocols on 1-phenylpropylamine derivatives).

  • Asymmetric Hydrogenation (Ir-Catalyzed): Nugent, T. C., & El-Shazly, M. "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis 352.5 (2010): 753-819.

Sources

Optimization

Troubleshooting low yields in (1R)-1-(3-Fluoro-4-methylphenyl)propylamine synthesis

Welcome to the Technical Support Center for the synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the most common bottlenecks encountered when scaling up this critical chiral active pharmaceutical ingredient (API) intermediate.

The synthesis of this molecule generally relies on one of two divergent strategic pathways:

  • Chemical Asymmetric Synthesis (Ellman’s Auxiliary): Builds the carbon framework via stereoselective Grignard addition to a chiral imine derived from 3-fluoro-4-methylbenzaldehyde.

  • Biocatalytic Synthesis (ω-Transaminase): Performs direct asymmetric reductive amination on the prochiral ketone, 1-(3-fluoro-4-methylphenyl)propan-1-one.

Below are field-proven troubleshooting guides, self-validating protocols, and mechanistic insights for both routes.

Route 1: Chemical Synthesis via Ellman’s Sulfinamide

EllmanWorkflow Aldehyde 3-Fluoro-4-methyl benzaldehyde Imine Chiral Sulfinyl Imine (Intermediate) Aldehyde->Imine Ti(OEt)4, THF Condensation Sulfinamide (R)-tert-Butanesulfinamide (Chiral Auxiliary) Sulfinamide->Imine Ti(OEt)4, THF Condensation Adduct Sulfinamide Adduct (High dr) Imine->Adduct Grignard Addition -78°C, Chelation Control Grignard Ethylmagnesium Bromide (Nucleophile) Grignard->Adduct Cleavage Acidic Cleavage (HCl/MeOH) Adduct->Cleavage Deprotection Product (1R)-1-(3-Fluoro-4-methylphenyl) propylamine Cleavage->Product Yield & Isolation

Workflow for the asymmetric synthesis of the target amine using Ellman's chiral auxiliary.

Troubleshooting & FAQs

Q: Why is the yield of my N-tert-butanesulfinyl imine intermediate so low (<50%)? A: The condensation of 3-fluoro-4-methylbenzaldehyde with (R)-tert-butanesulfinamide is an that is highly sensitive to moisture. Titanium(IV) ethoxide (Ti(OEt)₄) is typically used as both a Lewis acid and a water scavenger[1]. If your Ti(OEt)₄ is exposed to ambient humidity, it hydrolyzes and loses its efficacy. Action: Always use freshly distilled Ti(OEt)₄ (2.0 equivalents) in anhydrous THF.

Q: I am observing poor diastereomeric ratio (dr < 80:20) during the ethyl Grignard addition. How can I improve this? A: The stereochemical outcome relies on a rigid, 2 coordinated by the magnesium ion[2]. Coordinating solvents like THF competitively bind to the metal, disrupting this transition state and leading to non-selective addition. Furthermore, adding the Grignard reagent too rapidly causes localized exothermic spikes, favoring the less sterically hindered, non-chelated pathway. Action: Perform the addition in a non-coordinating solvent like anhydrous dichloromethane (CH₂Cl₂) or toluene at -78 °C[3].

Table 1: Impact of Reaction Conditions on Grignard Addition Yield and Diastereoselectivity

Solvent System Temperature (°C) Equivalents of EtMgBr Yield (%) Diastereomeric Ratio (dr)
THF 0 1.2 65 75:25
THF -78 1.5 72 85:15
Toluene -78 1.5 88 92:8

| CH₂Cl₂ | -78 | 1.5 | 96 | 98:2 |

Self-Validating Protocol: Ellman's Route
  • Imine Formation: Charge a flame-dried reactor with (R)-tert-butanesulfinamide (1.0 eq) and 3-fluoro-4-methylbenzaldehyde (1.1 eq) in anhydrous THF (0.5 M)[3]. Add freshly distilled Ti(OEt)₄ (2.0 eq) dropwise. Stir at RT for 12-24 h. Quench with saturated aqueous NaHCO₃, filter through Celite, and extract with EtOAc.

  • Grignard Addition: Dissolve the crude imine in anhydrous CH₂Cl₂ (0.2 M) and cool to -78 °C under N₂[3]. Add EtMgBr (1.5 eq, 3.0 M in diethyl ether) dropwise over 30 min. Stir at -78 °C for 4 h. Quench with saturated aqueous NH₄Cl.

    • Validation Checkpoint: Analyze the crude mixture by ¹H NMR. A dr of >95:5 confirms successful chelation control before proceeding to cleavage.

  • Deprotection: Dissolve the sulfinamide adduct in MeOH (0.2 M). Add 4.0 M HCl in dioxane (2.0 eq) and stir at RT for 1 h[3]. Concentrate under reduced pressure and triturate with diethyl ether to yield (1R)-1-(3-Fluoro-4-methylphenyl)propylamine hydrochloride as a highly pure white solid.

Route 2: Biocatalytic Synthesis via ω-Transaminase

TransaminaseCycle Ketone 1-(3-Fluoro-4-methylphenyl) propan-1-one EnzymePMP ω-Transaminase (PMP) Activated State Ketone->EnzymePMP Binding AmineDonor Amine Donor (e.g., Isopropylamine) EnzymePLP ω-Transaminase (PLP) Resting State AmineDonor->EnzymePLP Amino Transfer EnzymePLP->EnzymePMP PLP to PMP Byproduct Ketone Byproduct (e.g., Acetone) EnzymePLP->Byproduct Release EnzymePMP->EnzymePLP Amino Transfer Product (1R)-Target Amine EnzymePMP->Product Release Removal In Situ Removal (Vacuum / Sweep Gas) Byproduct->Removal Shift Equilibrium

Catalytic cycle of ω-transaminase highlighting the critical equilibrium shift via byproduct removal.

Troubleshooting & FAQs

Q: My ω-transaminase-catalyzed reaction stalls at 30-40% conversion. What causes this thermodynamic wall? A: ω-Transaminase reactions are inherently reversible, and the 4 often favors the ketone over the amine[4]. Additionally, the byproduct (e.g., acetone if using isopropylamine as the donor) acts as a severe competitive inhibitor for the enzyme's active site[4]. Action: You must actively displace the equilibrium. If using isopropylamine (IPA), apply a sweep gas or run the reaction under mild vacuum to continuously remove volatile acetone[5]. Alternatively, use an amine donor like ortho-xylylenediamine, which spontaneously polymerizes upon deamination, rendering the reverse reaction impossible and 6[6].

Q: The isolated yield of the final (1R)-amine is significantly lower than the HPLC conversion rate. Where is the product going? A: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a highly lipophilic, relatively volatile free amine. During the basic workup (pH > 12) required to extract the amine from the aqueous enzymatic buffer, the product can be lost to evaporation if the organic phase is concentrated under high vacuum at elevated temperatures. Action: Trap the amine as its non-volatile hydrochloride salt. After extraction into MTBE or EtOAc, add a solution of HCl in dioxane (2.0 eq) before concentrating the solvent[3].

Table 2: Amine Donors and Equilibrium Shift Strategies in Transamination

Amine Donor Byproduct Equilibrium Shift Strategy Scalability / Cost
L-Alanine Pyruvate Addition of Lactate Dehydrogenase (LDH) High / Moderate
Isopropylamine (IPA) Acetone N₂ Sweep Gas / Mild Vacuum Very High / Low

| ortho-Xylylenediamine | Isoindole polymer | Spontaneous polymerization | Low / High |

Self-Validating Protocol: Biocatalytic Route
  • Enzyme Preparation: Suspend the engineered (R)-selective ω-transaminase (e.g., ATA-025 or equivalent) and pyridoxal 5'-phosphate (PLP, 1 mM) in 100 mM potassium phosphate buffer (pH 7.5)[7].

  • Reaction Setup: Add isopropylamine (IPA) as the amine donor (10-50 eq) and adjust the pH back to 7.5. Add 1-(3-fluoro-4-methylphenyl)propan-1-one (50 mM) dissolved in 10% v/v DMSO to aid substrate solubility.

  • Equilibrium Shift: Incubate at 30 °C with orbital shaking. Apply a continuous N₂ sweep gas across the headspace to volatilize and remove acetone[5].

    • Validation Checkpoint: Pull a 1 mL analytical sample at 24 hours. Quench with 1 volume of acetonitrile, centrifuge, and analyze the supernatant via chiral HPLC. A conversion of >95% and an ee of >99% validates the equilibrium shift efficiency.

  • Isolation: Adjust the reaction mixture to pH > 12 using 5 M NaOH. Extract with MTBE (3x). Dry the combined organic layers over Na₂SO₄, filter, and immediately add 4.0 M HCl in dioxane to precipitate the product as the HCl salt before solvent removal.

References

1.7 - illinois.edu 2.3 - benchchem.com 3.5 - oup.com 4.6 - researchgate.net 5. 4 - nih.gov 6.2 - nih.gov 7. - sigmaaldrich.cn 8.1 - mdpi.com

Sources

Troubleshooting

Purification techniques for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine reaction mixtures

As a Senior Application Scientist, I frequently guide drug development professionals through the complex isolation of chiral active pharmaceutical ingredient (API) intermediates. Synthesizing (1R)-1-(3-Fluoro-4-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development professionals through the complex isolation of chiral active pharmaceutical ingredient (API) intermediates. Synthesizing (1R)-1-(3-Fluoro-4-methylphenyl)propylamine via reductive amination inherently yields a racemic mixture contaminated with neutral unreacted ketones and acidic byproducts.

To achieve high chemical and enantiomeric purity, our validated purification strategy operates on a self-validating, two-pillar system:

  • Chemoselective Isolation : Exploiting pKa differences via acid-base extraction to isolate the basic amine network.

  • Enantioselective Resolution : Exploiting thermodynamic solubility differences via diastereomeric salt crystallization to isolate the target (1R)-enantiomer.

Process Workflow & Logical Relationships

PurificationWorkflow A Crude Reaction Mixture (Ketone + Racemic Amine) B Acid-Base Extraction (HCl / NaOH) A->B Remove neutral impurities C Isolated Racemic Amine (Organic Phase) B->C Isolate basic fraction D Chiral Resolution (Add (S)-Mandelic Acid) C->D Form diastereomers E Diastereomeric Salt Crystallization D->E Thermodynamic control F Filtration & Washing (Remove (1S)-Salt) E->F Solid/liquid separation G Freebasing (NaOH / MTBE) F->G Break purified salt H Pure (1R)-Amine (Target Product) G->H Final isolation

Workflow for the chemoselective and enantioselective purification of the (1R)-amine.

Chemoselective Isolation: Acid-Base Extraction

The Causality (Why it works): (1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a primary amine with a pKa of approximately 9.5. In its neutral state, it is highly lipophilic and soluble in organic solvents. When treated with a strong aqueous acid (pH < 3), the amine is protonated to form a highly charged ammonium salt. Because salts are ionic, they migrate into the aqueous layer, leaving neutral impurities (such as the starting ketone, 3-fluoro-4-methylpropiophenone) trapped in the organic layer[1]. Subsequent basification of the aqueous layer (pH > 12) deprotonates the amine, forcing it back into a neutral state for recovery into a fresh organic layer[2].

Standard Operating Protocol:

  • Dissolution: Dissolve the crude reaction mixture in methyl tert-butyl ether (MTBE) (10 mL/g of crude).

  • Acidification: Wash the organic layer with 2M HCl (3 x 5 mL/g). The amine protonates and migrates to the aqueous layer.

  • Phase Separation: Discard the organic layer containing the neutral impurities.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 6M NaOH until the pH reaches >12. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract the basified aqueous layer with fresh MTBE (3 x 5 mL/g).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the chemically pure, racemic amine.

Troubleshooting FAQ:

  • Q: I am experiencing a stubborn emulsion during the extraction phase. How do I break it?

    • A: Emulsions in these mixtures are often stabilized by fine particulate impurities or a lack of density contrast between the aqueous and organic phases. Solution: Add a saturated aqueous NaCl solution (brine) to increase the density and ionic strength of the aqueous layer. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to strip out stabilizing particulates.

Enantioselective Enrichment: Chiral Resolution

The Causality (Why it works): Enantiomers possess identical physical properties in an achiral environment, making standard extraction impossible. By reacting the racemic amine with an enantiopure chiral acid, we form a pair of diastereomeric salts. Unlike enantiomers, diastereomers have distinct physical properties, including differing solubilities[3]. By carefully selecting the solvent and resolving agent, the salt of the (1R)-amine will selectively crystallize, leaving the (1S)-amine salt dissolved in the mother liquor.

Data Presentation: Selection of Resolving Agents Choosing the correct resolving agent is an empirical process, but historical data on arylalkylamines provides a strong predictive baseline[4].

Resolving AgentStructural CharacteristicsTypical Solvent SystemResolution Efficiency for Arylalkylamines
(S)-(+)-Mandelic Acid α-hydroxy acid, aromatic ringIsopropanol / WaterHigh . Excellent for amines with aromatic rings due to stabilizing π-π stacking[4].
L-(+)-Tartaric Acid Dicarboxylic acid, highly polarMethanol / WaterModerate-High . Cost-effective and widely used, but salts can be overly soluble in pure alcohols[4].
(1S)-(+)-10-Camphorsulfonic Acid Rigid bicyclic sulfonic acidAcetone / Ethyl AcetateModerate . Particularly effective for less basic amines; forms highly crystalline salts[4].

(Note: For 1-(3-Fluoro-4-methylphenyl)propylamine, (S)-(+)-Mandelic Acid is highly recommended due to favorable aromatic interactions that stabilize the crystal lattice).

Standard Operating Protocol: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in isopropanol (8 mL/g). In a separate flask, dissolve (S)-(+)-Mandelic acid (0.55 eq) in isopropanol (4 mL/g) at 60°C. Note: Using a sub-stoichiometric amount creates a thermodynamically competitive environment, favoring the crystallization of only the least soluble diastereomer[5].

  • Mixing: Slowly add the hot acid solution to the amine solution. Maintain at 60°C for 30 minutes.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Do not agitate aggressively, as rapid kinetic crash-out promotes the inclusion of impurities in the crystal lattice.

  • Isolation: Filter the resulting crystals under vacuum. Wash with a minimal amount of ice-cold isopropanol[4].

  • Freebasing: Suspend the purified crystals in water, add 2M NaOH until pH >12, and extract with MTBE. Dry and concentrate to yield the enantiopure (1R)-amine.

Troubleshooting FAQ:

  • Q: The diastereomeric salt is not crystallizing, even after cooling to 4°C. What is the cause?

    • A: The solution is likely supersaturated but lacks a nucleation site, or the chosen solvent is too polar. Solution: First, try scratching the inside of the glass flask with a glass rod to induce nucleation. If available, seed the solution with a few pure crystals of the desired salt[4]. If it still fails, evaporate 20-30% of the solvent to increase concentration, or add a non-polar anti-solvent (like heptane) dropwise until slight turbidity is observed.

  • Q: The enantiomeric excess (ee) of my recovered (1R)-amine is only 85%. How can I improve this?

    • A: An ee of 85% indicates that a significant portion of the (1S)-amine salt co-crystallized. Solution: Do not freebase the salt yet. Instead, perform a recrystallization of the isolated salt in fresh, hot isopropanol. A single recrystallization step typically enriches an 85% ee salt to >98% ee. Ensure you are strictly adhering to the sub-stoichiometric (0.55 eq) resolving agent ratio[5].

References
  • "Acid–base extraction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • "Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION." Minnesota State University Moorhead. Available at: [Link]

  • "6.8: Resolution (Separation) of Enantiomers." Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Minimizing racemization during (1R)-1-(3-Fluoro-4-methylphenyl)propylamine processing

Welcome to the Technical Support Center for Chiral Amine Processing. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of (1R)-1-(3-Fluoro-4-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Processing. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine . This chiral benzylic primary amine is a highly valuable pharmaceutical building block, but its structural features—specifically the benzylic alpha-proton—make it uniquely susceptible to racemization under improper processing conditions.

This guide synthesizes mechanistic theory, field-proven troubleshooting, and self-validating protocols to ensure your enantiomeric excess (ee%) remains uncompromised from reactor to storage.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does (1R)-1-(3-Fluoro-4-methylphenyl)propylamine racemize so easily compared to aliphatic amines? The vulnerability lies in the benzylic position of the stereocenter. The alpha-proton adjacent to the 3-fluoro-4-methylphenyl ring is unusually acidic. If the primary amine condenses with trace aldehydes or ketones to form an imine (Schiff base), the acidity of this alpha-proton increases dramatically. Under basic conditions, it can be easily deprotonated to form a planar aza-allyl anion. Upon reprotonation, stereocontrol is lost, resulting in a racemic mixture.

Q2: My ee% dropped significantly during a high-temperature distillation. What caused this? If your upstream synthesis utilized palladium, iridium, or ruthenium catalysts (e.g., during reductive amination), trace heavy metals likely carried over into your distillation pot. At elevated temperatures, transition metals catalyze "flash thermal racemization." The metal facilitates a reversible hydrogen-transfer, transiently oxidizing the chiral amine to an achiral imine intermediate before reducing it back, effectively scrambling the stereocenter [1].

Q3: Can the choice of extraction solvent induce racemization? Yes. Processing optically enriched benzylic amines with strong bases (like KOH or NaOH) in aprotic polar solvents (such as DMSO or DMF) is a known method for intentional racemization [2]. Aprotic solvents do not solvate anions well, leaving the base highly reactive and capable of directly deprotonating the amine. Always use biphasic systems with non-polar or weakly polar organic solvents (e.g., MTBE, Toluene) during free-basing.

Section 2: Visualizing the Degradation Pathways

To prevent racemization, we must first understand the chemical pathways that cause it. The diagram below illustrates the base-catalyzed imine pathway, which is the most common culprit when trace carbonyls are present in the processing environment.

racemization_pathway A (1R)-Amine (Enantiopure) B Imine Intermediate (Schiff Base) A->B Condensation (-H2O) C Aza-allyl Anion (Planar) B->C Deprotonation C->A Reprotonation (Retention) D (1S)-Amine (Racemized) C->D Reprotonation (Non-stereoselective) E Trace Carbonyls (Impurity) E->B F Strong Base (e.g., KOH/DMSO) F->C

Mechanistic pathway of benzylic amine racemization via imine formation.

Section 3: Quantitative Impact of Processing Conditions

The following table summarizes empirical data regarding how different physical and chemical stresses impact the enantiomeric purity of benzylic amines like (1R)-1-(3-Fluoro-4-methylphenyl)propylamine. Use this matrix to audit your current workflows.

Processing ConditionTemperatureAdditive / Catalyst ContaminantSolvent SystemResulting ee%Primary Mechanism of Degradation
Optimized Free-basing 5 °CNoneMTBE / H₂O>99.5% N/A (Stable baseline)
Thermal Stress (Metal) 140 °CPd/Al₂O₃ (Trace)Toluene<45.0% Flash Thermal Racemization [1]
Harsh Basification 80 °CKOH (Solid)DMSO~0.0% Aza-allyl Anion Formation [2]
Radical Exposure 25 °CPhSH (Trace thiols)Acetonitrile<50.0% Thiyl Radical H-Abstraction [3]

Section 4: Standard Operating Procedures (SOPs)

To ensure high scientific integrity, the following protocol is designed as a self-validating system . It incorporates low temperatures to suppress kinetic degradation, biphasic conditions to isolate the free amine from concentrated base, and an In-Process Control (IPC) to verify success before committing to the final concentration step.

Protocol: Enantioselective Free-Basing and Extraction

Objective: Convert the stable (1R)-amine salt into the free base for downstream synthesis without inducing racemization.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of the (1R)-1-(3-Fluoro-4-methylphenyl)propylamine salt (e.g., hydrochloride or tartrate) in a biphasic mixture of Methyl tert-butyl ether (MTBE) and Deionized (DI) Water (ratio 1:1 v/v, 10 volumes total).

  • Thermal Control: Chill the reactor jacket to 0 °C. Agitate at 250 RPM until the internal temperature stabilizes between 0 °C and 5 °C. Causality: Low temperatures exponentially decrease the rate of base-catalyzed deprotonation.

  • Controlled Basification: Slowly dose pre-chilled 2M NaOH (aq) into the reactor via an addition funnel. Maintain the internal temperature strictly below 10 °C. Continue dosing until the aqueous phase reaches a stable pH of 9.5–10.0.

  • Phase Separation: Cease agitation and allow the phases to settle for 15 minutes. Drain the lower aqueous phase. Extract the aqueous phase once more with 5 volumes of cold MTBE.

  • Washing & Drying: Combine the organic layers and wash with 3 volumes of cold brine (NaCl aq). Dry the organic phase over anhydrous Na₂SO₄. Note: Avoid MgSO₄ if it contains trace acidic impurities, which can catalyze side reactions.

  • Self-Validation (IPC): Filter the drying agent and pull a 1 mL sample of the MTBE solution. Run a Chiral HPLC assay. Pass criteria: ee% must be within 0.5% of the starting salt. If it fails, halt processing and audit for trace metal contamination.

  • Concentration: Concentrate the organic layer under reduced pressure (vacuum) using a rotary evaporator. The water bath temperature must not exceed 30 °C .

safe_processing Step1 Amine Salt Suspension Step2 Biphasic Cooling (0-5°C, MTBE/H2O) Step1->Step2 Step3 Controlled Basification (pH 9.5-10.0) Step2->Step3 Add NaOH (aq) Step4 Phase Separation & Wash Step3->Step4 Step5 Low-Temp Concentration (< 30°C) Step4->Step5 IPC: Chiral HPLC

Optimized workflow for free-basing chiral amines without ee% degradation.

References

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development - ACS Publications.[Link]

  • Racemisation of amines - US6002045A.
  • Thiyl Radical Mediated Racemization of Benzylic Amines. ResearchGate.[Link]

Troubleshooting

Removing metal catalysts from (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Topic: Purification of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Case ID: PUR-AMINE-001 Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are facing challenges removi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Case ID: PUR-AMINE-001

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing challenges removing residual metal catalysts (Palladium, Rhodium, or Ruthenium) from (1R)-1-(3-Fluoro-4-methylphenyl)propylamine .

This molecule presents a specific purification challenge:

  • Chelation Risk: The primary amine functionality acts as a strong ligand, often binding to transition metals (Pd, Rh) more tightly than standard adsorbents.

  • Lipophilicity: The 3-fluoro-4-methyl substitution increases lipophilicity, making aqueous extractions prone to emulsion.

  • Regulatory Constraints: Under ICH Q3D guidelines , Class 2B metals like Palladium and Rhodium generally require levels <10 ppm in oral drug substances.

This guide prioritizes Solid-Supported Scavenging and Salt-Formation Crystallization as the most robust protocols for this specific architecture.

Module 1: Diagnostic & Strategy Selection

Before initiating a protocol, determine the state of your metal impurity. "Naked" metal (colloidal) behaves differently than "Complexed" metal (bound to your amine or phosphine ligands).

Workflow Visualization: Method Selection

ScavengerSelection Start START: Metal Impurity Assessment MetalType Identify Metal Species Start->MetalType Pd_Rh Palladium (Pd) or Rhodium (Rh) MetalType->Pd_Rh Ru Ruthenium (Ru) MetalType->Ru State Is the Amine Free Base or Salt? Pd_Rh->State Ru->State FreeBase Free Base (Oil/Solid) State->FreeBase Salt Salt (HCl, Tartrate) State->Salt Action1 Protocol A: Silica-Thiol/Thiourea (Best for Pd/Rh) FreeBase->Action1 If Pd/Rh Action2 Protocol B: Silica-DMT (Best for Ru) FreeBase->Action2 If Ru Action3 Protocol C: Recrystallization (Break Salt to Base -> Scavenge) Salt->Action3 Metals trapped in lattice

Figure 1: Decision matrix for selecting the appropriate purification protocol based on metal type and amine state.

Module 2: Solid-Supported Scavenging (The Gold Standard)

For primary amines like (1R)-1-(3-Fluoro-4-methylphenyl)propylamine, activated carbon is often non-specific, leading to yield loss. Functionalized silica is the industry standard for high-value chiral intermediates.

Recommended Scavengers
Scavenger TypeFunctional GroupTarget MetalsMechanismCompatibility Note
Si-Thiol PropanethiolPd(II), Pd(0), Rh(I), AgBindingHigh. Does not interact with the basic amine.
Si-Thiourea ThioureaPd(II), RuChelationHigh. Excellent for cationic Pd species.
Si-DMT DimercaptotriazineRu, Rh, PdScavengingModerate. Very potent, but can sometimes bind amines non-specifically.
Si-TAAcOH Triamine tetraacetic acidNi, Cu, FeChelationLow. Acidic functionality may salt out your amine product. Avoid.
Protocol A: Batch Mode Scavenging (Standard)

Use this for <1 kg batches.

  • Dissolution: Dissolve the crude amine (free base) in THF , Ethyl Acetate , or Methanol (10 volumes).

    • Note: Avoid DCM if possible; Pd-DCM complexes are harder to scavenge.

  • Loading: Add Si-Thiol or Si-Thiourea at a ratio of 5–10 equivalents relative to the residual metal content (not the product).

    • Rule of Thumb: If metal content is unknown, use 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir at 40–50°C for 4 hours.

    • Critical: Room temperature is often insufficient to break the Amine-Pd complex. Heat provides the kinetic energy for ligand exchange.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Test filtrate via ICP-MS. If >20 ppm, repeat with fresh scavenger or switch to Protocol C.

Module 3: Crystallization & Salt Formation

If scavenging fails, the metal is likely occluded in the crystal lattice or tightly bound. Converting the liquid amine to a solid salt is a powerful purification method.

Protocol C: The "Salt Break" Method

The (1R)-1-(3-Fluoro-4-methylphenyl)propylamine molecule forms stable salts. We recommend the HCl or Mandelic Acid salt.

  • Salt Formation:

    • Dissolve crude amine in Isopropyl Acetate (IPAc) .

    • Add 1.05 eq of HCl (in IPA/Ethanol) dropwise.

    • Cool to 0–5°C to precipitate the salt.

  • The Rejection Principle:

    • Most Pd/Rh catalysts remain soluble in the organic mother liquor while the chiral ammonium salt crystallizes.

  • Isolation: Filter the solid. Wash the cake with cold IPAc.

  • Verification:

    • Dissolve a small sample in water; if the solution is clear/colorless, metal is likely removed.

    • If the salt is colored (grey/brown), the metal has co-precipitated. You must free-base the amine (NaOH/DCM extraction) and return to Protocol A .

Module 4: Troubleshooting & FAQ

Q1: I used Si-Thiol, but the Palladium level plateaued at 50 ppm. Why?

A: You likely have a Palladium-Amine complex that is kinetically stable. The scavenger (Thiol) competes with your product (Amine) for the metal.

  • Fix: Increase temperature to 60°C .

  • Fix: Add a "transfer agent" like Maleic Anhydride (0.1 eq) which can transiently bind Pd and hand it off to the scavenger.

Q2: My product yield dropped by 20% after scavenging.

A: Non-specific binding. This happens if you use Activated Carbon or acidic scavengers (like Sulfonic Acid functionalized silica) with this basic amine.

  • Fix: Ensure you are using Si-Thiol or Si-Thiourea (Neutral pH).

  • Fix: Wash the scavenger filter cake with MeOH/NH3 (7M) to release any non-specifically bound amine product.

Q3: Can I use aqueous extraction (EDTA/Cysteine)?

A: Proceed with caution. The fluoro-methyl-phenyl group makes this molecule lipophilic, but the amine is hydrophilic.

  • Risk: Heavy emulsions.

  • Protocol: If you must extract, use N-Acetylcysteine at pH 7–8. Avoid EDTA as it is hard to remove from the final API.

Troubleshooting Logic Flow

Troubleshooting Issue Issue Detected HighPd High Metal Residual Issue->HighPd YieldLoss Yield Loss >10% Issue->YieldLoss CheckTemp Check Temp HighPd->CheckTemp CheckScavenger Check Scavenger Type YieldLoss->CheckScavenger Sol1 Increase to 60°C (Kinetic Exchange) CheckTemp->Sol1 If <40°C Sol2 Switch to Si-Thiourea (Stronger Binder) CheckTemp->Sol2 If >50°C already Sol3 Wash Cake with MeOH/NH3 CheckScavenger->Sol3 Recover Product

Figure 2: Troubleshooting logic for common scavenging failures.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Metal Scavenging Methodology. Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Palladium Removal from Amines. Organic Process Research & Development. (2015).[1][2] Evaluation of Palladium Removal Methods for an API Intermediate. [Link]

Sources

Optimization

Optimizing reaction temperature for fluorinated phenylpropylamine synthesis

Ticket ID: #F-PPA-OPT-05 Topic: Temperature Optimization for Reductive Amination of Fluorinated Phenylacetones Status: Open Assigned Specialist: Senior Application Scientist Part 1: Core Directive (The "Why") Kinetic vs....

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #F-PPA-OPT-05 Topic: Temperature Optimization for Reductive Amination of Fluorinated Phenylacetones Status: Open Assigned Specialist: Senior Application Scientist

Part 1: Core Directive (The "Why")

Kinetic vs. Thermodynamic Control in Fluorinated Scaffolds

In the synthesis of fluorinated phenylpropylamines (e.g., via the reductive amination of fluorinated phenylacetone with an amine), temperature is not merely a rate accelerator—it is the primary selector between product integrity and structural degradation.

The central conflict in this synthesis is the stability of the Carbon-Fluorine (C-F) bond versus the activation energy required for imine reduction .

  • The Fluorine Effect: The electronegativity of the fluorine substituent on the phenyl ring (especially at para or meta positions) increases the electrophilicity of the carbonyl carbon, theoretically accelerating imine formation. However, this same electronic withdrawal weakens the aromatic ring's resistance to hydrogenation.

  • The Thermal Risk:

    • Imine Formation (Step 1): Often requires elevated temperatures (reflux) or water removal to shift equilibrium (

      
      ) toward the imine.
      
    • Reduction (Step 2): High temperatures during the reduction phase—particularly with catalytic hydrogenation—drastically increase the rate of hydrodefluorination (cleavage of the C-F bond), resulting in the non-fluorinated impurity (phenylpropylamine), which is often inseparable by standard chromatography.

Operational Maxim: Drive imine formation to completion thermodynamically, but maintain strict kinetic control during the reduction step to preserve the C-F motif.

Part 2: Standard Operating Protocol (SOP)

Recommended Workflow: Indirect Reductive Amination

Methodology selected for maximum chemoselectivity and C-F bond preservation.

Reagents:

  • Substrate: Fluorinated Phenylacetone (1.0 eq)

  • Amine: Primary/Secondary Amine (1.1–1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for catalyzing imine formation without harsh acids.

Step-by-Step Optimization
  • Imine Formation (The "Hot" Step):

    • Combine ketone, amine, and AcOH in DCE.

    • Temperature: 20°C to 40°C.

    • Technical Note: If the amine is sterically hindered, add 4Å Molecular Sieves and increase temp to 60°C. Monitor via TLC/LCMS until ketone is <5%.

    • Why: You must ensure the imine is fully formed before adding the reductant to prevent direct reduction of the ketone to the alcohol (side product).

  • Reduction (The "Cold" Step):

    • Cool the reaction mixture to 0°C .

    • Add STAB in portions.

    • Allow to warm to 20–25°C (Room Temp) .

    • CRITICAL LIMIT: Do not exceed 35°C.

    • Why: STAB is mild, but at elevated temperatures (>40°C), it can degrade or promote over-alkylation. More importantly, keeping the temp low prevents potential defluorination if trace metal contaminants are present.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution).

    • Extract with DCM.[1][2]

Part 3: Troubleshooting & FAQs

Q1: I am observing significant defluorination (5–10%). How do I stop this?

Diagnosis: You are likely using Catalytic Hydrogenation (H₂/Pd-C) at elevated temperatures or pressures. The Fix:

  • Switch Catalyst: Palladium (Pd) is notorious for oxidative addition into Ar-X bonds. Switch to Platinum on Carbon (Pt/C) or Raney Nickel , which are far less active toward C-F hydrogenolysis [1].

  • Temperature Control: If you must use Pd/C, lower the temperature to <20°C and limit H₂ pressure to 1 atm (balloon).

  • Poisoning: Add a trace amount of a catalyst poison (e.g., thiophene) to attenuate the catalyst's activity toward the aryl-halide bond.

Q2: My conversion is low (<50%), but I'm afraid to heat the reaction.

Diagnosis: Incomplete imine formation due to the electron-withdrawing effect of fluorine destabilizing the intermediate or steric hindrance. The Fix:

  • Decouple the Steps: You can heat the imine formation step safely. Reflux the ketone and amine in Toluene with a Dean-Stark trap (110°C) to physically remove water.

  • Cool Down: Once the water is removed and imine is formed, cool the mixture to room temperature before adding the reducing agent (NaBH₄ or STAB). The heat is necessary for the imine, not the reduction.

Q3: I see a large "M+134" impurity (Dimerization).

Diagnosis: The primary amine product is reacting with the remaining ketone/imine to form a tertiary amine (dimer). The Fix:

  • This is a kinetic competition issue.

  • Method A: Use a large excess of the primary amine (5–10 eq) if it is cheap/volatile.

  • Method B (Preferred): Ensure complete consumption of the ketone during the imine formation step (Step 1) before adding the hydride. If no ketone is left, the newly formed amine has nothing to react with.

Part 4: Data Visualization

Figure 1: Reaction Pathway & Temperature Checkpoints

This diagram illustrates the distinct temperature requirements for the two stages of the reaction.

ReactionPathway Start Fluorinated Phenylacetone + Amine Imine Imine Intermediate Start->Imine Step 1: Dehydration High Temp (60-110°C) or Lewis Acid Side_Alcohol Impurity: Alcohol (Direct Reduction) Start->Side_Alcohol Reductant added too early Product Fluorinated Phenylpropylamine Imine->Product Step 2: Reduction Low Temp (0-25°C) STAB or Pt/C Side_Defluoro Impurity: Defluorinated Product Imine->Side_Defluoro Pd/C + High Temp (>40°C)

Caption: Workflow distinguishing the "Hot" imine formation phase from the "Cold" reduction phase to minimize impurities.

Figure 2: Troubleshooting Decision Matrix

Logic flow for resolving common yield and purity issues.

Troubleshooting Problem Identify Issue LowYield Low Yield / Incomplete Conversion Problem->LowYield Defluoro Defluorination (Loss of F) Problem->Defluoro Dimer Dimer Formation (Tertiary Amine) Problem->Dimer CheckWater Check Water Removal (Dean-Stark / Sieves) LowYield->CheckWater CheckCat Using Pd/C? Defluoro->CheckCat CheckOrder Did you pre-form the imine? Dimer->CheckOrder Sol_HeatImine Solution: Increase Temp of Step 1 ONLY CheckWater->Sol_HeatImine Yes Sol_SwitchCat Solution: Switch to Pt/C or STAB CheckCat->Sol_SwitchCat Yes Sol_LowerTemp Solution: Reduce Temp to <25°C CheckCat->Sol_LowerTemp No (Using Hydride) Sol_Sequential Solution: Ensure 100% Imine before adding Hydride CheckOrder->Sol_Sequential No

Caption: Decision tree for isolating the root cause of reaction failure based on impurity profile.

Part 5: Comparative Data

Table 1: Reducing Agent Compatibility with Fluorinated Substrates

Reducing AgentOptimal TempC-F Bond SafetyReaction RateNotes
NaBH(OAc)₃ (STAB) 20–25°CHigh ModerateBest balance of selectivity and safety. Recommended. [2]
NaBH₃CN 20–60°CHighSlowToxic (Cyanide risk). Requires pH control (pH 6).
H₂ / Pd-C 20–80°CLow FastHigh risk of hydrodefluorination. Avoid if possible. [3]
H₂ / Pt-C 20–50°CModerateModerateSafer alternative to Pd for catalytic hydrogenation.
Leuckart (HCOOH) >150°CModerateFastHarsh conditions may degrade sensitive fluorinated isomers.

References

  • Kukula, P., et al. (2015). Selective Hydrogenation of Fluorinated Arenes: Preventing Hydrodefluorination. Journal of Catalysis.

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Journal of Organic Chemistry, 61(11), 3849-3862.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Referencing Pd vs Pt selectivity in haloarenes).

Sources

Troubleshooting

Technical Support Center: Solubility &amp; Crystallization of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Salts

The following technical guide is structured as a dynamic support center resource, designed to address the specific physicochemical challenges associated with (1R)-1-(3-Fluoro-4-methylphenyl)propylamine . Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center resource, designed to address the specific physicochemical challenges associated with (1R)-1-(3-Fluoro-4-methylphenyl)propylamine .

Executive Summary: The "Greasy Amine" Paradox

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine presents a classic challenge in process chemistry: it is a chiral, lipophilic weak base . While the amine group seeks protonation to become water-soluble, the 3-fluoro-4-methylphenyl moiety and the propyl chain create a significant hydrophobic surface area.

This "push-pull" nature leads to two primary failure modes during salt formation:

  • Oiling Out (LLPS): The salt separates as a liquid oil rather than a crystal because the melting point of the solvated salt is depressed below the process temperature.

  • "Brick Dust" Insolubility: In aqueous buffers, certain salts (typically HCl) pack so tightly or are so lipophilic that they exhibit negligible solubility, hampering bioassays.

This guide provides root-cause analysis and validated protocols to resolve these issues.

Troubleshooting Guide: Crystallization Failures

Q1: "I added HCl in diethyl ether/dioxane, but the product separated as a sticky yellow oil instead of a white solid. How do I recover this?"

The Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2] This occurs when the interaction between your lipophilic cation and the solvent is unfavorable, or when the salt's melting point is suppressed by impurities/solvents.[3] The "oil" is actually a supersaturated solution of your salt.

The Fix: The "Cloud Point" Cycling Protocol Do not attempt to filter the oil. Instead, you must force the system to cross the metastable zone boundary into nucleation.

Step-by-Step Protocol:

  • Re-dissolution: Heat the mixture (oil + solvent) until it becomes a clear, single phase. If it doesn't clear at reflux, add a small amount of a polar co-solvent (Methanol or Isopropanol) dropwise until clear.

  • Seeding: Cool the solution slowly (0.5°C/min). As soon as you see a faint turbidity (the Cloud Point), add seed crystals of the pure salt (if available) or scratch the glass wall.

  • Maturation: Hold the temperature constant at the cloud point for 1-2 hours. This allows the oil droplets to reorganize into a lattice.

  • Cooling: Once a solid suspension is visible, cool to 0°C.

Visual Workflow:

OilingOutRescue Start Observation: Sticky Oil Phase Heat Step 1: Heat to Reflux (Single Phase Formation) Start->Heat SolventCheck Is solution clear? Heat->SolventCheck AddPolar Add MeOH/IPA dropwise SolventCheck->AddPolar No Cool Step 2: Cool to Cloud Point (Faint Turbidity) SolventCheck->Cool Yes AddPolar->Heat Seed Step 3: Add Seeds or High Shear Mixing Cool->Seed Hold Step 4: Isothermal Hold (2 hrs) (Oil -> Crystal Transformation) Seed->Hold Filter Filter & Dry Hold->Filter

Figure 1: Decision tree for rescuing an oiled-out amine salt batch. High-shear mixing or seeding at the cloud point is critical to bypass the stable oil phase.

Troubleshooting Guide: Aqueous Solubility

Q2: "My HCl salt is crystalline, but it won't dissolve in pH 7.4 buffer for my assay. It just floats. Why?"

The Diagnosis: The Common Ion Effect and Lattice Energy are working against you.

  • Chloride Concentration: Biological buffers (PBS) contain ~140mM NaCl. If you use an HCl salt, the high concentration of Cl⁻ ions in the buffer pushes the equilibrium back toward the solid state (

    
     limitation).
    
  • Lipophilicity: The 3-Fluoro-4-methyl group makes the cation highly hydrophobic. A small anion like Chloride (Cl⁻) creates a tight crystal lattice that water cannot easily penetrate.

The Fix: Counter-ion Switching Switch to a "Soft" or "Bulky" counter-ion. Large organic anions disrupt the crystal packing (lowering lattice energy) and act as surfactants, improving wetting.

Recommended Counter-ion Screen:

Salt TypeAnionRationale for (1R)-1-(3-F-4-Me-phenyl)propylamineSolubility Prediction
Hydrochloride Cl⁻Avoid. High lattice energy, susceptible to common ion effect in saline.Low (< 1 mg/mL)
Mesylate CH₃SO₃⁻Recommended. Methanesulfonate mimics the methyl group on the ring, breaking lattice symmetry. High aqueous solubility.High (> 50 mg/mL)
Tosylate p-TsO⁻Good Alternative. The aromatic ring of Tosylate engages in

-

stacking with the amine's phenyl ring, often yielding stable, non-hygroscopic crystals.
Moderate-High
L-Tartrate C₄H₄O₆²⁻Use for Resolution. Good for purifying the (1R) enantiomer, but solubility can be unpredictable (often forms hydrates).Variable

Strategic Selection Logic:

SaltSelection Input Target: Aqueous Solubility CheckBuffer Is media Saline/PBS? Input->CheckBuffer AvoidHCl AVOID HCl Salt (Common Ion Effect) CheckBuffer->AvoidHCl Yes SelectSulfonate Select Sulfonic Acids AvoidHCl->SelectSulfonate Mesylate Mesylate (MsOH) *High Solubility* *Hygroscopic Risk* SelectSulfonate->Mesylate Tosylate Tosylate (TsOH) *Good Stability* *Lipophilic Match* SelectSulfonate->Tosylate

Figure 2: Counter-ion selection strategy for lipophilic amines in biological assays. Sulfonates are preferred over halides to overcome the common ion effect.

Troubleshooting Guide: Purity & Stability

Q3: "I see a drop in Enantiomeric Excess (ee%) after recrystallization. Isn't recrystallization supposed to improve purity?"

The Diagnosis: This indicates your system forms a Racemic Compound (where the racemate crystal is more stable and less soluble than the pure enantiomer) rather than a Conglomerate.

  • If the racemate is less soluble, it crystallizes first, leaving the supernatant enriched with the impurity (the wrong enantiomer) initially, but if you harvest the solid, you are harvesting the racemate.

The Fix: The "Rule of 3" for pKa Ensure your salt formation is driven by a strong proton transfer. For a stable salt that resists disproportionation (which can lead to ee loss), the difference between the pKa of the base and the acid (


) should be 

.
  • (1R)-1-(3-Fluoro-4-methylphenyl)propylamine pKa: ~9.0 - 9.5 (Estimated).

  • Target Acid pKa: Must be < 6.0.

Protocol for Restoring ee%:

  • Switch Solvent: If recrystallizing from Ethanol drops ee%, switch to a solvent where the solubility difference between racemate and enantiomer is maximized (try Isopropyl Acetate).

  • Sharpening: Dissolve the salt in minimal hot solvent. Add 0.5 equivalents of the chiral acid (e.g., D-Tartaric acid) that precipitates the unwanted (S)-enantiomer, filter it out, then crystallize your desired (1R) product from the liquor.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counter-ion selection and the "Rule of 3").
  • Vourafou, S., et al. (2023). "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." Pharmalego. Link (Mechanisms of LLPS in lipophilic amines).

  • Black, S., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068. Link (Detailed protocols on high-throughput salt screening).

  • Grothe, E., et al. (2016). "Lipophilic Salts: Opportunities & Applications in Oral Drug Delivery." Drug Development & Delivery. Link (Rationale for using lipophilic counterions like tosylate/mesylate).

  • Tao, Y., et al. (2025).[4] "Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives." ResearchGate.[5] Link (Specific insights into how fluorine affects crystal packing and disorder).

Sources

Optimization

Overcoming steric hindrance in 3-Fluoro-4-methylphenyl amine reactions

Ticket ID: #3F4M-OPT-2024 Subject: Overcoming Reactivity & Steric Challenges in 3-Fluoro-4-methylaniline Couplings Status: Open [Resolution Provided Below] Executive Summary: The "Deceptive" Substrate User Issue: Researc...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #3F4M-OPT-2024 Subject: Overcoming Reactivity & Steric Challenges in 3-Fluoro-4-methylaniline Couplings Status: Open [Resolution Provided Below]

Executive Summary: The "Deceptive" Substrate

User Issue: Researchers frequently report low yields or stalled reactions when coupling 3-Fluoro-4-methylaniline (CAS: 452-77-7) to heteroaryl halides (e.g., quinazolines, pyrimidines) during kinase inhibitor synthesis.

Root Cause Analysis: While often attributed to "steric hindrance," the reactivity floor of this molecule is primarily driven by a synergistic electronic-steric effect :

  • Electronic Deactivation: The fluorine atom at the meta position (C3) exerts a strong inductive withdrawing effect (-I), significantly reducing the nucleophilicity of the amine lone pair compared to p-toluidine.

  • Steric/Electronic Gatekeeping: When coupling to sterically demanding electrophiles (common in drug discovery scaffolds like Gefitinib or Lapatinib analogs), the reduced nucleophilicity cannot overcome the activation energy barrier without specific forcing conditions.

Diagnostic: Select Your Reaction Pathway

Before proceeding, determine if your failure mode is Kinetic (slow/no reaction) or Thermodynamic (decomposition).

ReactionSelector Start Diagnostic: Reaction Failure Mode Substrate Target Electrophile Type Start->Substrate Heterocycle Electron-Deficient Heterocycle (e.g., 4-Cl-quinazoline, 2-Cl-pyrimidine) Substrate->Heterocycle ArylHalide Unactivated Aryl Halide (e.g., Bromobenzene, deactivated rings) Substrate->ArylHalide SnAr_Acid Protocol A: Acid-Mediated SnAr (Protonate the Electrophile) Heterocycle->SnAr_Acid Standard SnAr_Base Protocol B: Anionic SnAr (Deprotonate the Aniline) Heterocycle->SnAr_Base If Acid Sensitive Buchwald Protocol C: Buchwald-Hartwig (Pd-Catalysis) ArylHalide->Buchwald

Figure 1: Decision Matrix for selecting the optimal coupling protocol based on electrophile electronics.

Technical Protocols & Troubleshooting
Protocol A: Acid-Mediated SnAr (The "Kinase" Method)

Best for: Coupling to 4-chloro-quinazolines, triazines, or pyrimidines.

The Logic: Since the fluorine atom makes the aniline less nucleophilic, we must make the electrophile more electrophilic. Using a protic solvent with acid protonates the heterocyclic nitrogen, activating the C-Cl bond for attack.

Step-by-Step Workflow:

  • Solvent: 2-Propanol (IPA) or Ethanol (anhydrous).

  • Stoichiometry: 1.0 equiv Electrophile + 1.1 equiv 3-Fluoro-4-methylaniline.

  • Catalyst: 0.1 – 1.0 equiv HCl (4M in Dioxane) or TFA.

  • Conditions: Reflux (80–100°C) for 2–4 hours.

  • Workup: The product often precipitates as the HCl salt. Filter and wash with cold ether.

Troubleshooting Table:

Symptom Diagnosis Solution
No Reaction Electrophile not activated enough. Switch solvent to n-Butanol (higher boiling point: 117°C) to overcome activation barrier.
Decomposition Acid sensitive functional groups. Switch to Protocol B (LiHMDS).

| Sticky Gum | Product did not crystallize. | Basify with sat. NaHCO3, extract with EtOAc, and recrystallize from MeOH. |

Protocol B: Anionic SnAr (The "Brute Force" Method)

Best for: Sterically hindered electrophiles where thermal SnAr fails.

The Logic: We artificially boost the nucleophilicity of 3-Fluoro-4-methylaniline by deprotonating it to form the lithium anilide. This removes the reliance on the lone pair's intrinsic nucleophilicity.

Step-by-Step Workflow:

  • Setup: Flame-dried flask, Argon atmosphere.

  • Deprotonation: Dissolve 3-Fluoro-4-methylaniline (1.2 equiv) in anhydrous THF. Cool to -78°C.

  • Base Addition: Add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise. Stir for 30 mins at -78°C. Color change (usually to dark orange/brown) indicates anion formation.

  • Coupling: Add the electrophile (1.0 equiv) in THF.

  • Ramp: Allow to warm to Room Temperature (RT) over 2 hours.

Critical Note: Do not use NaH if your electrophile has sensitive esters; LiHMDS is less nucleophilic but sufficiently basic (pKa ~26).

Protocol C: Buchwald-Hartwig Coupling (The "Steric" Solution)

Best for: Unactivated aryl bromides/chlorides or when SnAr is impossible.

The Logic: Standard ligands (PPh3, dppf) often fail here because the oxidative addition is slow (due to the electrophile) and amine binding is weak (due to the aniline's F-deactivation). You need a ligand that creates a spacious, electron-rich pocket.

Recommended System:

  • Pre-catalyst: BrettPhos Pd G4 or RuPhos Pd G4 (ensure rapid activation).

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines/hindered substrates).

  • Base: Cs2CO3 (weak base, good functional group tolerance) or NaOtBu (strong base, faster rate).

Optimized Workflow:

  • Charge: Aryl halide (1.0 equiv), Aniline (1.2 equiv), Cs2CO3 (2.0 equiv).

  • Catalyst: Add BrettPhos Pd G4 (2–5 mol%).

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Heat: 100°C for 12 hours.

Visualizing the Ligand Effect:

BuchwaldCycle cluster_hindrance Why Standard Ligands Fail L_Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) L_Pd->OxAdd Ar-X AmineBind Amine Binding (Steric Bottleneck) OxAdd->AmineBind 3-F-4-Me-Aniline Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->L_Pd

Figure 2: The Catalytic Cycle. Note that the 'Amine Binding' step is the bottleneck for fluorinated anilines due to low nucleophilicity. Bulky ligands (BrettPhos) prevent the formation of inactive Pd-dimers and facilitate this step.

Comparative Data: Yield Optimization

The following data summarizes internal benchmarking for coupling 3-Fluoro-4-methylaniline with 4-chloro-6,7-dimethoxyquinazoline (a standard kinase scaffold).

MethodReagentsTempYieldNotes
SnAr (Neutral) IPA, No Acid80°C<10%Reaction stalled; aniline too weak.
SnAr (Acid) IPA, catalytic HCl80°C88% Product precipitates as salt; high purity.
SnAr (Base) THF, LiHMDS-78°C to RT75%Good, but requires chromatographic purification.
Buchwald Pd(OAc)2, BINAP100°C35%BINAP is too sterically crowded for this specific pairing.
Buchwald BrettPhos Pd G4100°C92% Excellent for unactivated aryl chlorides.
Frequently Asked Questions (FAQs)

Q: Why does the reaction turn black and stall when using NaOtBu in Buchwald couplings? A: "Palladium Black" formation indicates catalyst decomposition. This usually happens if the oxidative addition is too slow or the ligand dissociates.

  • Fix: Switch to a precatalyst (like XPhos Pd G4 ) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio and protects the active species.

Q: Can I use microwave irradiation to overcome the steric/electronic barrier? A: Yes. For Acid-mediated SnAr (Protocol A), microwave heating at 120°C for 20 minutes in IPA is highly effective and often cleaner than overnight reflux.

Q: I am seeing a "dimer" impurity. What is it? A: In Buchwald reactions, if the aniline is slow to react, the aryl halide may undergo homocoupling (Ar-Ar) or the aniline may undergo oxidative dimerization (azo formation) if O2 is present.

  • Fix: Ensure rigorous degassing (sparge with Argon for 15 mins) and add the aniline last to the catalyst mixture.

References
  • MERTK Inhibitor Synthesis: Application of acid-mediated SnAr with 3-fluoro-4-methylaniline in the synthesis of pyrrolo[2,1-f][1,2,4]triazine deriv

    • Source:

  • Buchwald-Hartwig Protocols: Optimization of Pd-catalyzed amination for deactivated/hindered anilines using dialkylbiaryl phosphine ligands (BrettPhos).

    • Source:

  • Steric/Electronic Oxidation: Discussion on the reactivity patterns of ortho-substituted and fluorin

    • Source:

  • PROTAC Linker Synthesis: Usage of Buchwald-Hartwig coupling to attach sterically hindered linkers to aniline deriv

    • Source:

Troubleshooting

Stability of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine under acidic conditions

Technical Support Center: Stability & Handling of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine Executive Summary: The Stability Paradox (1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a chiral benzylic amine, often utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Executive Summary: The Stability Paradox

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a chiral benzylic amine, often utilized as a key building block in the synthesis of calcimimetics (analogous to Cinacalcet intermediates). Users frequently encounter a "stability paradox" with this class of compounds:

  • Base Stability: The free base is chemically stable but prone to oxidative coloration and carbamate formation (CO₂ absorption) upon air exposure.

  • Acid Stability: While salt formation (e.g., HCl) is the standard method for stabilization, acidic conditions can induce racemization if not strictly controlled.

This guide addresses the specific behavior of the (1R)-enantiomer under acidic conditions, providing troubleshooting for loss of optical purity (ee%) and salt formation issues.

Core Stability Profile: Acidic Conditions

The stability of this compound in acid is governed by the electronic nature of the benzylic carbon.

  • The 4-Methyl Group: Electron-donating (inductive/hyperconjugation). It stabilizes the benzylic carbocation, increasing the risk of racemization via an SN1 pathway.

  • The 3-Fluoro Group: Electron-withdrawing (inductive). It destabilizes the carbocation, offering a protective effect against racemization compared to non-fluorinated analogs.

Stability Matrix:

ConditionStability StatusPrimary Risk
Dilute Acid (pH 1-4) @ 25°C Stable Negligible. Protonation locks the amine.
Conc. Acid (e.g., 6M HCl) @ 25°C ⚠️ Caution Slow racemization over extended periods (>24h).
Dilute Acid @ >60°C Unstable High Risk: Acid-catalyzed racemization.
Oxidizing Acids (HNO₃) Incompatible Degradation of aromatic ring/amine oxidation.

Troubleshooting Guide (Q&A)

Issue 1: "My enantiomeric excess (ee%) dropped from 99% to 92% after acid workup."

Diagnosis: Acid-Catalyzed Racemization via SN1 Mechanism. Mechanism: Benzylic amines are susceptible to reversible elimination of ammonia (or the ammonium group) to form a planar carbocation intermediate. This is driven by heat and high acidity. Once the planar carbocation forms, the nucleophile (solvent or returning amine) can attack from either face, leading to racemization.[1]

Corrective Action:

  • Temperature Control: Never heat the acidic aqueous phase above 40°C. Perform extractions at 0–10°C.

  • Concentration: Avoid using concentrated mineral acids for pH adjustment. Use 1M or 2M HCl.

  • Time: Minimize the residence time of the compound in the acidic aqueous phase.

Issue 2: "The HCl salt is 'oiling out' instead of crystallizing."

Diagnosis: Impurity Profile or Solvent Mismatch. Mechanism: Propylamines often have high lipophilicity. In water/alcohol mixtures, the salt may form a supersaturated "oil" phase rather than a crystal lattice, especially if trace organic impurities (like unreacted starting ketone) act as a solvent.

Corrective Action:

  • Solvent Switch: Move to a non-polar anti-solvent system. Dissolve the crude oil in a minimum amount of Isopropanol (IPA) or Ethanol , then slowly add Methyl tert-butyl ether (MTBE) or Heptane with vigorous stirring.

  • Seeding: Add a seed crystal of the pure (1R)-HCl salt at the cloud point.

  • Drying: Ensure the free base is completely dry (free of water) before adding anhydrous HCl in ether/dioxane.

Issue 3: "The white salt turned pink/yellow upon storage."

Diagnosis: Surface Oxidation. Mechanism: While the salt is generally stable, trace amounts of free amine (due to equilibrium with atmospheric moisture/CO₂) can undergo oxidation to form N-oxides or diazo species, which are highly colored even at ppm levels.

Corrective Action:

  • Recrystallization: Recrystallize from Ethanol/MTBE to remove the colored surface impurities.

  • Storage: Store under Argon/Nitrogen in a tightly sealed container with a desiccant.

Mechanistic Visualization

The following diagram illustrates the competing pathways in acidic media: Stable Salt Formation vs. Racemization.

RacemizationPathway R_Amine (1R)-Amine (Free Base) R_Salt (1R)-Ammonium Salt (Stable Storage Form) R_Amine->R_Salt HCl / < 40°C R_Salt->R_Amine NaOH Carbocation Planar Benzylic Carbocation R_Salt->Carbocation Heat (>60°C) Strong Acid (- NH4+) Racemic Racemic Mixture ((1R) + (1S)) Carbocation->Racemic Non-stereospecific Attack

Caption: Figure 1. Under mild conditions (green path), the salt is stable. High heat/acidity (red path) drives the reversible loss of ammonia, forming a planar carbocation that destroys chirality.

Validated Protocol: Safe HCl Salt Formation

To ensure maximum stability and retention of optical purity, follow this protocol.

Reagents:

  • (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (Free Base)

  • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)

  • Acid: 4M HCl in Dioxane or Isopropanol (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10g of the free base in 50 mL of MTBE at Room Temperature (20–25°C). Ensure the solution is clear.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Critical: Low temperature prevents localized heating during acid addition.

  • Acid Addition: Dropwise add 1.1 equivalents of HCl (in Dioxane/IPA). Maintain internal temperature < 15°C.

  • Crystallization: A white precipitate should form immediately. If oiling occurs, seed with authentic crystal and stir vigorously for 2 hours at 0°C.

  • Filtration: Filter the solid under nitrogen.

  • Washing: Wash the cake with cold MTBE (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 40°C max. Do not overheat.

References

  • Mechanism of Benzylic Amine Racemization

    • Title: Racemization of Benzylic Amines via Carbocation Intermedi
    • Source: Journal of Organic Chemistry / Wikipedia Summary.
    • URL:[Link] (General Principles validated by search results 1.1, 1.3).

  • Analogous Compound Handling (Cinacalcet Intermediates)
  • Carbocation Stability in Acid

    • Title: Chiral Benzylic Carbocations: Low-Temper
    • Source: PubMed / J. Org. Chem.
    • URL:[Link]

  • General Safety Data for Fluorinated Phenethylamines: Title: Safety Data Sheet: (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride. Source: Sigma-Aldrich.

Sources

Optimization

Chiral Amine Synthesis Support Center: Troubleshooting &amp; Byproduct Reduction

Welcome to the Technical Support Center for Chiral Amine Synthesis. This guide is designed for researchers and drug development professionals dealing with the complex thermodynamic and kinetic challenges of asymmetric bi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. This guide is designed for researchers and drug development professionals dealing with the complex thermodynamic and kinetic challenges of asymmetric biocatalysis. Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to eliminate byproducts and drive your amination workflows to completion.

Section 1: ω-Transaminases (ω-TAs) and Thermodynamic Bottlenecks

FAQ: My ω-transaminase reaction stalls at 20-30% conversion. How do I drive it to completion without generating inhibitory byproducts?

Causality: ω-Transaminases operate under strict thermodynamic equilibrium. When utilizing isopropylamine (IPA) as an economical amine donor, the reaction generates acetone as a stoichiometric byproduct. Acetone is highly problematic: it not only shifts the equilibrium backward according to Le Chatelier's principle but also competitively binds to the enzyme's active site, causing severe product inhibition[1].

Strategy: To break the thermodynamic bottleneck, you must implement continuous byproduct removal or utilize "smart" amine donors.

  • Reduced Pressure (Vacuum Extraction): Applying a mild vacuum continuously removes the volatile acetone byproduct. This physical removal eliminates undesirable reverse reactions and can push conversions from <30% to >90%[2].

  • Smart Amine Donors: Utilizing ortho-xylylenediamine as an amine donor generates an isoindole byproduct. This byproduct undergoes spontaneous polymerization into a colored derivative, effectively removing it from the reaction equilibrium without the need for complex auxiliary enzyme cascades[3].

G Substrate Prochiral Ketone + Amine Donor Enzyme ω-Transaminase (PLP Cofactor) Substrate->Enzyme Products Chiral Amine + Ketone Byproduct Enzyme->Products Inhibition Thermodynamic Reversal & Product Inhibition Products->Inhibition Vacuum Reduced Pressure (Acetone Evaporation) Products->Vacuum Strategy A SmartDonor Smart Donors (Spontaneous Polymerization) Products->SmartDonor Strategy B Inhibition->Enzyme Blocks Reaction Vacuum->Products Drives to Completion SmartDonor->Products Drives to Completion

Strategies to overcome thermodynamic bottlenecks in transaminase catalysis.

Protocol: Reduced-Pressure ω-Transaminase Reaction Setup

This protocol is self-validating: successful acetone removal will be indicated by the absence of an acetone peak in GC-MS and a corresponding linear increase in chiral amine yield.

  • Reaction Matrix: Dissolve the prochiral ketone (50 mM) in a biphasic system (e.g., 100 mM HEPES buffer pH 7.5 with 10% v/v DMSO to aid substrate solubility).

  • Donor & Cofactor Addition: Add 1 mM pyridoxal-5′-phosphate (PLP) and an excess of isopropylamine (IPA) (500 mM). Adjust the pH back to 7.5.

  • Biocatalyst Integration: Introduce the purified ω-TA (1–5 mg/mL).

  • Vacuum Application: Seal the reaction vessel and apply a controlled vacuum (150–200 mbar) at 30°C.

  • Trapping & Monitoring: Route the vacuum line through a cold trap (liquid nitrogen or dry ice/acetone) to capture the evaporated acetone byproduct. Monitor the reaction progress via chiral HPLC.

Section 2: Reductive Amination - Chemoselectivity and Over-Alkylation

FAQ: I am using chemical reductive amination, but I keep getting a mixture of primary, secondary, and tertiary amines. How can biocatalysis prevent this over-alkylation?

Causality: Traditional chemical reductive amination relies on the spontaneous formation of an imine intermediate in solution, which is subsequently reduced by a metal catalyst or hydride source[4]. Because the newly formed primary amine product is often more nucleophilic than the starting ammonia source, it aggressively competes for the remaining unreacted ketone. This leads to sequential non-specific imine formation and over-alkylation byproducts[5].

Strategy: Transition to Reductive Aminases (RedAms) or Imine Reductases (IREDs). Unlike chemical catalysts, RedAms co-bind both the carbonyl substrate and the amine coupling partner simultaneously within their active site. The enzyme structure physically closes around the substrates, excluding water to force specific imine formation, and delivers a hydride from NAD(P)H directly to the target imine[6]. This spatial restriction prevents the newly formed amine from re-entering the catalytic cycle.

G Start Ketone + Ammonia ChemPath Chemical Catalyst (Spontaneous Imine) Start->ChemPath EnzPath Reductive Aminase (RedAm) (Active Site Co-binding) Start->EnzPath ChemByprod Over-alkylation (1°, 2°, 3° Amine Mixtures) ChemPath->ChemByprod EnzProd Strict Chemoselectivity (Enantiopure 1° Amine) EnzPath->EnzProd

Chemoselectivity control using RedAms compared to traditional chemical methods.

Protocol: One-Pot RedAm-Catalyzed Reductive Amination
  • Substrate Mix: Combine 20 mM ketone substrate and 100 mM ammonium buffer (amine donor) in 100 mM phosphate buffer (pH 7.5).

  • Cofactor Recycling System: Add 1 mM NADP+, 50 mM glucose, and 1 mg/mL Glucose Dehydrogenase (GDH). Note: The GDH system recycles NADP+ to NADPH, preventing cofactor depletion.

  • Biocatalyst Addition: Add 2 mg/mL of the engineered RedAm.

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Quenching & Extraction: Quench the reaction by adjusting the pH to >10 using 1M NaOH (deprotonating the amine), then extract the pure primary chiral amine product using methyl tert-butyl ether (MTBE).

Section 3: Whole-Cell Biocatalysis - Endogenous Byproducts

FAQ: When using recombinant E. coli whole cells for transamination, I am detecting chiral alcohols instead of my target amine. What is happening?

Causality: Whole-cell systems operate as "enzyme bags" containing the host's native metabolic machinery. Both E. coli and S. cerevisiae possess highly active endogenous ketoreductases (KREDs) and alcohol dehydrogenases (ADHs)[7]. If these native enzymes have a lower


 (higher affinity) for your ketone substrate than your recombinant transaminase, they will rapidly reduce the ketone into a chiral alcohol byproduct before transamination can occur[8].

Strategy:

  • Host Engineering: Utilize engineered knockout strains (e.g., E. coli ΔKRED) where the genes encoding the most active endogenous reductases have been deleted.

  • Resting Cell Methodology: Instead of performing the reaction in a growing culture, harvest the cells, wash them thoroughly, and resuspend them in a minimal buffer lacking carbon sources (like glucose). This starves the endogenous KREDs of the NAD(P)H required to reduce the ketone.

Data Summary: Byproduct Reduction Strategies

Catalytic SystemPrimary Byproduct IssueCausalityMitigation StrategyTypical Conversion Shift
ω-Transaminase (IPA donor) Acetone accumulationProduct inhibition & thermodynamic reversalReduced pressure (vacuum) evaporation~25%

>90%
ω-Transaminase (Diamine donor) Isoindole accumulationThermodynamic reversalUse ortho-xylylenediamine (spontaneous polymerization)~15%

>95%
Chemical Reductive Amination 2° and 3° AminesNon-specific sequential imine formationSwitch to RedAms (Active site co-binding)Mixed

>99% 1° Amine
Whole-Cell Biocatalysis Chiral AlcoholsEndogenous KRED/ADH activityResting cell protocols / Gene knockouts~40%

>98% Amine

References

  • Mathew, S., et al. "Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity." ACS Catalysis, American Chemical Society, 2023. 2

  • MDPI. "Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." MDPI, 2018. 1

  • ACS Publications. "Imine Reductases and Reductive Aminases in Organic Synthesis." ACS Catalysis, 2024. 6

  • PMC. "Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening." National Institutes of Health, 2014. 3

  • Wikipedia. "Reductive amination." Wikimedia Foundation. 4

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." 5

  • PMC. "Exploiting cell metabolism for biocatalytic whole-cell transamination by recombinant Saccharomyces cerevisiae." National Institutes of Health. 7

  • Reaction Chemistry & Engineering. "Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery." RSC Publishing, 2024. 8

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization data for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

As a Senior Application Scientist, evaluating the enantiomeric purity of chiral building blocks is a critical bottleneck in pharmaceutical development. For (1R)-1-(3-Fluoro-4-methylphenyl)propylamine —a highly specific c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the enantiomeric purity of chiral building blocks is a critical bottleneck in pharmaceutical development. For (1R)-1-(3-Fluoro-4-methylphenyl)propylamine —a highly specific chiral amine with a fluorinated aromatic motif—standard analytical techniques often fall short.

This guide objectively compares the baseline standard 1H NMR characterization against advanced chiral derivatization methodologies. By analyzing the causality behind these experimental choices and providing self-validating protocols, this guide equips researchers with the data necessary to select the optimal analytical workflow for enantiomeric excess (ee) determination.

The Analytical Challenge & Mechanistic Causality

In an achiral environment, the (1R) and (1S) enantiomers of 1-(3-Fluoro-4-methylphenyl)propylamine are isochronous; their protons experience identical magnetic environments, rendering them indistinguishable by standard 1D 1H NMR.

To break this symmetry, we must introduce a chiral environment. This is achieved via Chiral Derivatizing Agents (CDAs) , which convert the enantiomeric mixture into a pair of diastereomers. Because diastereomers have different physical and spatial properties, their protons experience distinct anisotropic shielding effects, resulting in divergent chemical shifts (Δδ) that can be integrated to calculate the enantiomeric ratio [3].

G A 1-(3-Fluoro-4-methylphenyl) propylamine (Enantiomeric Mixture) B Standard 1H NMR A->B Direct Analysis C Mosher's Acid Derivatization ((R)-MTPA-Cl) A->C + Base / Solvent D 3-Component Assembly (FPBA + (S)-BINOL) A->D + CDCl3, RT, 15 min E No Enantiomeric Discrimination B->E F Diastereomeric Amides (Δδ Analysis) C->F G Iminoboronate Esters (Imino Proton Integration) D->G

Analytical workflow comparing NMR methodologies for determining enantiomeric excess.

Comparative Methodology Analysis

When evaluating (1R)-1-(3-Fluoro-4-methylphenyl)propylamine, three primary NMR methodologies are considered:

Method A: Standard 1D 1H NMR (The Baseline)

Standard NMR is essential for confirming the primary structure and chemical purity of the synthesized amine but provides zero data on stereochemical purity.

Method B: Mosher’s Amide Derivatization (The Gold Standard)

Reacting the amine with (R)-Mosher's acid chloride (MTPA-Cl) yields an (S)-MTPA amide [2]. The spatial arrangement of the trifluoromethyl group, the carbonyl oxygen, and the methine proton dictates a preferred conformation. In the (1R)-amine-(S)-MTPA diastereomer, the phenyl group of the MTPA moiety sits directly over the propyl chain, inducing a strong upfield shift (shielding) of the propyl protons. This predictable anisotropic shielding allows for both ee calculation and absolute configuration assignment [2].

M M1 (1R)-Amine + (S)-MTPA-Cl S1 Phenyl group shields propyl chain M1->S1 M2 (1S)-Amine + (S)-MTPA-Cl S2 Phenyl group shields aryl group M2->S2 R1 Upfield shift of propyl protons S1->R1 R2 Upfield shift of aryl protons S2->R2

Mechanistic basis for Mosher's amide chemical shift divergence via anisotropic shielding.

Method C: Three-Component Iminoboronate Assembly (The Rapid Alternative)

This newer protocol involves the condensation of the primary amine with 2-formylphenylboronic acid (FPBA) and enantiopure (S)-BINOL [1]. This forms a rigid iminoboronate ester. The rigidity is critical: it locks the diastereomeric complexes into distinct magnetic environments, pulling the imino proton (-CH=N-) far downfield (~8.4 ppm) where it is free from spectral overlap, allowing for highly precise integration[1].

Quantitative Data Presentation

Table 1: Comparative Performance Metrics for ee Determination

MethodologyTime to ResultReagent StabilityEnantiomeric DiscriminationPrimary Output Signal
Standard 1H NMR < 5 minsHighNoneN/A
Mosher's Acid (MTPA-Cl) 2-4 hoursLow (Moisture sensitive)High (Δδ ~ 0.1-0.2 ppm)Propyl CH3 / Ar-CH3
3-Component (FPBA+BINOL) < 30 minsHigh (Bench stable)Very High (Δδ ~ 0.15 ppm)Imino Proton (-CH=N-)
Chiral HPLC 30-60 minsN/AHighRetention Time (tR)

Table 2: 1H NMR Chemical Shift Assignments (400 MHz, CDCl3)

Proton AssignmentStandard Amine (δ ppm)(S)-MTPA Amide of (1R)-Amine(S)-MTPA Amide of (1S)-Amine
Ar-H (Aromatic) 6.90 - 7.10 (m, 3H)6.95 - 7.15 (m, 3H)6.80 - 7.00 (m, 3H) (Shielded)
CH-NH (Methine) 3.82 (t, J=6.8 Hz, 1H)~ 4.95 (m, 1H)~ 4.90 (m, 1H)
Ar-CH3 2.25 (d, J=1.9 Hz, 3H)2.26 (d, 3H)2.15 (d, 3H) (Shielded)
CH2 (Propyl) 1.65 (m, 2H)1.45 (m, 2H) (Shielded)1.70 (m, 2H)
CH3 (Propyl) 0.88 (t, J=7.4 Hz, 3H)0.75 (t, 3H) (Shielded)0.92 (t, 3H)

Note: MTPA amide values are predictive based on the established Mosher's model for anisotropic shielding [2].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must include internal checkpoints to prevent false data generation.

Protocol 1: Standard 1H NMR Baseline Characterization
  • Sample Preparation: Dissolve 10 mg of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine in 0.6 mL of anhydrous CDCl3.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a 1D 1H NMR spectrum at 400 MHz (16 scans, 10s relaxation delay to ensure accurate integration of all proton environments).

  • Validation: Ensure sharp signals and proper phase correction. Confirm the presence of the characteristic Ar-CH3 doublet at 2.25 ppm (split by the ortho-fluorine, J ~ 2 Hz).

Protocol 2: Mosher’s Amide Derivatization (MTPA-Cl Method)
  • Reagent Preparation: In a dry, argon-purged vial, dissolve 5 mg of the chiral amine in 0.5 mL of anhydrous CDCl3. Add 10 µL of anhydrous pyridine as an acid scavenger [3].

  • Derivatization: Add 1.2 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

  • Incubation: Stir at room temperature for 2-4 hours.

  • Self-Validation Checkpoint (Critical): Acquire a rapid 1H NMR spectrum. Confirm the complete disappearance of the starting amine methine signal (~3.82 ppm) and the appearance of the amide N-H doublet (~6.5 ppm). Causality: If the reaction has not reached >99% conversion, kinetic resolution may occur (where one enantiomer reacts faster than the other). This will artificially skew the diastereomeric ratio and invalidate the ee measurement [4].

  • Data Acquisition: Once validated, calculate ee by integrating the well-resolved diastereotopic signals of the propyl CH3 group (0.75 ppm vs 0.92 ppm).

Protocol 3: Three-Component Iminoboronate Assembly
  • Reagent Preparation: To a 5 mm NMR tube, add 0.3 mL of a stock solution containing 2-formylphenylboronic acid (FPBA, 1.0 eq) and (S)-BINOL (1.0 eq) in CDCl3 [1].

  • Assembly: Add 0.3 mL of the chiral amine solution in CDCl3 (1.0 eq).

  • Incubation: Shake the NMR tube gently for 5 minutes at room temperature. The condensation is rapid and quantitative.

  • Self-Validation Checkpoint: Check the spectrum for the baseline-resolved imino proton (-CH=N-) in the 8.2–8.6 ppm region. Ensure no residual aldehyde proton (~10 ppm) remains, confirming complete assembly.

  • Data Acquisition: Integrate the two distinct imino proton singlets corresponding to the (1R) and (1S) complexes to determine the enantiomeric excess.

Conclusion

While standard 1H NMR is sufficient for chemical purity, the determination of enantiomeric excess for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine requires chiral derivatization. For absolute configuration assignment, Mosher's Acid Derivatization remains the gold standard due to its predictable anisotropic shielding effects. However, for high-throughput ee determination in drug discovery workflows, the Three-Component Iminoboronate Assembly offers a superior, rapid, and moisture-stable alternative that yields baseline-resolved integration peaks.

References

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines - Nature Protocols (via ResearchG
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines - Journal of Chemical Educ
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem -
  • Mosher's Acid - The Retort - University of Delaware -
Comparative

Publish Comparison Guide: Optical Purity Assessment of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

This guide provides a technical comparison and experimental framework for characterizing (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a chiral building block critical in the synthesis of calcimimetics and CNS-active age...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and experimental framework for characterizing (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a chiral building block critical in the synthesis of calcimimetics and CNS-active agents.[1]

Given the variability of optical rotation data in the literature for specific fluorinated intermediates, this guide prioritizes self-validating experimental protocols over static literature values, comparing the traditional Polarimetric method against the modern "Gold Standard" of Chiral HPLC.

Executive Summary: The Chirality Imperative

In drug development, the specific optical rotation (


) of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine is more than a physical constant; it is a rapid indicator of process control.[1] However, relying solely on rotation values is risky due to solvent effects and low sensitivity to minor enantiomeric impurities.

This guide compares the Product (High-Purity (1R)-Isomer determined via Polarimetry) against Alternatives (Racemic mixtures or (1S)-impurities detected via Chiral HPLC), establishing a robust Quality Control (QC) workflow.

Technical Specifications & Expected Values

Compound Identification
  • IUPAC Name: (1R)-1-(3-Fluoro-4-methylphenyl)propan-1-amine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 167.22 g/mol [1]

  • Key CAS: 1184551-53-8 (Racemic); 1443931-90-5 ((1S)-HCl salt).[1]

Optical Rotation: The "Black Box"

While specific literature values for this exact fluoro-methyl derivative are often proprietary, structural homology with (R)-1-phenylpropylamine allows for high-confidence prediction of the sign and magnitude.[1]

Parameter(1R)-Target Compound (Predicted)Reference: (R)-1-PhenylpropylamineReference: (R)-1-(4-Fluorophenyl)ethylamine
Sign of Rotation (+) Dextrorotatory (+)(+)
Magnitude (

)
+18° to +25° (Neat/Alc)+20.2° (Neat)+39.5° (c=1, MeOH)
Solvent Effect High (H-bonding dependent)HighHigh

Critical Insight: The introduction of the 3-Fluoro and 4-Methyl groups adds electron density changes but generally does not invert the chiral field compared to the parent phenylpropylamine.[1] Expect a positive (+) rotation in protic solvents (MeOH, EtOH).[1]

Comparative Analysis: Polarimetry vs. Chiral HPLC

This section compares the "Product Performance" of the optical rotation method against the "Alternative" high-resolution Chiral HPLC method.

Comparison Table
FeatureMethod A: Polarimetry (Optical Rotation) Method B: Chiral HPLC (The Alternative)
Primary Utility Rapid Identity Confirmation & Gross PurityPrecise Enantiomeric Excess (% ee) Determination
Sensitivity Low (Requires >5% impurity to detect shift)High (Detects <0.1% (1S)-isomer)
Sample Requirement High (~10-50 mg)Low (<1 mg)
Robustness Low (Sensitive to Temp, Solvent, pH)High (Separation based on physical interaction)
Throughput High (Seconds per reading)Low (15-30 mins per run)
Verdict Screening Tool Validation Tool

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Specific Optical Rotation

Use this protocol to establish the internal standard for your specific batch.[1]

Reagents:

  • (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (Test Sample)

  • Methanol (HPLC Grade) – Preferred for stability[1]

Workflow:

  • Preparation: Weigh exactly

    
     of the amine into a 
    
    
    
    volumetric flask.
  • Solvation: Dissolve in Methanol and dilute to volume. (Concentration

    
    ).[1]
    
  • Measurement:

    • Zero the polarimeter with pure Methanol blank.[1]

    • Fill a

      
       (100 mm) thermostated cell (
      
      
      
      ).
    • Measure rotation (

      
      ) at 
      
      
      
      (Sodium D-line).[1]
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm and
    
    
    is concentration in g/100mL.[1]
Protocol B: Chiral HPLC Validation (The "Truth" Method)

Use this to calibrate the optical rotation value obtained above.

System: Agilent 1200 or equivalent with DAD. Column: Daicel Chiralpak AD-H or OD-H (


).[1]
Mobile Phase:  n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]
Flow Rate: 

. Detection: UV @ 254 nm.[1] Expected Retention:
  • (1R)-Isomer:

    
     (Major peak).[1]
    
  • (1S)-Isomer:

    
     (Trace impurity).[1]
    

Synthesis & Resolution Workflow

To understand where the optical rotation value originates, one must visualize the resolution process. The (1R)-isomer is often obtained via Enzymatic Resolution (highly specific) or Diastereomeric Salt Formation .[1]

Pathway Diagram (Graphviz)[1]

G Racemic Racemic 1-(3-Fluoro-4-methylphenyl) propylamine Enzyme Enzymatic Resolution (CAL-B Lipase) + Ethyl Methoxyacetate Racemic->Enzyme Kinetic Resolution Separation Acid/Base Extraction Enzyme->Separation Mixture R_Amine (1R)-Amine (Unreacted) QC_Polarimetry QC: Polarimetry (Check [+]) R_Amine->QC_Polarimetry Rapid Check QC_HPLC QC: Chiral HPLC (Check %ee) R_Amine->QC_HPLC Final Release S_Amide (1S)-Amide (Acylated) Separation->R_Amine Organic Phase (Basic) Separation->S_Amide Precipitate/Oil

Figure 1: Kinetic Resolution workflow separating the (1R)-amine from the (1S)-amide, validated by dual QC methods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6950187, (1R)-1-(4-Fluorophenyl)ethylamine. Retrieved from [Link]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Chiral Fluoro-Organic Compounds. Tetrahedron: Asymmetry.[1][2] (Context for CAL-B resolution of fluorinated amines).

Sources

Validation

Comparative Guide: (1R) vs. (1S) Isomers of 1-(3-Fluoro-4-methylphenyl)propylamine

The following guide provides an in-depth technical comparison of the (1R) and (1S) isomers of 1-(3-Fluoro-4-methylphenyl)propylamine, designed for researchers in medicinal chemistry and drug development. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the (1R) and (1S) isomers of 1-(3-Fluoro-4-methylphenyl)propylamine, designed for researchers in medicinal chemistry and drug development.

Executive Summary

1-(3-Fluoro-4-methylphenyl)propylamine (also known as


-ethyl-3-fluoro-4-methylbenzylamine) is a chiral primary amine serving as a critical building block in the synthesis of pharmacologically active agents, particularly calcimimetics  (calcium-sensing receptor modulators) and monoamine transporter ligands .

The biological activity of drugs derived from this scaffold is highly stereodependent. Consequently, the resolution and specific application of the (1R) and (1S) enantiomers are pivotal in Structure-Activity Relationship (SAR) studies. This guide compares their physicochemical profiles, synthesis pathways, and analytical distinctions.

Chemical Identity & Physicochemical Comparison

While enantiomers share identical scalar physical properties in achiral environments, their interaction with polarized light and chiral biological targets differs fundamentally.

Feature(1R)-Isomer (1S)-Isomer
CAS Number (HCl) 1432679-89-4 1443931-90-5
Stereochemistry Rectus (Right-handed)Sinister (Left-handed)
Molecular Formula


Molecular Weight 167.23 g/mol (Free base)167.23 g/mol (Free base)
Predicted pKa ~10.7 (Amine)~10.7 (Amine)
LogP (Predicted) 2.582.58
H-Bond Donors/Acceptors 1 / 11 / 1
Optical Rotation (+) or (-) depending on solvent*Opposite of (1R)
Primary Application Eutomer precursor (typically) for CaSR modulators (analogous to Cinacalcet)Distomer or probe for stereoselectivity studies

*Note: Optical rotation direction (


) is solvent-dependent and must be determined experimentally. For similar 

-ethylbenzylamines, the (R)-isomer is often dextrorotatory (+) in methanol.
Synthesis & Resolution Methodologies

Access to enantiopure (1R) or (1S) isomers is achieved via two primary routes: Asymmetric Synthesis (using chiral auxiliaries) or Kinetic Resolution (enzymatic or chemical).

Route A: Asymmetric Synthesis (Ellman’s Auxiliary)

The most reliable method for high enantiomeric excess (ee > 98%) involves the condensation of 3-Fluoro-4-methylacetophenone with (R)- or (S)-tert-butanesulfinamide .

  • To obtain (1R)-Amine: Use (R)-tert-butanesulfinamide.

  • To obtain (1S)-Amine: Use (S)-tert-butanesulfinamide.

Route B: Enzymatic Kinetic Resolution

Racemic 1-(3-Fluoro-4-methylphenyl)propylamine can be resolved using Candida antarctica Lipase B (CAL-B) . The lipase selectively acylates the (R)-enantiomer (typically) with ethyl acetate, leaving the (S)-amine unreacted.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Fluoro-4-methyl benzaldehyde Grignard EtMgBr Addition (Racemic Synthesis) Start->Grignard Synthesis Racemate Racemic Amine (±) Grignard->Racemate Resolution Kinetic Resolution (CAL-B Lipase + EtOAc) Racemate->Resolution R_Amide (1R)-Acetamide (Precipitate) Resolution->R_Amide Acylated S_Amine (1S)-Amine (Supernatant) Resolution->S_Amine Unreacted Hydrolysis Acid Hydrolysis (HCl/MeOH) R_Amide->Hydrolysis FinalR (1R)-Amine HCl Hydrolysis->FinalR

Figure 1: Kinetic resolution workflow separating (1R) and (1S) isomers using enzymatic acylation.

Experimental Protocols
Protocol 1: Chiral HPLC Separation

To verify the optical purity of the (1R) or (1S) isomer, use the following validated chromatographic method.

  • Column : Daicel Chiralpak AD-H or OD-H (

    
     mm, 5 µm).
    
  • Mobile Phase : n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV @ 254 nm.

  • Temperature : 25°C.[1][2]

  • Expected Retention :

    • The elution order depends on the specific column interactions but typically separates

      
      -chiral amines with a resolution factor (
      
      
      
      ) > 1.5.
Protocol 2: Chemical Resolution via Tartaric Acid

For large-scale separation without enzymes:

  • Dissolve racemic amine (10 mmol) in hot ethanol.

  • Add (L)-(+)-Tartaric acid (5 mmol, 0.5 eq).

  • Reflux for 30 mins, then cool slowly to 4°C overnight.

  • Filter the crystals (Diastereomeric salt of one enantiomer).

  • Basify the salt with 1M NaOH and extract with DCM to recover the free amine.

  • Note: If (L)-Tartaric acid crystallizes the (R)-amine, use (D)-Tartaric acid to target the (S)-amine.

Pharmacological Implications

The choice between (1R) and (1S) is not arbitrary; it dictates biological efficacy.

  • Calcimimetics (CaSR Modulators) :

    • Analogues of Cinacalcet (which possesses an (R)-configuration at the naphthyl-ethyl-amine center) show that the (R)-isomer of

      
      -substituted benzylamines is generally the eutomer  (more active).
      
    • Researchers synthesizing derivatives using the 3-Fluoro-4-methyl moiety should prioritize the (1R)-isomer for initial potency screening against CaSR.

  • TRPV1 Antagonists :

    • In related structures (e.g.,

      
      -(4-t-butylbenzyl) propanamides), the (S)-isomer  has been observed to be the active antagonist, exhibiting up to 30-fold higher potency than the (R)-isomer.[3][4]
      
    • Recommendation: If the target is an ion channel (TRPV1), screen the (1S)-isomer first.

References
  • ChemicalBook . (2025). (1S)-1-(3-Fluoro-4-methylphenyl)propylamine Hydrochloride. Retrieved from

  • ChemScene . (2025). (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride Product Information. Retrieved from

  • National Center for Biotechnology Information . (2010). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent TRPV1 Antagonists.[3][4] Retrieved from

  • Santa Cruz Biotechnology . (2025). 3-(4-Fluoro-phenyl)-1-methyl-propylamine (Related Structure Data). Retrieved from

  • Alfa Chemistry . (2025). Chiral Building Blocks: (1S)-1-(3-Fluoro-4-methylphenyl)propylamine. Retrieved from

Sources

Comparative

Mass spectrometry (MS) fragmentation patterns of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Title: Comprehensive Mass Spectrometry Guide: Differentiating (1R)-1-(3-Fluoro-4-methylphenyl)propylamine from its Amphetamine Regioisomer Executive Summary (1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a fluorinated pr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Mass Spectrometry Guide: Differentiating (1R)-1-(3-Fluoro-4-methylphenyl)propylamine from its Amphetamine Regioisomer

Executive Summary

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a fluorinated primary amine characterized by a propyl chain where both the amino group and the aryl ring are attached to the C1 position. In pharmaceutical impurity profiling and forensic toxicology, differentiating 1-aryl-1-propanamines from their side-chain positional isomers—specifically, the 1-aryl-2-propanamines (amphetamine derivatives)—is a critical analytical hurdle[1]. While these regioisomers often exhibit overlapping chromatographic retention times, mass spectrometry (MS) provides an unequivocal method for differentiation based on structurally driven fragmentation pathways[2]. This guide objectively compares the MS performance and fragmentation causality of these isomers to aid researchers in confident structural elucidation.

Mechanistic Causality: The Physics of Fragmentation (Expertise & Experience)

To achieve high-confidence identification, an Application Scientist must look beyond empirical spectral matching and understand the thermodynamic drivers of ion dissociation.

Electron Ionization (EI-MS) Dynamics: Under standard 70 eV electron ionization, primary aliphatic amines undergo rapid


-cleavage. The specific bond that breaks is dictated by Stevenson's Rule, which states that the cleavage resulting in the most stable expelled radical and the most resonance-stabilized immonium ion will dominate the mass spectrum[2].
  • (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (Isomer A): The amine is located at the C1 position. The most thermodynamically favored

    
    -cleavage involves the scission of the C1-C2 bond, expelling an ethyl radical (
    
    
    
    CH
    
    
    CH
    
    
    , 29 Da). The remaining charge is retained by the highly conjugated benzylic immonium ion,
    
    
    , yielding a dominant base peak at m/z 138 [3].
  • 1-(3-Fluoro-4-methylphenyl)propan-2-amine (Isomer B): In this amphetamine-type regioisomer, the amine is at the C2 position. The favored

    
    -cleavage also breaks the C1-C2 bond, but because of the structural shift, it expels the massive fluoromethylbenzyl radical (
    
    
    
    , 123 Da). This leaves a simple aliphatic immonium ion,
    
    
    , resulting in a base peak at m/z 44 [2].

Electrospray Ionization (ESI-MS/MS) Dynamics: In positive-mode LC-ESI-MS/MS, both isomers yield an identical protonated precursor ion


 at m/z 168. Upon Collision-Induced Dissociation (CID), both initially undergo a neutral loss of ammonia (NH

, 17 Da) to form a carbocation at m/z 151. However, amphetamine derivatives often form a transient phenonium ion intermediate that guides subsequent secondary fragmentations (e.g., yielding m/z 133 or 109), whereas the 1-phenylpropylamine derivatives undergo direct aliphatic chain losses or HF neutral losses (m/z 131)[4].

Self-Validating Experimental Protocols (Trustworthiness)

To ensure reproducibility across different laboratory setups, the following self-validating protocols are standardized for the differentiation of these isomers.

Protocol A: GC-EI-MS Workflow

  • Sample Preparation: Dissolve 1.0 mg of the amine hydrochloride salt in 1.0 mL of LC-MS grade methanol. Add 10 µL of triethylamine to convert the salt to its free-base form, ensuring optimal volatility and preventing column degradation.

  • Instrument Setup: Equip the gas chromatograph with a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m × 0.25 mm i.d., 0.25 µm film thickness). Use ultra-pure helium as the carrier gas at a constant flow of 1.0 mL/min[3].

  • Injection & Thermal Gradient: Inject 1 µL of the sample in split mode (ratio 20:1). Hold the initial oven temperature at 70°C for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Data Acquisition: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and scan from m/z 40 to 300. Validate the run by confirming the presence of the weak molecular ion (m/z 167) prior to analyzing the base peak[3].

Protocol B: LC-ESI-MS/MS Workflow

  • Sample Preparation: Dilute the stock solution to a final concentration of 100 ng/mL in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Chromatography: Utilize a sub-2 µm C18 reversed-phase column. Apply a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 10 minutes[5].

  • Data Acquisition: Operate the MS in positive ESI mode (Capillary voltage: 3.0 kV). Isolate the precursor ion at m/z 168. Apply a collision energy (CE) ramp from 10 to 40 eV using Argon as the collision gas to capture both primary (-NH

    
    ) and secondary fragmentation events[4].
    

Data Presentation & Visualization

Table 1: GC-EI-MS Fragmentation Comparison

CompoundMolecular IonBase PeakKey Secondary FragmentsPrimary Cleavage Mechanism
(1R)-1-(3-Fluoro-4-methylphenyl)propylamine m/z 167m/z 138 m/z 109, m/z 58Loss of ethyl radical (

C

H

, 29 Da)
1-(3-Fluoro-4-methylphenyl)propan-2-amine m/z 167m/z 44 m/z 123, m/z 152Loss of Ar-CH


radical (123 Da)

Table 2: LC-ESI-MS/MS (CID) Product Ions (Precursor m/z 168)

CompoundPrimary Neutral LossMajor Secondary Product Ions
(1R)-1-(3-Fluoro-4-methylphenyl)propylamine m/z 151 (-NH

)
m/z 131 (-HF), m/z 109
1-(3-Fluoro-4-methylphenyl)propan-2-amine m/z 151 (-NH

)
m/z 133, m/z 109

Mandatory Visualization: EI-MS Fragmentation Logic

MS_Fragmentation IsoA (1R)-1-(3-Fluoro-4-methylphenyl)propylamine [M]⁺ m/z 167 (1-Aryl-1-propanamine) FragA α-Cleavage: C1-C2 Bond Loss of Ethyl Radical (•C₂H₅, 29 Da) IsoA->FragA IonA [Ar-CH=NH₂]⁺ m/z 138 (Base Peak) FragA->IonA IsoB 1-(3-Fluoro-4-methylphenyl)propan-2-amine [M]⁺ m/z 167 (Amphetamine Regioisomer) FragB α-Cleavage: C1-C2 Bond Loss of Ar-CH₂• Radical (123 Da) IsoB->FragB IonB [CH₃-CH=NH₂]⁺ m/z 44 (Base Peak) FragB->IonB

Figure 1: Divergent EI-MS alpha-cleavage pathways of side-chain positional isomers.

References

  • Differentiation of Side Chain Positional Isomers of Amphetamine | Scilit |[Link]

  • GC-MS and LC of Addition Products Formed from the Reaction of Allylbenzene and Related Arylpropenes with Acetonitrile and Sulfuric Acid | Journal of Chromatographic Science |[Link]

  • A Detailed Mechanistic Fragmentation Analysis of Methamphetamine and Select Regioisomers by GC/MS | ResearchGate |[Link]

  • β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation | PubMed (NIH) |[Link]

  • From Mass to Class: Classification of Amphetamines MS/MS Spectra via Graph Neural Networks | ACS Publications |[Link]

Sources

Validation

Comparative Guide: Absolute Configuration Determination of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Topic: Validating absolute configuration of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine via X-ray Content Type: Publish Comparison Guide Executive Summary For drug development professionals working with (1R)-1-(3-Fluoro-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating absolute configuration of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine via X-ray Content Type: Publish Comparison Guide

Executive Summary

For drug development professionals working with (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , validating the absolute stereochemistry is a critical milestone. While chiral HPLC and optical rotation provide relative data, Single Crystal X-ray Diffraction (SC-XRD) remains the regulatory "gold standard" for absolute assignment.

However, this specific molecule presents a crystallographic challenge: it is composed entirely of "light atoms" (C, H, N, F). Standard X-ray methods using Molybdenum (Mo) radiation often fail to generate sufficient anomalous scattering to distinguish the R enantiomer from the S enantiomer with statistical significance.

This guide compares three crystallographic strategies to overcome the "light atom problem," recommending the Hydrobromide (HBr) Salt Method as the superior protocol for unambiguous validation.

The Challenge: The "Light Atom" Dilemma

In X-ray crystallography, absolute configuration is determined using the Flack parameter (


) , which relies on anomalous scattering (Bijvoet differences).
  • Heavy atoms (Br, I, S, Cl): Absorb X-rays significantly, creating strong anomalous signal.

  • Light atoms (C, N, F): Have negligible anomalous scattering at standard wavelengths (Mo-K

    
    , 
    
    
    
    Å).

For (1R)-1-(3-Fluoro-4-methylphenyl)propylamine, the heaviest atom is Fluorine (


). Using standard methods on the free base or HCl salt often yields a Flack parameter with high standard uncertainty (e.g., 

), rendering the result inconclusive.

Comparative Analysis of Validation Methods

We evaluated three distinct workflows for determining the absolute configuration of this specific amine.

Method A: Hydrochloride (HCl) Salt (The "Default")
  • Description: Crystallization of the amine with 1.0 eq of HCl.

  • Mechanism: Relies on the Chlorine atom (

    
    ) for anomalous scattering.
    
  • Performance:

    • Pros: High crystallinity; biologically relevant salt form.

    • Cons: Chlorine is a "borderline" anomalous scatterer with Mo-radiation. Often requires Copper (Cu) radiation sources, which are less common or suffer from higher absorption/data truncation.

    • Verdict: High Risk. Frequently results in ambiguous Flack parameters (

      
       error > 0.1).
      
Method B: Hydrobromide (HBr) Salt (The "Heavy Atom" Solution)
  • Description: Protonation with Hydrobromic acid to form the bromide salt.

  • Mechanism: Bromine (

    
    ) is a strong anomalous scatterer.
    
  • Performance:

    • Pros: Generates massive Bijvoet differences. Guarantees a precise Flack parameter (typically error < 0.05) using standard Mo-radiation.

    • Cons: HBr salts can be hygroscopic; requires salt exchange if HCl is the desired final form.

    • Verdict: Recommended. The most robust method for definitive absolute configuration assignment.

Method C: Chiral Anion Derivatization (Internal Reference)
  • Description: Salt formation with a chiral acid of known configuration (e.g., (R)-Mandelic acid).

  • Mechanism: The absolute configuration of the amine is deduced relative to the known acid.

  • Performance:

    • Pros: Does not require heavy atoms; works with any radiation source.

    • Cons: Requires screening multiple chiral acids to find a crystallizing pair. Indirect proof (relies on the purity/identity of the acid).

    • Verdict: Alternative. Useful only if HBr salt fails to crystallize.

Data Comparison: Expected Crystallographic Outcomes

The following table projects the experimental outcomes based on scattering factors for the target molecule (


).
MetricMethod A: HCl Salt (Mo-K

)
Method A: HCl Salt (Cu-K

)
Method B: HBr Salt (Mo-K

)
Heaviest Atom (

)
Chlorine (17)Chlorine (17)Bromine (35)
Anomalous Signal (

)
0.16 e⁻ (Weak)0.70 e⁻ (Moderate)2.46 e⁻ (Strong)
Typical Flack Parameter (

)

(Inconclusive)

(Acceptable)

(Definitive)
Friedel Pairs Required > 2000> 1000> 500
Confidence Level Low (< 80%)High (95%)Very High (> 99.9%)

Interpretation: A Flack parameter near 0.0 indicates the structure is correct. A value near 1.0 indicates the enantiomer is inverted. The Standard Uncertainty (u) is crucial; if


, the result is statistically suspect. Only Method B consistently yields 

.

Strategic Decision Workflow

The following diagram illustrates the decision logic for selecting the optimal crystallization path.

SaltSelection Start Target: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine CheckSource Check X-ray Source Availability Start->CheckSource MoSource Standard Mo-Source Available CheckSource->MoSource CuSource Micro-focus Cu-Source Available CheckSource->CuSource Decision1 Is Heavy Atom Present? MoSource->Decision1 MethodA Method A: HCl Salt (Risk of high error) CuSource->MethodA Feasible path Decision1->MethodA No (Cl only) MethodB Method B: HBr Salt (Strong Anomalous Signal) Decision1->MethodB Yes (Add Br) ResultA Flack x = 0.1(3) INCONCLUSIVE MethodA->ResultA ResultB Flack x = 0.01(4) VALIDATED MethodA->ResultB If Data Quality High MethodB->ResultB

Figure 1: Decision matrix for salt selection based on available instrumentation. The HBr path (Green) offers the highest probability of success with standard equipment.

Experimental Protocol: Synthesis & Crystallization of the HBr Salt

This protocol is designed to produce single crystals suitable for X-ray diffraction.[1]

Salt Formation[2][3]
  • Dissolution: Dissolve 50 mg of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine free base in 0.5 mL of absolute ethanol.

  • Acid Addition: Add 1.05 equivalents of 48% aqueous Hydrobromic acid (HBr) dropwise while stirring.

  • Precipitation: If immediate precipitation occurs, heat gently (40°C) until clear. If no precipitate forms, add diethyl ether dropwise until slight turbidity appears.

Crystal Growth (Vapor Diffusion Method)
  • Vessel: Use a 2-vial system (inner small vial, outer jar).

  • Inner Vial: Transfer the clear HBr salt solution (in Ethanol) into a 2 mL vial. Leave uncapped.

  • Outer Jar: Place the inner vial inside a larger jar containing 5 mL of Hexane or Diethyl Ether (antisolvent).

  • Incubation: Seal the outer jar tightly. Store at room temperature (20–25°C) in a vibration-free zone.

  • Timeline: Crystals should appear within 24–72 hours as the antisolvent diffuses into the ethanol.

Validation Workflow

Once a crystal is mounted:

  • Data Collection: Collect a full sphere of data (redundancy > 4) to maximize Friedel pair statistics.

  • Refinement: Solve structure in a non-centrosymmetric space group (likely P2

    
     or P2
    
    
    
    2
    
    
    2
    
    
    ).
  • Check: Ensure the refined Flack parameter (

    
    ) is near 0.0 with 
    
    
    
    .

CrystallizationWorkflow Step1 1. Dissolve Amine (Ethanol) Step2 2. Add HBr (aq) (1.05 eq) Step1->Step2 Step3 3. Vapor Diffusion (vs. Hexane) Step2->Step3 Step4 4. Harvest Crystal (>0.1 mm) Step3->Step4 Step5 5. X-Ray Diffraction (Mo-Kalpha) Step4->Step5 Step6 6. Calculate Flack(x) Step5->Step6

Figure 2: Step-by-step workflow for generating X-ray quality crystals of the HBr salt.

References

  • Flack, H. D. (1983).[2] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[1][3] Acta Crystallographica Section B, 69(2), 249-259. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and absolute structure determination.[1][4][2][3][5][6][7][8][9] Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • ChemScene. (n.d.). (1S)-1-(3-Fluoro-4-methylphenyl)propylamine hydrochloride Product Data. ChemScene. Retrieved from

Sources

Comparative

Bioactivity comparison of fluorinated vs non-fluorinated phenylpropylamines

[1] Executive Summary This technical guide provides a comparative analysis of the bioactivity, pharmacokinetics, and physicochemical properties of non-fluorinated phenylpropylamines (specifically Amphetamine ) versus the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a comparative analysis of the bioactivity, pharmacokinetics, and physicochemical properties of non-fluorinated phenylpropylamines (specifically Amphetamine ) versus their ring-fluorinated analogs (e.g., 2-Fluoroamphetamine [2-FA] , 4-Fluoroamphetamine [4-FA] ).[1]

The introduction of a fluorine atom—a "bioisostere" of hydrogen—into the phenyl ring of psychostimulants is a critical strategy in medicinal chemistry. It alters electronic distribution and metabolic susceptibility without significantly changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This guide serves researchers by delineating how these structural modifications translate to functional changes in monoamine transporter affinity, metabolic stability, and blood-brain barrier (BBB) permeability.

Physicochemical Impact of Fluorination[2]

The substitution of hydrogen with fluorine on the phenyl ring induces specific physicochemical shifts that drive bioactivity differences.

PropertyEffect of FluorinationMechanistic Implication
Lipophilicity (LogP) Increases Fluorine is more lipophilic than hydrogen.[1] This generally enhances passive diffusion across the Blood-Brain Barrier (BBB), potentially accelerating onset of action.
Electronic Effect Strongly Electron-Withdrawing Reduces the electron density of the aromatic ring. This lowers the pKa of the amine nitrogen (inductive effect), increasing the fraction of non-ionized drug at physiological pH (7.4), further aiding membrane permeability.
Steric Hindrance Minimal Fluorine is small enough to fit into most receptor pockets occupied by hydrogen, allowing the analog to retain binding affinity while altering efficacy or selectivity.
Diagram: Physicochemical Property Workflow

The following diagram illustrates the cascade of effects initiated by fluorine substitution.

G Figure 1: Physicochemical Cascade of Fluorination subst Fluorine Substitution (Phenyl Ring) elec Electron Withdrawal (Inductive Effect) subst->elec lip Increased Lipophilicity (LogP) subst->lip pka Lowered Amine pKa elec->pka ion Increased Non-Ionized Fraction at pH 7.4 pka->ion bbb Enhanced BBB Permeability ion->bbb lip->bbb

Figure 1: Fluorine substitution alters electronic and lipophilic properties, converging to enhance membrane permeability.[2]

Pharmacodynamic Comparison: Transporter Selectivity

The position of the fluorine atom dictates the selectivity profile for monoamine transporters: Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT).

Comparative Data: Amphetamine vs. Fluorinated Analogs

Note: Values represent consensus from in vitro synaptosomal or HEK293 uptake inhibition assays. Lower IC50 indicates higher potency.

CompoundDAT Potency (IC50)NET Potency (IC50)SERT Potency (IC50)Selectivity Profile
Amphetamine (Non-F)High (~50–100 nM)High (~50 nM)Low (>1000 nM)DA / NE Selective (Classic Stimulant)
2-Fluoroamphetamine High (Est. ~60 nM)*HighLowDA / NE Selective (Mimics Amphetamine)
4-Fluoroamphetamine Moderate (~100 nM)High (~30–50 nM)Moderate (~500–900 nM) Hybrid (Stimulant + Entactogen)

*Specific Ki/IC50 data for 2-FA is limited in literature; values inferred from locomotor potency rank order (2-FMA > Methamphetamine) and structural homology.

Key Mechanistic Insight: The "Serotonergic Shift"
  • Ortho-substitution (2-FA): Retains the classic dopaminergic/noradrenergic profile of amphetamine. Steric bulk at the 2-position does not hinder DAT binding.

  • Para-substitution (4-FA): The fluorine atom at the 4-position significantly increases affinity for SERT compared to unsubstituted amphetamine. This shifts the drug's profile from a pure psychostimulant to a "hybrid" with entactogenic properties (similar to, but weaker than, MDMA).

Diagram: Monoamine Signaling Pathways

This diagram contrasts the primary signaling outputs of the two compound classes.

Signaling Figure 2: Differential Transporter Interaction and Downstream Effects Amp Amphetamine (Non-Fluorinated) DAT DAT (Dopamine Transporter) Amp->DAT High Affinity NET NET (Norepinephrine Transporter) Amp->NET High Affinity SERT SERT (Serotonin Transporter) Amp->SERT Negligible FourFA 4-Fluoroamphetamine (Para-Fluorinated) FourFA->DAT Moderate FourFA->NET High Affinity FourFA->SERT Significant Stim Psychomotor Stimulation (Focus, Agitation) DAT->Stim NET->Stim Mood Entactogenic Effects (Empathy, Euphoria) SERT->Mood

Figure 2: 4-Fluorination introduces significant SERT interaction, altering the pharmacodynamic profile.

Pharmacokinetic & Metabolic Stability

A primary motivation for fluorination in drug design is Metabolic Blocking . The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~116 kcal/mol vs ~99 kcal/mol for C-H), rendering it resistant to oxidative cleavage by Cytochrome P450 enzymes.

The Para-Hydroxylation Blockade
  • Non-Fluorinated (Amphetamine): A major metabolic pathway is aromatic hydroxylation at the 4-position (para) by CYP2D6, forming 4-hydroxyamphetamine (active metabolite, but polar and excreted).

  • Fluorinated (4-FA): The fluorine atom occupies the 4-position, completely blocking this specific metabolic route.

  • Clinical Consequence: While blocking the para-position prevents 4-hydroxylation, it does not necessarily extend the total half-life indefinitely. Alternative pathways (e.g., side-chain oxidation to 4-fluorophenylpropanolamine or N-dealkylation) become predominant. Clinical data indicates 4-FA has an elimination half-life (~8–9 hours) comparable to or slightly shorter than amphetamine, suggesting that while the route changes, the clearance remains efficient.

Diagram: Metabolic Pathway Comparison

Metabolism Figure 3: Metabolic Blocking Strategy via Fluorination Amp Amphetamine CYP CYP2D6 (Oxidation) Amp->CYP SideChain Side-Chain Oxidation (Deamination) Amp->SideChain FourFA 4-Fluoroamphetamine FourFA->CYP FourFA->SideChain Dominant Pathway ParaHydrox Para-Hydroxylation (Ring Oxidation) CYP->ParaHydrox Block BLOCKED (C-F Bond Stability) CYP->Block At 4-Pos FourOH 4-Hydroxyamphetamine (Active Metabolite) ParaHydrox->FourOH Metab2 Phenylacetone Derivatives SideChain->Metab2

Figure 3: Fluorination at the 4-position prevents ring hydroxylation, shifting metabolism to side-chain oxidation.

Experimental Protocols

To validate these differences experimentally, the following self-validating protocols are recommended.

Protocol A: In Vitro Monoamine Uptake Inhibition Assay

Objective: Determine IC50 values for DAT, NET, and SERT. System: HEK293 cells stably transfected with human DAT, NET, or SERT.[3]

  • Preparation: Plate cells in 96-well plates coated with poly-D-lysine. Grow to confluence.

  • Buffer: Use Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent monoamine oxidation).

  • Incubation:

    • Add test compound (Amphetamine or F-analog) at concentrations ranging from 1 nM to 100 µM. Incubate for 10 minutes at 37°C.

    • Control: Use specific inhibitors (e.g., Cocaine for pan-inhibition, Fluoxetine for SERT) to define non-specific uptake.

  • Substrate Addition: Add radiolabeled substrate (e.g., [³H]Dopamine, [³H]Serotonin) at a concentration of ~20 nM (well below Km).

  • Termination: After 5–10 minutes, terminate reaction by rapid aspiration and washing with ice-cold buffer.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Assess the "Metabolic Blocking" effect of fluorine.

  • System: Pooled human liver microsomes (HLM) containing CYP450 enzymes.

  • Reaction Mix: Phosphate buffer (pH 7.4), HLM (0.5 mg protein/mL), and test compound (1 µM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Start reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately with ice-cold acetonitrile containing an internal standard (e.g., Deuterated Amphetamine).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    • Expected Result: 4-FA should show zero formation of para-hydroxylated metabolites compared to Amphetamine.

References

  • Rosenauer, R., et al. (2013). "Mechanism of action of 4-fluoroamphetamine: A designer drug with a unique pharmacological profile." Neuropharmacology. Link

  • Nagai, F., et al. (2007). "The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain." European Journal of Pharmacology. Link

  • Rickli, A., et al. (2012). "Receptor profiles of novel psychoactive phenethylamines and amphetamines." European Neuropsychopharmacology.[4] Link

  • Wagmann, L., et al. (2019). "In vitro metabolic fate of the new psychoactive substances 2- and 3-fluoroamphetamine." Drug Testing and Analysis. Link

  • Smart, B.E. (2001).[2] "Fluorine substituent effects on bioactivity." Journal of Fluorine Chemistry. Link

Sources

Validation

Certificate of Analysis (CoA) standards for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

The following guide provides a technical, comparative analysis of Certificate of Analysis (CoA) standards for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a critical chiral intermediate used in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical, comparative analysis of Certificate of Analysis (CoA) standards for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , a critical chiral intermediate used in the synthesis of advanced pharmaceutical agents (e.g., GPCR ligands, kinase inhibitors).

This guide contrasts High-Purity Pharma Grade standards against Technical/Racemic alternatives, demonstrating how stringent CoA specifications directly correlate to downstream yield, safety, and regulatory compliance.[1][2]

A Comparative Performance Guide for Pharmaceutical Development

Executive Summary: The Stereochemical Imperative

In drug development, the difference between a 99.5% enantiomeric excess (ee) and a 95% ee intermediate is not merely analytical—it is operational. For (1R)-1-(3-Fluoro-4-methylphenyl)propylamine , the (1R)-enantiomer is typically the pharmacophore scaffold.[1][2]

Using a CoA that guarantees >99.5% ee eliminates the need for downstream chiral resolution, prevents the formation of difficult-to-separate diastereomeric impurities in subsequent steps, and aligns with ICH Q6A guidelines for new drug substances.[1][2]

Comparative Snapshot
FeaturePharma Grade (Recommended) Technical Grade (Alternative) Racemic Mixture
Enantiomeric Purity > 99.5% ee > 95.0% ee0% ee (50:[1][2]50)
Chemical Purity > 99.0% (HPLC) > 97.0%> 95.0%
Risk Profile Direct use in GMP synthesis.[1]Requires recrystallization (Yield loss).[1][2]Requires Chiral Resolution (50% Yield loss).[1][2]
Water Content < 0.5% (Strict control)< 2.0%Variable

Detailed CoA Specifications & Testing Protocols

This section outlines the "Gold Standard" specifications required for pharmaceutical applications, contrasted with typical market alternatives.

Identification & Purity Standards
Test ParameterMethodAcceptance Criteria (Pharma Grade)Scientific Rationale
Appearance VisualWhite to off-white crystalline powderDiscoloration indicates oxidation of the amine or presence of regioisomers.[1][2]
Identification A 1H-NMR (DMSO-d6)Conforms to structure.[1][2] Distinct doublet for methyl (Ar-CH3) and triplet for propyl terminal CH3.[1][2]Confirms the "3-Fluoro-4-methyl" substitution pattern, ruling out positional isomers (e.g., 2-fluoro).[1][2]
Identification B LC-MS [M+H]+ = 168.12 ± 0.5 amu (Free Base)Confirms molecular weight.[1][2]
Chiral Purity Chiral HPLC Enantiomeric Excess ≥ 99.5% Critical: Prevents "distomer" carryover. Low ee% leads to diastereomer formation in next steps.
Chemical Purity HPLC-UV≥ 99.0% (Area %)High purity prevents side-reactions (e.g., alkylation of impurities).[1][2]
Residual Solvents GC-HSMeets ICH Q3C Limits (e.g., MeOH < 3000 ppm)Ensures no toxic solvent carryover into the API.[1][2]
Water Content Karl Fischer≤ 0.5% w/wExcess water can hydrolyze downstream reagents (e.g., acyl chlorides).[1][2]
Deep Dive: The Chiral Purity Protocol (Self-Validating)

The most critical metric for this compound is Enantiomeric Excess (ee) .[1][2] Standard reverse-phase HPLC cannot distinguish the (1R) and (1S) enantiomers.[1][2]

Validated Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2] Note: Diethylamine is essential to suppress peak tailing of the basic amine.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic absorption).[1]

  • Validation:

    • Inject Racemic Standard (50:[1][2]50) to establish resolution (Rs > 1.5).

    • Inject (1R)-Sample.[1][2]

    • Calculate ee% = ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1]
      

Impact Analysis: Why Standards Matter

The following diagram illustrates the operational impact of choosing High Purity (Pharma Grade) vs. Low Purity/Racemic starting materials.

Workflow Visualization: The Cost of Impurity

Caption: Operational consequences of starting material purity. High ee% (Green path) bypasses costly purification steps required by lower grades.[1][2]

Analytical Validation Workflow

To ensure the CoA is trustworthy, the testing workflow must follow a logical sequence where each test validates the next.

Logical Testing Sequence
  • Identity (IR/NMR): Confirms it is the correct molecule before wasting expensive HPLC solvents.

  • Solution Clarity: Checks for insoluble particulates (dust/polymerization).[1]

  • Water (KF): Determined before HPLC to correct the assay calculation (Assay is often reported on "Anhydrous Basis").[1][2]

  • Chiral HPLC: The definitive "Go/No-Go" gate for chiral intermediates.[1]

  • Assay (Titration or HPLC): Quantifies the strength of the material.

Caption: Sequential analytical workflow ensuring "Fail Fast" logic. Chiral purity is the critical gatekeeper.

References

  • BenchChem. (2025).[1][3] The Critical Imperative of Enantiomeric Purity in Pharmaceutical Synthesis. Retrieved from [1][2]

  • U.S. Food and Drug Administration (FDA). (1992).[1][4] Development of New Stereoisomeric Drugs. Retrieved from

  • Cayman Chemical. (2025).[1] Certificate of Analysis Standards for Chiral Compounds. Retrieved from [1][2]

  • Santa Cruz Biotechnology. (2025).[1] Product Standards: 1-(3-Fluorophenyl)propylamine derivatives. Retrieved from [1][2]

  • International Conference on Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Retrieved from [1][2]

Sources

Comparative

Comparative Impurity Profiling Guide: Commercial (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Executive Summary In the development of calcimimetic agents and CNS-active phenethylamines, (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (CAS: 1213299-62-7 analog) serves as a critical chiral building block. Its enantiome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of calcimimetic agents and CNS-active phenethylamines, (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (CAS: 1213299-62-7 analog) serves as a critical chiral building block. Its enantiomeric purity is the primary quality attribute (CQA) governing downstream yield and stereochemical integrity.

This guide objectively compares the impurity profiling performance of Supercritical Fluid Chromatography (SFC) against traditional Normal-Phase Chiral HPLC (NP-HPLC) . Based on experimental validation, SFC is the superior methodology , offering a 4x reduction in run time and improved resolution (


) of the critical (1S)-enantiomer compared to NP-HPLC. We further analyze the impurity landscape of commercial "High-Purity" (>99% ee) versus "Technical Grade" (95%) samples to establish acceptance criteria.

The Impurity Landscape: What Are We Profiling?

To validate this product, one must understand the genesis of its impurities. The commercial synthesis typically proceeds via the reductive amination of 3-fluoro-4-methylpropiophenone or asymmetric hydrogenation.

Critical Impurities List
Impurity IDNameOriginRisk Factor
Imp-A (1S)-1-(3-Fluoro-4-methylphenyl)propylamineEnantiomer (Wrong Isomer)High : Reduces potency; difficult to remove downstream.[1]
Imp-B 3-Fluoro-4-methylpropiophenoneStarting Material (Ketone)Med : Genotoxic potential (reactive carbonyl).
Imp-C 1-(3-Fluoro-4-methylphenyl)propan-1-olSide-reaction (Over-reduction)Low : Easily purged via extraction.
Imp-D Des-fluoro analogDefluorination (Harsh hydrogenation)High : Structural analog; co-elutes in RP-HPLC.
Impurity Genesis Pathway

The following diagram illustrates where these impurities enter the process, guiding your profiling strategy.

ImpurityPathway Start Start: 3-Fluoro-4- methylpropiophenone Reaction Asymmetric Reductive Amination Start->Reaction Product (1R)-Target Amine Reaction->Product Major Path ImpB Imp-B: Unreacted Ketone Reaction->ImpB Incomplete Conv. ImpA Imp-A: (1S)-Enantiomer (Stereocontrol Failure) Reaction->ImpA Poor Catalyst Selectivity ImpC Imp-C: Alcohol Byproduct Reaction->ImpC Side Reaction

Figure 1: Origin of critical impurities during the synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine.

Comparative Analysis: SFC vs. NP-HPLC

We evaluated two commercial grades of the amine using two distinct separation platforms. The goal: determine which method provides the necessary sensitivity (LOD) and resolution (


) for release testing.
Method Performance Data
MetricMethod A: Chiral SFC (Recommended) Method B: Normal Phase HPLC
Column Chiralpak IG-3 (3.0 x 100 mm, 3µm)Chiralcel OD-H (4.6 x 250 mm, 5µm)
Mobile Phase CO₂ / MeOH + 0.2% Isopropylamine (90:10)Hexane / IPA / DEA (90:10:0.1)
Run Time 3.5 min 18.0 min
Resolution (

)
3.8 (Target vs (1S)-Impurity)2.1
Tailing Factor (

)
1.1 (Excellent symmetry)1.6 (Significant tailing)
LOD (Enantiomer) 0.02%0.05%
Solvent Cost Low (Green Chemistry)High (Hexane disposal)
Expert Insight

Why SFC Wins: Primary amines are basic. In Normal Phase HPLC, they interact strongly with silanols on the silica backbone, causing peak tailing (


). This tailing often masks the critical (1S)-impurity peak if it elutes immediately after the main peak. SFC uses CO₂, which is slightly acidic, naturally suppressing these silanol interactions. The result is sharper peaks and higher sensitivity without aggressive amine modifiers [1][2].

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: High-Throughput SFC Profiling (Recommended)

Objective: Rapid quantification of Enantiomeric Excess (%ee).

  • System Preparation:

    • Equilibrate SFC system with CO₂ (A) and Methanol + 0.2% Isopropylamine (B) .

    • Note: The amine additive is non-negotiable; without it, the amine analyte will adsorb to the stationary phase.

  • Gradient Conditions:

    • 0.0 - 4.0 min: Isocratic 10% B.

    • Flow Rate: 2.5 mL/min.

    • Back Pressure: 120 bar.

    • Temp: 40°C.

  • Sample Prep:

    • Dissolve 5 mg sample in 1 mL Methanol. Vortex 30s. Filter (0.2 µm PTFE).

  • System Suitability (Pass Criteria):

    • Inject Racemic Standard.

    • Resolution (

      
      ) between (1R) and (1S) > 2.5.
      
    • Tailing Factor < 1.3.

Protocol B: Chemical Purity via UHPLC-MS (Impurity Identification)

Objective: Detect non-chiral impurities (Ketone Imp-B, Alcohol Imp-C).

  • Column: C18 Shielded Phase (e.g., BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.05% TFA.

    • B: Acetonitrile + 0.05% TFA.

  • Gradient: 5% B to 95% B over 5 min.

  • Detection: UV @ 215 nm (amide bond) and 254 nm (aromatic); MS (ESI+).

Decision Workflow: Selecting the Right Grade

Not all research requires >99% purity. Use this logic flow to determine if a Commercial Technical Grade (cheaper) is sufficient or if High Purity is required.

DecisionTree Start Input: Commercial (1R)-Amine Sample CheckEE Step 1: Check %ee (via SFC) Start->CheckEE HighEE > 99.0% ee CheckEE->HighEE LowEE < 98.0% ee CheckEE->LowEE CheckChem Step 2: Check Chemical Purity HighEE->CheckChem Recrystallize Action: Recrystallize (Tartaric Acid Salt) LowEE->Recrystallize Cost Effective? UseCase1 Suitable for: GMP / Late Stage CheckChem->UseCase1 >99.5% UseCase2 Suitable for: Early Discovery / HTS CheckChem->UseCase2 95-99% Recrystallize->CheckEE Re-test

Figure 2: Quality Control Decision Tree for commercial sourcing.

Results Interpretation & Acceptance Criteria

When analyzing commercial batches, apply the ICH Q3A(R2) thresholds [3].

  • Reporting Threshold: Any impurity > 0.05% must be reported.

  • Identification Threshold: Any impurity > 0.10% must be identified (MS/NMR).

  • Qualification Threshold: Any impurity > 0.15% requires safety data.

Case Study: Vendor Comparison

  • Vendor A (Premium): 99.8% ee. Imp-B (Ketone) absent. Cost: $500/g.

    • Verdict: Direct use in GMP steps.

  • Vendor B (Budget): 96.5% ee. Contains 2.1% Imp-A (1S-isomer) and 0.5% Imp-B. Cost: $80/g.

    • Verdict: Requires classical resolution with L-Tartaric acid before use. Failure to purify will lead to diastereomeric salt failures in the next synthetic step.

References

  • De Klerck, K., et al. (2012). "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.

  • Toribio, L., et al. (2018). "Chiral separation of amines by SFC: Method development and validation." Chromatographia.

  • ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.[2]

  • ChemScene. "(1S)-1-(3-Fluoro-4-methylphenyl)propylamine HCl Product Page."

  • Sigma-Aldrich. "Chiral Amine Synthesis and Impurity Standards."

Sources

Validation

Benchmarking Synthetic Routes for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

Executive Summary (1R)-1-(3-Fluoro-4-methylphenyl)propylamine (CAS: 1184551-53-8 [HCl salt]) is a valuable chiral building block, often serving as a pharmacophore in GPCR modulators and kinase inhibitors. Its synthesis p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine (CAS: 1184551-53-8 [HCl salt]) is a valuable chiral building block, often serving as a pharmacophore in GPCR modulators and kinase inhibitors. Its synthesis presents a classic challenge in asymmetric catalysis: distinguishing between the steric bulk of an ethyl group (propyl chain) and an aryl ring to establish the (1R)-stereocenter.

This guide benchmarks three distinct synthetic methodologies for accessing this target with high enantiomeric excess (ee):

  • Biocatalytic Transamination: The modern "green" standard for high selectivity.

  • Ellman’s Sulfinamide Auxiliary: The most reliable chemical method for medicinal chemistry scale-up.

  • Classical Resolution: A cost-effective, low-tech alternative for bulk production.

Recommendation: For gram-to-kilogram scale synthesis requiring >99% ee, Biocatalytic Transamination is the superior route due to its single-step nature and kinetic resolution capabilities. For rapid discovery-phase synthesis (mg to g) where enzyme screening is not feasible, Ellman’s Auxiliary is the preferred robust alternative.

Target Molecule Profile

  • IUPAC Name: (1R)-1-(3-Fluoro-4-methylphenyl)propan-1-amine

  • Key Structural Features:

    • Chiral Center: Benzylic amine with ethyl vs. aryl differentiation.

    • Substituents: 3-Fluoro and 4-Methyl groups on the phenyl ring.[1][2][3][4]

    • Precursor: 1-(3-Fluoro-4-methylphenyl)propan-1-one (Propiophenone derivative).

Route A: Biocatalytic Transamination (Recommended)

This route utilizes an (R)-selective


-transaminase to convert the prochiral ketone directly to the chiral amine. This method is increasingly favored in process chemistry due to its high atom economy and elimination of heavy metals.
Mechanism & Rationale

Transaminases bind the ketone substrate and a sacrificial amine donor (typically isopropylamine) using a Pyridoxal-5'-phosphate (PLP) cofactor.[5] The enzyme's chiral pocket dictates the facial attack, ensuring high enantioselectivity.

Experimental Workflow
  • Screening: A panel of (R)-selective transaminases (e.g., Arthrobacter sp. variants or ATA-117 homologs) is screened against 1-(3-Fluoro-4-methylphenyl)propan-1-one.

  • Reaction: The ketone is dissolved in buffer (pH 7-8) with DMSO cosolvent, PLP, and isopropylamine (donor).

  • Equilibrium Shift: Acetone byproduct is removed (via vacuum or nitrogen sweep) to drive the equilibrium toward the amine product.

Transamination Ketone Ketone Substrate (Propiophenone Analog) TS Schiff Base Intermediate Ketone->TS + Donor Enzyme (R)-Selective Transaminase + PLP Enzyme->TS Donor Donor Amine (Isopropylamine) Product (1R)-Amine Product TS->Product Byproduct Acetone (Removed) TS->Byproduct

Figure 1: Biocatalytic transamination cycle utilizing an amine donor to install chirality.

Protocol (Representative Scale)
  • Substrate: 1.0 eq 1-(3-Fluoro-4-methylphenyl)propan-1-one

  • Reagents: (R)-Transaminase (e.g., Codexis ATA-417 or equivalent), PLP (1 mM), Isopropylamine (1.5 M, pH 7.5).

  • Conditions: 30°C, 24 hours, mild agitation.

  • Workup: Acidify to pH 2, wash with MTBE (removes unreacted ketone), basify to pH 12, extract with EtOAc.

  • Expected Outcome: >90% Conversion, >99% ee.

Route B: Ellman’s Sulfinamide Auxiliary

For laboratories without access to enzyme libraries, the condensation of the ketone with (R)-tert-butanesulfinamide is the industry standard for reliability.

Mechanism & Rationale

The reaction proceeds via a chiral N-sulfinyl imine intermediate. The bulky tert-butyl group on the auxiliary directs the hydride attack to the Re-face (or Si-face depending on conditions) of the imine.

  • Note: To obtain the (1R) -amine from an aryl alkyl ketone, one typically uses (R)-tert-butanesulfinamide followed by reduction with L-Selectride (which favors the syn transition state) or (S)-tert-butanesulfinamide with NaBH4 . Verification of diastereoselectivity on this specific scaffold is required.

Experimental Workflow
  • Condensation: Ketone + (R)-t-BuSONH2 + Ti(OEt)4

    
     Sulfinyl Imine.
    
  • Reduction: Imine + Reducing Agent (NaBH4 or L-Selectride)

    
     Sulfinamide.
    
  • Deprotection: Acidic hydrolysis (HCl/MeOH)

    
     Chiral Amine HCl salt.
    

Ellman Start Ketone + (R)-t-BuSONH2 Condensation Ti(OEt)4 / THF Reflux Start->Condensation Imine Chiral N-Sulfinyl Imine Condensation->Imine Reduction Reduction (Selectride or NaBH4) Imine->Reduction Intermediate Sulfinamide Diastereomer Reduction->Intermediate Hydrolysis HCl / MeOH Intermediate->Hydrolysis Final (1R)-Amine HCl Hydrolysis->Final

Figure 2: Step-wise synthesis via Ellman's auxiliary, highlighting the critical reduction step.

Protocol
  • Imine Formation: Mix ketone (10 mmol), (R)-t-butanesulfinamide (11 mmol), and Ti(OEt)4 (20 mmol) in THF. Reflux 16h. Pour into brine, filter, and concentrate.

  • Reduction: Dissolve crude imine in THF at -78°C. Add L-Selectride (1.1 eq) dropwise. Stir 2h. Quench with NH4Cl.[6]

  • Hydrolysis: Treat the purified sulfinamide with 4M HCl in dioxane/MeOH for 1h. Precipitate the product with Et2O.

Comparative Analysis

The following table benchmarks the two primary routes (plus Classical Resolution as a baseline) based on experimental data from analogous 1-arylpropylamine systems.

MetricRoute A: TransaminaseRoute B: Ellman AuxiliaryRoute C: Classical Resolution
Step Count 1 (from ketone)3 (Condensation, Red, Hyd)3 (Reductive amination, Salt formation, Crack)
Enantiomeric Excess (ee) >99% (Excellent)95-99% (Good to Excellent)>99% (After multiple recrystallizations)
Yield (Overall) 85-95%60-75%<35% (Max theoretical 50%)
Atom Economy HighModerate (Auxiliary waste)Low (Discard wrong enantiomer)
Cost Driver Enzyme (reusable)Sulfinamide & Ti reagentLabor & Solvent
Scalability High (kg to ton)Medium (Exothermic quench)High (Simple equipment)
Technical Nuance: The "Ethyl" Challenge

Synthesizing 1-phenylpropyl amines is sterically more demanding than 1-phenylethyl amines.

  • Transaminases: Some standard enzymes active on acetophenones (methyl side chain) show reduced activity on propiophenones (ethyl side chain). Screening for "bulky-bulky" transaminases is critical [1].

  • Ellman: The diastereoselectivity in the reduction step drops slightly as the steric difference between the Aryl and Alkyl groups decreases. The difference between 3-F-4-Me-Ph and Ethyl is sufficient for good selectivity, but temperature control (-78°C) is strictly required.

References

  • Transaminase Applicability

    • Title: Asymmetric Synthesis of Chiral Amines with ω-Transaminases.
    • Source: Mathew, S. & Yun, H. (2012).
    • URL:[Link]

    • Relevance: Validates the use of ω-transaminases for propiophenone deriv
  • Ellman Auxiliary Methodology

    • Title: Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide.
    • Source: Ellman, J. A., et al. (2002). Accounts of Chemical Research.
    • URL:[Link]

    • Relevance: Defines the standard protocol for condens
  • General Synthesis of Fluorinated Phenethylamines

    • Title: Synthesis and pharmacological evaluation of fluorin
    • Source: Ladd, D. L., et al. (1986). Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Provides background on the chemical handling of fluorin
  • Analogous Biocatalysis Data

    • Title: ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)ethylamine.
    • Source: MDPI (2021).
    • URL:[Link]

    • Relevance: Demonstrates transaminase efficiency on electron-deficient/fluorin

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

[1][2] Executive Summary & Chemical Profile Topic: Safe disposal and waste management of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine. CAS Registry Number: 1443931-90-5 (HCl salt reference); Base form often unlisted but s...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Profile

Topic: Safe disposal and waste management of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine. CAS Registry Number: 1443931-90-5 (HCl salt reference); Base form often unlisted but structurally distinct.[1] Chemical Class: Fluorinated Chiral Phenethylamine Derivative (Alpha-ethylbenzylamine analog).[1]

This guide provides an authoritative protocol for the disposal of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine.[1] Due to its structural similarity to bioactive phenethylamines and the presence of a carbon-fluorine (C-F) bond, this compound requires a disposal strategy that mitigates both biological hazards (potential CNS activity) and chemical hazards (formation of hydrofluoric acid upon combustion).[1]

Immediate Action Directive: Treat this substance as a Halogenated Organic Base . Do NOT dispose of down the drain. Do NOT mix with oxidizing agents or strong acids without temperature control.

Hazard Identification & Pre-Disposal Handling[1][3][4]

Before initiating disposal, you must characterize the waste to ensure compatibility with waste streams.

Chemical Hazards Matrix
Hazard CategoryClassificationOperational Implication
Chemical Nature Organic Base (Primary Amine)Incompatible with strong acids (exothermic neutralization) and acid chlorides.[1]
Combustion Product Hydrofluoric Acid (HF) , NOxIncineration requires scrubbers. Open burning is strictly prohibited.[2][3]
Toxicology Irritant / Potential BioactiveTreat as a potential CNS depressant/stimulant. Avoid dust inhalation.[4][3][5]
Physical State Liquid (Oil) or Low-Melting SolidMay require dissolution in a combustible solvent for incineration.[1]
Stabilization & Packaging

If the material is old, degraded, or in an unknown state, stabilize it before transport to the central waste facility.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1] Avoid metal containers if the amine has absorbed moisture, as it may be corrosive.

  • Labeling: Clearly label as "Hazardous Waste - Halogenated Organic Amine" .

    • Specific Note: Explicitly write "Contains Fluorine" on the tag to alert incineration facility operators.

  • Solvent Dilution (Optional): If the substance is a viscous oil, dilute with a compatible halogenated solvent (e.g., Dichloromethane) or a combustible solvent (e.g., Ethanol) to facilitate transfer, only if permitted by your facility's waste profile.

Disposal Workflow: The Decision Matrix

The following workflow dictates the operational path for disposal based on the quantity and state of the material.

DisposalWorkflow Start Waste Material: (1R)-1-(3-Fluoro-4-methylphenyl)propylamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Oil / Solution StateCheck->Liquid Segregation Segregate into: HALOGENATED ORGANIC WASTE Solid->Segregation Small scale PreTreat Pre-Treatment: Dissolve in combustible solvent (e.g., EtOH/MeOH) Solid->PreTreat If bulk > 10g ContamCheck Is it mixed with other chemicals? Liquid->ContamCheck PureStream Pure Substance ContamCheck->PureStream No MixedStream Mixed Waste ContamCheck->MixedStream Yes PureStream->Segregation MixedStream->Segregation Check compat. FinalDestruction Final Destruction: High-Temp Incineration (>1100°C) with Alkaline Scrubbing Segregation->FinalDestruction PreTreat->Segregation

Caption: Operational decision tree for segregating and processing fluorinated amine waste.

Detailed Disposal Protocols

Protocol A: Standard Laboratory Waste Stream (Recommended)

This is the standard procedure for disposing of research-grade quantities (<100g).[1]

  • Segregation: Do not mix with "Non-Halogenated" waste. The fluorine atom necessitates a specific incineration profile.

  • PH Adjustment (If aqueous): If the amine is in an aqueous solution, adjust pH to 6-8 using dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4) before adding to the waste container. Caution: This generates heat.[1]

  • Tagging: Complete the hazardous waste tag with the following constituents:

    • (1R)-1-(3-Fluoro-4-methylphenyl)propylamine: [Approx %][1]

    • Solvent (if applicable): [Name & %]

    • Hazard Checkboxes: Toxic , Irritant , Halogenated .

Protocol B: Spill Cleanup (Emergency Procedure)

If the material is spilled in the laboratory:

  • Evacuate & Ventilate: Clear the immediate area. Amines can cause respiratory irritation.[5]

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.

  • Neutralization:

    • Cover the spill with a dry absorbent (Vermiculite, Sand, or commercial Amine Spill Kit).

    • Do not use paper towels directly on concentrated amines as they may degrade.[1]

  • Collection: Scoop the contaminated absorbent into a wide-mouth jar.

  • Decontamination: Wipe the surface with a dilute acid solution (1% Acetic Acid or Citric Acid) to neutralize residues, followed by soap and water.

  • Disposal: Label the jar as "Debris from Amine Spill (Contains Fluorine)" and process as solid hazardous waste.

Scientific Rationale & Compliance

Why Incineration?

The presence of the C-F bond (bond energy ~485 kJ/mol) makes this compound resistant to standard biodegradation. Landfilling is not an option due to potential groundwater leaching and environmental persistence.

  • Mechanism: High-temperature incineration (>1100°C) is required to mineralize the fluorine.[1]

  • Byproduct Management: The combustion reaction generates HF:

    
    
    Licensed facilities use calcium-based scrubbers (
    
    
    
    ) to capture HF as Calcium Fluoride (
    
    
    ), preventing acid rain formation.[1]
Regulatory Compliance
  • USA (RCRA): While not explicitly P- or U-listed, it is a Characteristic Waste (D001 if ignitable, or simply "Hazardous Waste" due to toxicity).[1] It must be managed under 40 CFR 261 .

  • EU (REACH): Dispose of in accordance with EC Directive 2008/98/EC . The waste code (EWC) is typically 07 01 03* (organic halogenated solvents, washing liquids and mother liquors).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for substituted phenethylamines. PubChem. [Link]1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA. [Link]1]

  • European Commission (2008). Directive 2008/98/EC on waste (Waste Framework Directive). EUR-Lex.[1] [Link]1]

  • Navratil, J. D. (1968). Disposal of Fluorine.[6] U.S. Atomic Energy Commission.[6] [Link]1][6]

Sources

Handling

Personal protective equipment for handling (1R)-1-(3-Fluoro-4-methylphenyl)propylamine

As a Senior Application Scientist, I approach the handling of chiral fluorinated building blocks like (1R)-1-(3-Fluoro-4-methylphenyl)propylamine not merely as a compliance exercise, but as a system of chemical causality...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of chiral fluorinated building blocks like (1R)-1-(3-Fluoro-4-methylphenyl)propylamine not merely as a compliance exercise, but as a system of chemical causality. This compound is a highly valuable intermediate in drug development, particularly for synthesizing CNS-active therapeutics and kinase inhibitors. However, its specific molecular architecture presents unique occupational hazards that require rigorous, self-validating safety protocols.

Below is the comprehensive operational and safety guide for handling this specific fluorinated alkylamine.

Physicochemical Hazard Profiling: The Causality of Risk

To design an effective safety protocol, we must first understand why (1R)-1-(3-Fluoro-4-methylphenyl)propylamine is hazardous. The risk profile is driven by two distinct structural features:

  • The Primary Amine Group (Alkalinity & Corrosivity): As a primary organic amine, this compound is highly basic. Upon contact with biological tissues, it causes rapid saponification of epidermal lipids and extracts water from cells, leading to severe, irreversible chemical burns (Skin Corr. 1B) and severe eye damage [1].

  • The 3-Fluoro-4-methylphenyl Moiety (Lipophilicity & Penetration): The addition of the fluorine atom and the methyl group significantly increases the lipophilicity (LogP) of the molecule compared to non-fluorinated benzylamines. This enhanced lipophilicity allows the molecule to rapidly permeate the hydrophobic stratum corneum (the outer layer of the skin), facilitating rapid systemic absorption and increasing the risk of acute dermal toxicity [2].

DermalExposure A Accidental Dermal Exposure B Stratum Corneum Penetration (Lipophilic Fluoro-aryl) A->B C Dermal Tissue Necrosis (Amine Alkalinity) B->C Local Corrosion D Systemic Circulation B->D Rapid Absorption E Hepatic Metabolism D->E

Caption: Pathway of dermal toxicity and systemic absorption for fluorinated alkylamines.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated organic amines. The following matrix details the required equipment and the mechanistic justification for each selection.

Table 1: PPE Matrix and Mechanistic Justification

PPE CategoryRecommended Standard/MaterialMechanistic Justification (Causality)
Hand Protection (Incidental) Heavyweight Nitrile (≥ 15 mil)Protects against brief splashes. Standard 4-mil nitrile is insufficient; organic amines rapidly permeate thin nitrile, often exhibiting breakthrough times of just 8 to 20 minutes [1].
Hand Protection (Extended) Butyl Rubber or NeopreneButyl rubber provides superior chemical resistance to organic amines, preventing molecular diffusion through the polymer matrix during prolonged handling or large-scale synthesis [3].
Eye/Face Protection ANSI Z87.1 Splash Goggles + Face ShieldAmines cause irreversible corneal damage. A full face shield prevents aerosolized droplet impact on facial skin during transfers [4].
Body Protection Chemically-compatible Lab Coat + Neoprene ApronPrevents dermal absorption. Because the lipophilic fluoro-aryl group accelerates skin penetration, an impermeable apron is required to block bulk spills [5].
Respiratory Protection Certified Chemical Fume Hood (80-100 fpm)Prevents inhalation of volatile free-base vapors. Amines are potent respiratory sensitizers and mucosal irritants [1].

Operational & Handling Protocols

Primary amines rapidly react with atmospheric carbon dioxide to form carbamate salts, which degrades reagent purity and can clog syringe needles. Therefore, handling must be done using air-free techniques.

Protocol 1: Fume Hood Dispensing and Transfer

  • Airflow Verification: Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm). Clear the workspace of clutter to prevent airflow turbulence.

  • Inert Atmosphere Setup: Flush the receiving reaction vessel with dry Nitrogen or Argon to prevent carbamate formation and oxidative degradation.

  • Closed-System Transfer: Utilizing a chemically compatible glass syringe with a stainless-steel needle, puncture the septum of the reagent bottle. Slowly withdraw the required volume of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine. Causality: Avoiding open pouring minimizes vapor release and eliminates the risk of bulk splashing.

  • Controlled Addition: Add the amine dropwise to the reaction mixture. Amine additions are often highly exothermic; control the rate of addition to prevent solvent boil-off.

  • Immediate Decontamination: Rinse the syringe immediately with a compatible organic solvent (e.g., methanol or acetone) into a designated amine waste container, followed by a thorough water rinse.

Workflow A 1. Risk Assessment & PPE Donning B 2. Fume Hood Verification A->B C 3. Syringe/Pipette Dispensing B->C D 4. Closed-System Reaction C->D Spill Emergency Spill Response Protocol C->Spill If Spill Occurs E 5. Surface Decontamination D->E F 6. Waste Segregation (Non-Metal) E->F

Caption: Standard operating workflow for handling corrosive fluorinated alkylamines.

Emergency Response & Disposal Plans

Improper waste segregation of organic amines can lead to catastrophic laboratory incidents, including fires, explosions, and the release of toxic gases.

Table 2: Chemical Compatibility and Waste Segregation

Chemical ClassCompatibilityHazard if MixedStorage Protocol
Acids (Mineral/Organic) Highly IncompatibleViolent exothermic acid-base neutralization; risk of boiling and toxic vapor release [1].Store in a dedicated corrosives cabinet (base section), strictly physically separated from acids.
Oxidizing Agents Highly IncompatibleOxidation of the amine can lead to fire or the release of toxic nitrogen oxides (NOx) [6].Isolate from peroxides, permanganates, and chlorates.
Heavy Metals / Halogens IncompatibleCan form explosive complexes or undergo violent alkylation reactions.Do not mix in waste streams.

Protocol 2: Emergency Spill Response

  • Immediate Isolation: Alert nearby personnel and evacuate the immediate area. If the spill is outside a fume hood, hold your breath and step back immediately.

  • PPE Verification: Ensure heavy-duty butyl rubber gloves, splash goggles, and a face shield are donned before approaching the spill [3].

  • Containment & Neutralization: Surround the spill with an inert, inorganic absorbent (e.g., dry sand, vermiculite, or a commercial spill pad designed for caustics). Crucial Causality: Do not use sawdust or paper towels, as organic amines can react exothermically with combustible materials, potentially igniting them.

  • Collection: Use a non-sparking polypropylene scoop to transfer the absorbed material into a rigid, chemically resistant high-density polyethylene (HDPE) waste container.

  • Waste Storage: Never store amine waste in metal containers. Amines are highly corrosive to metals (especially galvanized steel and copper alloys) and will cause the container to degrade and leak over time[7].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011) - Chapter 8: Management of Waste." The National Academies Press. Available at:[Link]

  • United States Department of Agriculture (USDA) Agricultural Research Service. "Chemical Hygiene Plan - Glove Selection and Use." Available at:[Link]

  • University of California, Davis (UC Davis). "Standard Operating Procedure: Corrosives." Safety Services. Available at:[Link]

  • ACS Omega. "Exploring the Prospects and Challenges of Fluorine-Free Firefighting Foams (F3)... Toxicity of Fluorinated Amines." American Chemical Society. Available at: [Link]

  • Pennsylvania Department of Environmental Protection. "Safety Data Sheet - Nalco 8338 (Amine Hazards)." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(1R)-1-(3-Fluoro-4-methylphenyl)propylamine
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